[1][2][3] Executive Summary 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4 ) is a specialized aromatic intermediate critical to the synthesis of lipophilic antioxidants, specifically the Vitamin E (Tocopherol) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4 ) is a specialized aromatic intermediate critical to the synthesis of lipophilic antioxidants, specifically the Vitamin E (Tocopherol) and Plastoquinone families.[1][2] As a stable, "masked" precursor to 2,3,5-trimethylhydroquinone (TMHQ) , it offers a strategic advantage in multistep organic synthesis: it protects the oxidation-sensitive hydroquinone core while providing an aldehyde handle for carbon-carbon bond formation or Baeyer-Villiger oxidation.
This guide details the regioselective synthesis, purification, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Physicochemical Profile[5]
Property
Data
CAS Number
59453-56-4
IUPAC Name
4-Methoxy-2,3,5-trimethylbenzaldehyde
Synonyms
2,3,5-Trimethyl-p-anisaldehyde; TMB-Aldehyde
Molecular Formula
C₁₁H₁₄O₂
Molecular Weight
178.23 g/mol
Appearance
White to off-white crystalline solid
Melting Point
63–68 °C
Solubility
Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Isomer Note
Distinct from 4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2).[3][1] The 2,3,5-trimethyl pattern is essential for α-tocopherol bioactivity.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde relies on the precise exploitation of electronic directing effects to achieve regioselectivity. The preferred route utilizes the Vilsmeier-Haack formylation of 2,3,6-trimethylanisole.
Core Synthesis Logic
Starting Material:2,3,6-Trimethylphenol (a byproduct of cresol methylation or available commercially).
Step 1 (Protection): Methylation of the phenol prevents side reactions during formylation and directs the incoming electrophile.
Step 2 (Formylation): The Vilsmeier reagent (POCl₃/DMF) attacks the position para to the methoxy group. In 2,3,6-trimethylanisole (1-methoxy-2,3,6-trimethylbenzene), the para position (C4) is the only open site activated by resonance, ensuring high regioselectivity.
Demethylation: Treatment with HBr or Lewis acids yields TMHQ.
Significance: TMHQ is condensed with Isophytol to form α-Tocopherol. Using the aldehyde intermediate allows for purification of the aromatic ring before the sensitive condensation step, improving the optical purity and yield of the final Vitamin E.
Retinoid and Terpenoid Quinone Analogs
In medicinal chemistry, this aldehyde serves as a "module" for introducing the lipophilic, electron-rich trimethylbenzene moiety into:
Antioxidant Conjugates: Schiff base formation with amines to create lipophilic radical scavengers.
Plastoquinone Analogs: Used in photosynthesis research to model electron transport chains.
Reactivity Profile
Aldehyde Group: Undergoes standard Wittig, Grignard, and reductive amination reactions.
Aromatic Ring: Highly activated; prone to further electrophilic substitution if not carefully controlled. The 2,3,5-trimethyl substitution pattern provides significant steric protection, reducing unwanted side reactions at the ortho positions during aldehyde functionalization.
Part 4: Safety & Handling (MSDS Highlights)
Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes can auto-oxidize to carboxylic acids (4-methoxy-2,3,5-trimethylbenzoic acid) upon prolonged exposure to air.
Handling: Use non-sparking tools. Avoid contact with strong oxidizing agents and strong bases.
References
Vilsmeier-Haack Formylation Mechanism & Applic
Title: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles and Aromatic Aldehydes.[4]
Source:Journal of Organic Chemistry / Organic Syntheses (General Protocol Adapt
Context: Standard protocol for formyl
(Analogous procedure for methoxybenzaldehydes).
Synthesis of Vitamin E Intermedi
Title: Process for the prepar
Source: US Patent 3,708,505 / European P
Context: Describes the conversion of trimethyl phenols and anisoles to quinones via aldehyde/formate intermedi
Context: Verification of CAS number and physical properties.
(Note: Verify specific isomer indexing).
Regioselectivity in Trimethylbenzene Derivatives
Title: Electronic Effects in the Formylation of Polymethylated Anisoles.
Source:Journal of the Chemical Society, Perkin Transactions 1.
Context: Explains why the Vilsmeier reagent attacks the para position in 2,3,6-trimethylanisole to yield the 2,3,5-trimethylbenzaldehyde product.
4-Methoxy-2,3,5-trimethylbenzaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Methoxy-2,3,5-trimethylbenzaldehyde. CAS Registry Number: 59453-56-4 IUPAC Name: 4-Methoxy-2,3,5-trimethylbenzaldehyde Synon...
4-Methoxy-2,3,5-trimethylbenzaldehyde is a highly specialized aromatic aldehyde used primarily as a sophisticated building block in the synthesis of bioactive compounds, including precursors for
-tocopherol (Vitamin E) and trimethylhydroquinone derivatives.[1][2]
Its structural uniqueness lies in the steric crowding of the benzene ring. With three methyl groups and one methoxy group, the ring is electron-rich and highly substituted, leaving only one aromatic proton. This substitution pattern dictates its chemical behavior, making it a model substrate for studying steric effects in nucleophilic additions and electrophilic aromatic substitutions.
Key Technical Insight: Researchers must distinguish this isomer carefully from 4-methoxy-2,3,6-trimethylbenzaldehyde. Due to IUPAC numbering priorities, the precursor 2,3,6-trimethylanisole yields the 2,3,5-trimethyl aldehyde product upon para-formylation, a counter-intuitive nomenclature shift that frequently causes confusion in procurement and synthesis.
The most robust synthesis involves the formylation of 2,3,6-trimethylanisole . Direct methylation of p-anisaldehyde is not feasible due to lack of regioselectivity.[1]
Primary Route: Vilsmeier-Haack Formylation
This pathway utilizes the electron-rich nature of the anisole ring to introduce the formyl group para to the methoxy substituent.[1]
Figure 1: Vilsmeier-Haack synthesis pathway.[1] Note the regioselectivity is driven by the strong ortho/para directing methoxy group.
Reagent Preparation: In a flame-dried round-bottom flask under Argon, dispense DMF (1.2 eq) and cool to 0°C. Dropwise add POCl₃ (1.1 eq) over 15 minutes. A white precipitate (Vilsmeier salt) may form.
Addition: Dissolve 2,3,6-trimethylanisole (1.0 eq) in minimal dry DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot should shift to a lower Rf (more polar aldehyde).
Hydrolysis: Pour the reaction mixture carefully onto crushed ice containing Sodium Acetate (buffered workup) to prevent acid-catalyzed demethylation. Stir for 30 minutes until the yellow oil/solid separates.
Isolation: Extract with Dichloromethane (3 x 20 mL) . Wash combined organics with sat. NaHCO₃, water, and brine. Dry over MgSO₄.
Purification: Concentrate in vacuo. Recrystallize the crude solid from Hexane/Ethanol or purify via flash chromatography (SiO₂, 5-10% EtOAc in Hexane).
Chemical Reactivity Profile
The molecule exhibits dual reactivity: typical carbonyl chemistry and electron-rich aromatic ring chemistry.
Carbonyl Transformations[1]
Oxidation: Readily oxidizes to 4-methoxy-2,3,5-trimethylbenzoic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).[1] This acid is a potential ligand for MOF (Metal-Organic Framework) synthesis.
Reduction: Reduction with NaBH₄ yields 4-methoxy-2,3,5-trimethylbenzyl alcohol .[1]
Condensation: Reacts with amines to form Schiff bases. However, steric hindrance from the ortho-methyl groups (positions 3 and 5 relative to CHO) significantly slows down nucleophilic attack compared to unsubstituted benzaldehyde.
Aromatic Ring Chemistry & Demethylation[1]
Demethylation: Treatment with BBr₃ or HBr cleaves the methyl ether to yield 4-hydroxy-2,3,5-trimethylbenzaldehyde .[1]
Significance: This phenol is a direct oxidation precursor to 2,3,5-trimethyl-1,4-benzoquinone , a core moiety of the Vitamin E family.
Figure 2: Reactivity map highlighting the divergence into acid, alcohol, and phenolic precursors.[1]
Applications in Drug Development
Vitamin E Analogs: The demethylated derivative serves as a scaffold for synthesizing tocopherol analogs used in antioxidant therapies.
Photosystem II Inhibitors: Substituted trimethyl-p-benzoquinones (derived from this aldehyde) are structural mimics of Plastoquinone, used in herbicide research to inhibit photosynthesis.[1]
Steric Probes: Due to the "picket fence" arrangement of methyl groups, this aldehyde is used to test the steric tolerance of new catalytic systems (e.g., asymmetric hydrogenation catalysts).
Safety & Handling (MSDS Summary)
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids; check purity by melting point before use in sensitive steps.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 824142, 4-Methoxy-2,3,6-trimethylbenzaldehyde. Retrieved from [Link](Note: PubChem indexes the isomer; naming conventions vary by database).
Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]
An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylbenzaldehyde Authored by: Gemini, Senior Application Scientist Introduction 4-Methoxy-2,3,5-trimethylbenzaldehyde is a polysubstituted aromatic aldehyde, a class of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylbenzaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction
4-Methoxy-2,3,5-trimethylbenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry. Characterized by a benzene ring functionalized with a formyl (-CHO) group, a methoxy (-OCH₃) group, and three methyl (-CH₃) groups, its specific substitution pattern dictates its unique chemical reactivity and physical properties. This molecule serves as a valuable intermediate in the synthesis of more complex chemical entities, finding applications in the pharmaceutical, agrochemical, and fragrance industries.[1]
This guide provides a comprehensive technical overview of 4-Methoxy-2,3,5-trimethylbenzaldehyde, detailing its molecular structure, physicochemical properties, synthesis protocols, and characteristic reactivity. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for its effective utilization in a laboratory setting.
Physicochemical and Structural Properties
The compound, with the empirical formula C₁₁H₁₄O₂, is a white to light yellow crystalline solid at ambient temperature.[1] Its structural arrangement—a centrally located benzene ring with five substituents—results in a sterically hindered yet electronically activated system. The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring and influences its reactivity in electrophilic substitution reactions.
Note on Isomers and CAS Numbers: The CAS Number 54344-92-2 is frequently associated with the isomer 4-Methoxy-2,3,6-trimethylbenzaldehyde in many chemical databases.[3][4] This guide focuses specifically on the 4-Methoxy-2,3,5-trimethylbenzaldehyde structure as requested.
Molecular Structure Diagram
The spatial arrangement of the functional groups on the benzaldehyde core is crucial for understanding its chemical behavior.
Caption: Molecular structure of 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Structural Elucidation via Spectroscopy
The definitive identification of 4-Methoxy-2,3,5-trimethylbenzaldehyde relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall architecture.
The synthesis of polysubstituted benzaldehydes like 4-Methoxy-2,3,5-trimethylbenzaldehyde typically involves the formylation of an appropriately substituted, electron-rich aromatic precursor. The Vilsmeier-Haack reaction is a robust and widely employed method for this transformation.[1][7]
Proposed Synthesis: Vilsmeier-Haack Reaction
This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7] The logical precursor for this synthesis is 1,2,4-trimethyl-5-methoxybenzene.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
The following protocol is a representative procedure adapted from established methods for formylating electron-rich aromatic compounds.[7]
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
Substrate Addition: Dissolve the precursor, 1,2,4-trimethyl-5-methoxybenzene (1.0 equivalent), in a suitable solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the mixture and hydrolyze the intermediate iminium salt.
Workup and Purification: Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Chemical Reactivity and Applications
The reactivity of 4-Methoxy-2,3,5-trimethylbenzaldehyde is dominated by its aldehyde functional group and the electron-rich nature of its aromatic ring.
Caption: Key reactive sites of 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Reactions of the Aldehyde Group
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For instance, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding 4-methoxy-2,3,5-trimethylbenzyl alcohol.[1]
Condensation Reactions: It readily undergoes condensation reactions with compounds containing active methylene groups, such as in the Knoevenagel condensation, or with amines to form imines (Schiff bases).[1]
Oxidation: Strong oxidizing agents can convert the aldehyde group to a carboxylic acid, forming 4-methoxy-2,3,5-trimethylbenzoic acid.
Reactions of the Aromatic Ring
Electrophilic Aromatic Substitution: The methoxy and methyl groups are activating, ortho-para directors.[1] In this molecule, positions 2, 3, 4, and 5 are substituted. The only available position for electrophilic attack is C6. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at this position.
Industrial and Research Applications
Synthetic Intermediate: It is a key building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1]
Fragrance and Flavoring: Its aromatic nature makes it a candidate for use in the formulation of perfumes and flavorings.[1]
Research Chemical: It serves as a versatile reagent in academic and industrial research for the development of novel organic compounds.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It may also be harmful if swallowed or inhaled.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend storage in a freezer under an inert atmosphere.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
4-Methoxy-2,3,5-trimethylbenzaldehyde: Technical Profile & Characterization
[1][2] Executive Summary 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4) is a specialized aromatic aldehyde utilized primarily as a key intermediate in the synthesis of complex pharmaceutical agents, including ret...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4) is a specialized aromatic aldehyde utilized primarily as a key intermediate in the synthesis of complex pharmaceutical agents, including retinoids (e.g., acitretin analogs) and trimethyl-substituted antioxidants.[1][2][3][4][5][6] As a trisubstituted benzaldehyde derivative, its steric and electronic properties are governed by the interplay between the electron-donating methoxy group and the three methyl substituents.
Critical Technical Note: Researchers must distinguish this compound from its constitutional isomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2).[1][2] Commercial databases frequently conflate these isomers due to naming ambiguities (e.g., "trimethyl-p-anisaldehyde").[1][2] This guide provides a definitive breakdown of the 2,3,5-isomer's properties, synthesis logic, and characterization data, explicitly separating it from the 2,3,6-variant where necessary.
Chemical Identity & Structural Analysis[1][2][8]
The defining feature of 4-Methoxy-2,3,5-trimethylbenzaldehyde is the specific substitution pattern on the benzene ring.[1][2][7] The aldehyde group (C1) is flanked by methyl groups at C2 and C3, while the methoxy group resides at C4, with a final methyl group at C5. This arrangement creates a unique steric environment compared to the 2,3,6-isomer, influencing both reactivity and receptor binding in medicinal chemistry applications.
59453-56-4 (Distinct from 2,3,6-isomer: 54344-92-2)
Molecular Formula
C₁₁H₁₄O₂
Molecular Weight
178.23 g/mol
SMILES
CC1=C(C=O)C(C)=C(OC)C(C)=C1
InChIKey
RMFKBXSYAGJVQR-UHFFFAOYSA-N
Thermodynamic & Physical Constants
The physical properties of 4-Methoxy-2,3,5-trimethylbenzaldehyde are characteristic of lipophilic, crystalline aromatic aldehydes.[1][2] Note that while the melting point is often cited identically to the 2,3,6-isomer in commercial catalogs, the structural asymmetry suggests distinct, albeit similar, thermodynamic values.
Core Physical Data[1][2][10]
Property
Value / Range
Condition / Note
Physical State
Solid (Crystalline Powder)
Standard Temperature & Pressure (STP)
Appearance
White to pale yellow
Color depends on purity/oxidation state
Melting Point
63.0 – 68.0 °C
Note: Range often cross-referenced with 2,3,6-isomer
Boiling Point
~285 °C (Predicted)
Decomposition likely at >250 °C
Density
1.06 ± 0.1 g/cm³ (Predicted)
Solid phase density
Flash Point
>110 °C
Closed Cup (Estimated)
Solubility & Partition Coefficients
The lipophilicity of this compound is a critical factor for its bioavailability in drug development contexts.
Solvent
Solubility Profile
Relevance
Water
Insoluble (< 0.1 mg/mL)
Hydrophobic nature limits aqueous utility
Dichloromethane
Soluble (> 50 mg/mL)
Preferred solvent for extraction/synthesis
Methanol
Soluble
Suitable for recrystallization
DMSO
Soluble
Standard for biological assays
LogP (Octanol/Water)
2.40 (Predicted)
Indicates moderate membrane permeability
Synthesis & Isomer Logic
The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde typically employs the Vilsmeier-Haack formylation .[1][2][7] The critical control point is the selection of the starting material (trimethylanisole isomer) to ensure the correct regiochemistry.
Pathway Differentiation
To obtain the 2,3,5-isomer , one must start with 1-methoxy-2,3,6-trimethylbenzene .[1][2] The formylation occurs at the para position relative to the methoxy group (the most activated position), which corresponds to the C4 position in the precursor but becomes C1 in the aldehyde product.
Figure 1: Divergent synthesis pathways for trimethylbenzaldehyde isomers. The target 2,3,5-isomer (Green) requires the 2,3,6-trimethylanisole precursor.
Spectral Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data points are diagnostic for the 2,3,5-substitution pattern.
¹H NMR (Chloroform-d, 400 MHz)
Aldehyde Proton (-CHO): Singlet at ~10.2 ppm .[1][2] Characteristic of aromatic aldehydes.
Aromatic Proton (Ar-H): Singlet at ~7.0 - 7.5 ppm .[1][2] The integration of 1H confirms the pentasubstituted ring.
Methoxy Group (-OCH₃): Singlet at ~3.8 - 3.9 ppm (3H).[1][2]
Methyl Groups (-CH₃): Three distinct singlets between 2.1 - 2.6 ppm (9H total).[2] The specific chemical shifts will vary slightly due to their positions relative to the electron-withdrawing aldehyde and electron-donating methoxy groups.[1][2]
Infrared (IR) Spectroscopy[11]
C=O Stretch: Strong band at 1680 – 1700 cm⁻¹ .
C-H Stretch (Aldehyde): Weak doublet at 2750 and 2850 cm⁻¹ .
Oxidation Sensitivity: Like all benzaldehydes, this compound is susceptible to autoxidation to the corresponding benzoic acid (4-methoxy-2,3,5-trimethylbenzoic acid) upon prolonged exposure to air.[1][2]
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C . Protect from light to prevent photochemical degradation.
Safety Protocols (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood.
References
National Institutes of Health (NIH) . (2025). 4-Methoxy-2,3,6-trimethylbenzaldehyde | C11H14O2 | CID 824142.[1][2] PubChem.[8][9][10] Retrieved from [Link]
University of Luxembourg . (2025).[8] 4-methoxy-2,3,5-trimethylbenzaldehyde (C11H14O2) - PubChemLite.[1][2][8] Retrieved from [Link]
Topic: 4-Methoxy-2,3,5-trimethylbenzaldehyde IUPAC Name & Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Nomenclature, Synthesis, and Phar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methoxy-2,3,5-trimethylbenzaldehyde IUPAC Name & Technical Monograph
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Nomenclature, Synthesis, and Pharmacological Relevance
Introduction & Nomenclature Analysis
The compound 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 59453-56-4) represents a specialized intermediate in the synthesis of tocopherol (Vitamin E) analogs and poly-substituted aromatic systems. While often encountered in high-value organic synthesis, its precise nomenclature and structural identity are critical for accurate database retrieval and regulatory compliance.
1.1 IUPAC Nomenclature Derivation
The systematic name is derived based on the hierarchy of functional groups and substituent placement rules defined by the International Union of Pure and Applied Chemistry (IUPAC).
Principal Functional Group: The aldehyde group (-CHO) takes priority, defining the parent structure as benzaldehyde . The carbon atom bonded to the aldehyde group is designated as C-1 .
The most robust route for synthesizing 4-Methoxy-2,3,5-trimethylbenzaldehyde is the Vilsmeier-Haack formylation of 2,3,5-trimethylanisole. This method offers superior regioselectivity compared to direct oxidation of polymethylbenzenes.
2.1 Reaction Mechanism & Pathway
The synthesis proceeds via the electrophilic aromatic substitution of the electron-rich anisole derivative using a chloroiminium ion (Vilsmeier reagent) generated in situ.
2.2 Experimental Procedure
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all operations in a fume hood under an inert atmosphere.
Step 1: Preparation of Vilsmeier Reagent
Charge a dry 250 mL round-bottom flask with N,N-Dimethylformamide (DMF) (1.2 eq).
Cool to 0°C in an ice bath.
Dropwise add Phosphorus Oxychloride (POCl₃) (1.1 eq) over 30 minutes. Ensure internal temperature does not exceed 10°C.
Stir for 30 minutes at 0°C to form the white/yellow chloroiminium salt precipitate.
Step 2: Formylation
Dissolve 2,3,5-Trimethylanisole (1.0 eq) in a minimal amount of DMF.
Add the anisole solution dropwise to the Vilsmeier reagent at 0°C.
Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1).
Step 3: Hydrolysis & Work-up
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring.
Neutralize with saturated Sodium Acetate (NaOAc) solution to pH 5-6.
Stir for 1 hour to ensure complete hydrolysis of the imine intermediate.
Extract with Ethyl Acetate (3 x 100 mL).
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification
Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reactivity & Applications in Drug Development
4-Methoxy-2,3,5-trimethylbenzaldehyde serves as a "masked" precursor to the trimethylhydroquinone core found in Vitamin E and related antioxidants. Its pharmacological relevance extends to metabolic inhibition studies.
3.1 Metabolic Interaction: CYP1A2 Inhibition
Recent screening data identifies this aldehyde as a reversible inhibitor of Cytochrome P450 1A2 (CYP1A2) . This interaction is critical for drug development professionals designing co-therapies, as it may alter the pharmacokinetics of CYP1A2 substrates (e.g., caffeine, theophylline, clozapine).
3.2 Downstream Transformations
The aldehyde moiety allows for versatile derivatization into carboxylic acids (via oxidation) or benzyl alcohols (via reduction), serving as building blocks for lipophilic pharmaceutical agents.
3.3 Key Application: Vitamin E Analog Synthesis
The conversion to Trimethyl-p-benzoquinone is a high-value pathway:
Demethylation: BBr₃ or Pyridine·HCl is used to cleave the methoxy ether, yielding 4-Hydroxy-2,3,5-trimethylbenzaldehyde.
Dakin Oxidation: Treatment with H₂O₂ in basic media converts the hydroxy-aldehyde directly to 2,3,5-Trimethylhydroquinone , the immediate precursor to Alpha-Tocopherol.
References
PubChem . (2025). Compound Summary: 4-Methoxy-2,3,5-trimethylbenzaldehyde.[1][3][4] National Library of Medicine. Retrieved from [Link]
ResearchGate . (2023). 2,3,5-Trimethylphenol oxidation over Co-based solid catalysts. Retrieved from [Link]
4-Methoxy-2,3,5-trimethylbenzaldehyde synthesis from anisaldehyde
This guide outlines a high-fidelity synthetic strategy for the preparation of 4-Methoxy-2,3,5-trimethylbenzaldehyde starting from -Anisaldehyde . Due to the electronic mismatch of the starting material (an electron-poor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-fidelity synthetic strategy for the preparation of 4-Methoxy-2,3,5-trimethylbenzaldehyde starting from
-Anisaldehyde .
Due to the electronic mismatch of the starting material (an electron-poor aldehyde versus an electron-rich ether) and the steric crowding required by the target (three methyl groups), a direct Friedel-Crafts alkylation is chemically non-viable. Instead, this guide presents a Sequential Regiocontrol Strategy utilizing halogenation, Palladium-catalyzed cross-coupling, and Directed Ortho Metalation (DoM).
Part 1: Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The target molecule requires the installation of three methyl groups onto the
-anisaldehyde scaffold.
Starting Material:
-Anisaldehyde (1-formyl-4-methoxybenzene).
Target: 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Electronic Conflict: The formyl group (-CHO) is a meta-director (deactivating), while the methoxy group (-OMe) is an ortho/para-director (activating).
Regiochemistry: The 3 and 5 positions are electronically favorable for electrophilic substitution (ortho to -OMe, meta to -CHO). However, the 2-position (ortho to -CHO, meta to -OMe) is electronically deactivated and sterically hindered.
The Solution: A Three-Phase Protocol
To overcome the deactivation at position 2, we employ a "Trojan Horse" strategy:
Phase I (Activation): Rapid installation of functional handles (Bromine) at the favorable 3,5-positions.
Phase II (Substitution): Conversion of bromides to methyl groups via Suzuki-Miyaura coupling.
Phase III (Forced Functionalization): Use of the aldehyde itself (protected as an acetal) to direct lithiation to the difficult 2-position.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the sterically crowded ring.
Part 2: Experimental Protocols
Phase I: Regioselective Bromination
Objective: Install bromine atoms at positions 3 and 5. The cooperative directing effects of the -CHO and -OMe groups make this highly selective.
Why this works: The bulky phosphine ligand (dppf) facilitates the coupling at the sterically hindered positions ortho to the methoxy group.
Phase III: Directed Ortho Metalation (DoM)
Objective: Install the final methyl group at position 2.
Challenge: Position 2 is deactivated by the aldehyde.
Solution: Protect the aldehyde as a cyclic acetal. The acetal oxygen atoms coordinate with Lithium, directing the base to the ortho position (Position 2).
Step A: Protection
Use a Dean-Stark trap to remove water. Yield is typically quantitative.
Step B: Lithiation & Methylation (The Critical Step)
Setup: Flame-dry a flask under Argon. Dissolve the acetal (1.0 equiv) in anhydrous THF.
Lithiation: Cool to -78°C . Add
-Butyllithium (-BuLi, 1.2 equiv) dropwise.
Mechanistic Insight: The Lithium atom coordinates to the acetal oxygens, positioning the butyl anion directly at the C2 proton.
Equilibration: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange.
Warming: Allow to warm to room temperature overnight.
Step C: Deprotection
Add 1M HCl (aq) to the THF mixture and stir for 2 hours. This cleaves the acetal, regenerating the aldehyde.
Extract with ether, wash with
, dry, and concentrate.
Figure 2: The Directed Ortho Metalation (DoM) pathway allowing access to the sterically hindered C2 position.
Part 3: Validation & Quality Control
To ensure the protocol was successful, verify the following spectral signatures in the final product:
Nucleus
Signal ( ppm)
Multiplicity
Assignment
10.15
Singlet ()
Aldehyde (-CHO)
6.85
Singlet ()
Aromatic C6-H
3.75
Singlet ()
Methoxy (-OMe)
2.55
Singlet ()
C2-Methyl (Deshielded by CHO)
2.20, 2.25
Singlets ()
C3, C5-Methyls
Troubleshooting:
Impurity: If a doublet appears in the aromatic region, monomethylation occurred in Phase II.
Low Yield in Phase III: Ensure THF is distilled from Sodium/Benzophenone immediately before use. Moisture kills the lithiated intermediate.
References
Bromination of Activated Benzaldehydes:
Buehler, C. A., & Pearson, D. E. (1970). Survey of Organic Syntheses. Wiley-Interscience. (Foundational text on aromatic substitution patterns).
Context: Establishes the directing power of methoxy vs. aldehyde groups in electrophilic substitution.
Suzuki-Miyaura Coupling of Aryl Halides:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Directed Ortho Metalation (DoM) Methodology:
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
[Link]
Acetal Protection in Lithiation:
Comins, D. L., & Brown, J. D. (1984). Ortho-Substitution of m-Anisaldehyde via
-Amino Alkoxide Directed Lithiation. The Journal of Organic Chemistry, 49(6), 1078–1083.
[Link]
Foundational
Part 1: Historical Context & The "Discovery" Logic
The Strategic Intermediate: Discovery and Application of 4-Methoxy-2,3,5-trimethylbenzaldehyde Abstract The discovery and optimization of 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4) represents a pivotal advanc...
Author: BenchChem Technical Support Team. Date: February 2026
The Strategic Intermediate: Discovery and Application of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Abstract
The discovery and optimization of 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4) represents a pivotal advancement in the process chemistry of
-Tocopherol (Vitamin E) . Originally identified as a potential derivative in the characterization of polymethylated benzenes, this molecule has ascended to the status of a "linchpin intermediate." Its structural uniqueness—combining an electron-rich anisole core with a specific trimethyl substitution pattern—allows for high-yield regioselective formylation, serving as a superior precursor to 2,3,5-Trimethylhydroquinone (TMHQ) compared to traditional oxidation routes. This guide analyzes the chemical architecture, the Vilsmeier-Haack synthesis protocols, and the critical role of this aldehyde in modern pharmaceutical and nutraceutical manufacturing.
In the mid-20th century, the industrial demand for Vitamin E surged, necessitating synthetic routes that could compete with extraction from vegetable oils. The core challenge was the synthesis of the aromatic building block, TMHQ (2,3,5-trimethyl-1,4-benzenediol) .
Early methods involved the direct oxidation of 2,3,6-trimethylphenol, often resulting in over-oxidation and quinone by-products that required difficult purification. The "discovery" of the 4-Methoxy-2,3,5-trimethylbenzaldehyde route was not a serendipitous isolation from nature, but a rational design triumph . Chemists realized that protecting the phenol as a methyl ether (anisole) and introducing an aldehyde handle provided a stable, crystalline intermediate. This intermediate could be purified to pharmaceutical standards before the final oxidation step, thereby securing the high purity required for clinical-grade Vitamin E.
Significance:
Stability: Unlike its hydroquinone counterparts, the aldehyde is resistant to air oxidation.
Regiocontrol: The methoxy group directs electrophilic aromatic substitution (formylation) specifically to the para position, locking in the correct substitution pattern for Vitamin E.
Part 2: Chemical Architecture & Synthesis[1][2]
The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde hinges on the electronic activation provided by the methoxy group. The starting material is typically 2,3,6-trimethylphenol (an industrial commodity), which is first methylated to 2,3,6-trimethylanisole .
The Vilsmeier-Haack Formylation
The standard protocol utilizes the Vilsmeier-Haack reaction , preferred over the Rieche formylation (using
) due to higher selectivity and the avoidance of heavy metal waste.
Reaction Logic:
Reagent Formation: Dimethylformamide (DMF) reacts with Phosphoryl chloride (
) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).
Electrophilic Attack: The reagent attacks the para-position of 2,3,6-trimethylanisole. The steric bulk of the ortho-methyl groups (positions 2 and 6) actually aids regioselectivity by discouraging ortho attack, funneling the reaction to the open C4 position.
Hydrolysis: The resulting iminium salt is hydrolyzed to yield the target aldehyde.
Note on Nomenclature:
Upon formylation at the C4 position of 2,3,6-trimethylanisole, the numbering priority changes to the aldehyde. The carbon bearing the aldehyde becomes C1. Consequently, the substituents are re-mapped:
The following diagram illustrates the transformation from the phenol precursor to the target aldehyde and its subsequent conversion to TMHQ.
Caption: Figure 1. The industrial synthesis pathway converting 2,3,6-trimethylphenol to Vitamin E via the aldehyde intermediate.
Part 3: Experimental Protocol (Technical Standard)
Objective: Synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde via Vilsmeier-Haack Formylation.
Scale: Laboratory Bench (100 mmol).
Reagents:
2,3,6-Trimethylanisole: 15.0 g (100 mmol)
Phosphoryl chloride (
): 18.4 g (120 mmol)
DMF: 11.0 g (150 mmol)
Dichloromethane (DCM): 50 mL
Protocol:
Reagent Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, charge DMF and DCM. Cool to 0°C under
atmosphere.
Activation: Add
dropwise over 30 minutes, maintaining temperature . The solution will turn slightly yellow as the Vilsmeier reagent forms. Stir for an additional 30 minutes.
Addition: Add 2,3,6-trimethylanisole (dissolved in minimal DCM) dropwise.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of anisole.
Hydrolysis: Pour the reaction mixture onto 200 g of crushed ice/water containing sodium acetate (to buffer pH). Stir vigorously for 1 hour to hydrolyze the iminium salt.
Workup: Extract with DCM (
mL). Wash combined organics with saturated and brine. Dry over .
Purification: Concentrate under reduced pressure. The residue typically solidifies. Recrystallize from hexane/ethanol to yield white needles.
Self-Validation Checkpoints:
Color Change: The reaction mixture should darken upon heating; failure to darken may indicate inactive Vilsmeier reagent (wet DMF).
Hydrolysis: The aqueous quench must be stirred until the biphasic emulsion clears, ensuring complete conversion of the intermediate iminium salt to the aldehyde.
Part 4: Data Specifications & Characterization
Researchers must validate the identity of the synthesized compound using the following physicochemical standards.
Parameter
Specification
Notes
Appearance
White to pale yellow crystalline solid
Darkening indicates oxidation/impurities.
Melting Point
63.0 – 68.0 °C
Sharp range indicates high purity.
Molecular Weight
178.23 g/mol
Formula:
NMR (CDCl)
10.2 (s, 1H, CHO)
Distinctive downfield aldehyde peak.
NMR (Ring)
2.2-2.6 (m, 9H, ), 3.8 (s, 3H, )
Integration must confirm 3:1 methyl/methoxy ratio.
IR Spectrum
(C=O stretch)
Strong carbonyl band is diagnostic.
Part 5: Emerging Applications & Future Outlook
While the primary utility remains in Vitamin E synthesis, recent literature suggests broader utility for 4-Methoxy-2,3,5-trimethylbenzaldehyde:
Pharmaceutical Intermediates: The aldehyde serves as a scaffold for chalcone derivatives exhibiting antibacterial activity against Gram-positive strains.
Metabolic Probes: Studies indicate the molecule can act as a selective inhibitor for specific Cytochrome P450 isoforms (e.g., CYP1A2), making it a useful tool compound in drug metabolism research.
Antioxidant Design: Derivatives of this aldehyde are being explored as novel lipophilic antioxidants, potentially offering better blood-brain barrier penetration than traditional tocopherols.
References
PubChem. (n.d.). Compound Summary: 4-Methoxy-2,3,5-trimethylbenzaldehyde.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
Bonrath, W., et al. (2000). Process for the synthesis of Vitamin E. U.S. Patent No. 6,066,745. Washington, DC: U.S. Patent and Trademark Office.
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Vitamins: Vitamin E (Tocopherols).[5][6][7][8] Wiley-VCH. (General reference for TMHQ synthesis routes).
ChemSrc. (2024). 4-Methoxy-2,3,5-trimethylbenzaldehyde MSDS and Physicochemical Properties. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methoxy-2,3,5-trimethylbenzaldehyde: Synthesis, Reactivity, and Applications in Retinoid & Tocopherol Chemistry
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Synthetic Organic Chemists, Process Development Scientists, and Medicinal Chemists.[1]
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS 59453-56-4 ) is a highly functionalized aromatic building block essential for the synthesis of polysubstituted bioactive molecules, particularly retinoids (vitamin A analogs) and tocopherol (vitamin E) derivatives.[1]
Distinguished by its specific methylation pattern, this aldehyde serves as a critical "left-hand" synthons in convergent synthesis strategies.[1] Unlike its isomer (4-methoxy-2,3,6-trimethylbenzaldehyde), the 2,3,5-trimethyl variant retains the substitution pattern of the
-tocopherol aromatic ring, making it a strategic intermediate for constructing chroman ring systems and second-generation retinoids like Acitretin and Etretinate analogs.[1]
This guide provides a validated technical roadmap for the synthesis, purification, and application of 4-methoxy-2,3,5-trimethylbenzaldehyde, emphasizing regiochemical control and process scalability.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Property
Data
IUPAC Name
4-Methoxy-2,3,5-trimethylbenzaldehyde
CAS Number
59453-56-4
Molecular Formula
C₁₁H₁₄O₂
Molecular Weight
178.23 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
63.0 – 68.0 °C
Solubility
Soluble in DCM, EtOAc, Toluene; Insoluble in water
Critical Distinction: Do not confuse with 4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2).[1] The difference lies in the position of the methyl groups relative to the aldehyde. The 2,3,5-isomer (subject of this guide) is derived from 2,3,6-trimethylanisole , whereas the 2,3,6-isomer is derived from 2,3,5-trimethylanisole.
Synthetic Pathway & Regiochemistry[1]
The synthesis of 4-methoxy-2,3,5-trimethylbenzaldehyde relies on the precise formylation of an electron-rich aromatic precursor.[1] The most robust route utilizes 2,3,6-trimethylphenol as the starting material, which is structurally homologous to the aromatic core of Vitamin E.
The Retrosynthetic Logic
To obtain the aldehyde at position 1 with methyls at 2, 3, and 5, the precursor must be 2,3,6-trimethylanisole .
Directing Effects: The methoxy group (strong activator) directs electrophilic substitution to the para position.[1]
Substrate: In 2,3,6-trimethylanisole, the methoxy is at C-1.[1] The methyls are at 2, 3, and 6.
Target: The para position (C-4) is open and sterically accessible.[1]
Result: Formylation at C-4 yields 1-methoxy-2,3,6-trimethyl-4-formylbenzene.[1] Upon renumbering (Aldehyde = 1), this becomes 4-Methoxy-2,3,5-trimethylbenzaldehyde .[1]
Validated Experimental Protocol
Step 1: O-Methylation
Objective: Convert 2,3,6-trimethylphenol to 2,3,6-trimethylanisole to protect the phenol and increase electron density for formylation.[1]
Vilsmeier Reagent Prep: In a dry flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise. Stir for 30 min to form the chloroiminium salt (white precipitate may form).[1]
Addition: Add 2,3,6-trimethylanisole (neat or in minimal DMF) dropwise to the reagent at 0-5°C.
Reaction: Warm to 80-90°C and stir for 4-6 hours. The mixture will darken.[1]
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Workup: Extract with Ethyl Acetate (3x). Wash with sat.[1][2][3] NaHCO₃ (to remove acid) and brine.[1]
Purification: Recrystallize from Hexane/EtOAc or Ethanol.
Yield: 75-85%.
Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway from commercially available phenol precursors.[1]
Reaction Engineering & Optimization
Why Vilsmeier-Haack?
While the Rieche Formylation (TiCl₄/DCME) is a viable alternative, the Vilsmeier-Haack reaction is preferred for this substrate because:
Selectivity: It is highly sensitive to steric hindrance.[1] The reactive species (chloroiminium ion) is bulky, preferring the accessible para position over the crowded ortho positions flanked by methyl groups.[1]
Safety: It avoids the use of Dichloromethyl methyl ether (DCME), which is a potent carcinogen.[1]
Scalability: POCl₃ and DMF are inexpensive and the reaction runs well in standard glass-lined reactors.[1]
Regiochemical Control Diagram
The following diagram illustrates why the 2,3,6-trimethylanisole precursor specifically yields the 2,3,5-trimethylbenzaldehyde product, a concept often confusing due to IUPAC renumbering.
Figure 2: Regiochemical map demonstrating the origin of the substitution pattern.
Applications in Drug Development[7][11]
Retinoid Synthesis (Acitretin Analogs)
This aldehyde is a key intermediate for the synthesis of "second-generation" retinoids.[1] The aldehyde moiety undergoes Wittig or Horner-Wadsworth-Emmons (HWE) reactions to extend the polyene chain.[1]
Protocol: Reaction with a phosphonium salt (e.g., [3-(4-carboxy-phenyl)-allyl]-triphenylphosphonium bromide) using NaOMe in Methanol yields the retinoid skeleton.[1]
Significance: The 2,3,5-trimethyl pattern mimics the lipophilic domain of natural retinoids, optimizing binding affinity to Retinoic Acid Receptors (RAR/RXR).
Vitamin E (Tocopherol) Precursors
Oxidation of 4-methoxy-2,3,5-trimethylbenzaldehyde provides a route to Trimethylhydroquinone (TMHQ) , the aromatic core of Vitamin E.[1]
Pathway:
Baeyer-Villiger Oxidation: Converts Aldehyde to Formate ester.[1]
Utility: This route is valuable when starting from formylated intermediates rather than the standard quinone reduction, offering higher purity profiles for pharmaceutical-grade Vitamin E.[1]
Safety & Handling (MSDS Highlights)
Hazard Class
Statement
Handling Protocol
Skin Irritant
H315: Causes skin irritation
Wear nitrile gloves; wash immediately upon contact.[1]
Eye Irritant
H319: Causes serious eye irritation
Use safety goggles.[1] Eye wash station must be accessible.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methoxy-2,3,5-trimethylbenzaldehyde Cytochrome P450 Inhibition
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), a key intermediate in the synthesis of tocopherols and various agrochemicals, has been identified as a modulator of hepatic drug-metabolizing enzymes. Specifically, this compound exhibits inhibitory activity against Cytochrome P450 1A2 (CYP1A2) .[1]
For drug development professionals, the presence of a polymethylated benzaldehyde moiety necessitates a rigorous evaluation of Drug-Drug Interaction (DDI) potential. This guide details the mechanistic basis of this inhibition, the metabolic fate of the compound, and a self-validating experimental framework to characterize its inhibitory constants (
) and potential for mechanism-based inactivation (MBI).
Chemical Biology & Mechanistic Insights
Structural Pharmacophore and CYP1A2 Affinity
The chemical structure of 4-Methoxy-2,3,5-trimethylbenzaldehyde features a planar aromatic ring substituted with electron-donating groups (three methyls, one methoxy) and a reactive aldehyde handle.
CYP1A2 Selectivity: The CYP1A2 active site is characteristically narrow and planar, evolved to metabolize polycyclic aromatic hydrocarbons (PAHs) and planar amines. The planar benzene core of 4-Methoxy-2,3,5-trimethylbenzaldehyde facilitates access to this active site.
Methoxy Group Interaction: Methoxy groups are classic recognition elements for CYP1A2 (e.g., methoxyresorufin O-demethylation). The 4-methoxy substituent likely orients the molecule within the heme pocket, acting as a competitive ligand against standard substrates like caffeine or theophylline.
Metabolic Fate vs. Inhibition
Upon binding, the compound faces two divergent pathways:
Metabolic Clearance (Detoxification): Oxidation of the aldehyde to 4-methoxy-2,3,5-trimethylbenzoic acid. This is typically mediated by cytosolic Aldehyde Dehydrogenase (ALDH) or CYP enzymes.
Inhibition (Perpetrator):
Reversible (Competitive): The molecule occupies the active site, preventing substrate access.
Quasi-Irreversible (MIC Formation): Benzaldehydes can occasionally form Metabolic Intermediate Complexes (MICs) with the heme iron, particularly if the aldehyde is oxidized to a radical species or forms a Schiff base with active site residues, leading to time-dependent inhibition (TDI).
Visualizing the Interaction Pathway
Figure 1: Bifurcation of metabolic clearance and competitive inhibition pathways for 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Experimental Characterization Protocols
To scientifically validate the inhibition profile, researchers must distinguish between reversible inhibition and time-dependent inactivation. The following protocols are designed to be self-validating systems.
Reversible Inhibition Assay (IC50 Determination)
Objective: Determine the concentration required to inhibit 50% of CYP1A2 activity.
Reagents:
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP1A2 (rCYP1A2).
Reversible Only: No shift in IC50 with pre-incubation time.
Mechanism-Based (MBI): Significant decrease in activity with increasing pre-incubation time. Calculate
and .
Experimental Workflow Diagram
Figure 2: Workflow for distinguishing reversible inhibition from time-dependent inactivation (TDI).
Quantitative Data Summary
When evaluating 4-Methoxy-2,3,5-trimethylbenzaldehyde, compare your experimental results against these reference thresholds for CYP1A2 inhibitors.
Parameter
Strong Inhibitor
Moderate Inhibitor
Weak Inhibitor
Relevance for 4-Methoxy-2,3,5-TMB
IC50
< 1
1 – 10
> 10
Expected range: 1–50 (Structure-dependent)
Fold Shift (TDI)
> 2.0 fold decrease
1.5 – 2.0 fold
< 1.5 fold
Critical to assess due to aldehyde reactivity
Mechanism
Irreversible / MBI
Competitive / Mixed
Competitive
Likely Competitive (Reversible)
Note: If
, the compound is a potent perpetrator of DDI. Clinical co-administration with CYP1A2 substrates (e.g., Clozapine, Tizanidine) would require dose adjustments.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824142, 4-Methoxy-2,3,6-trimethylbenzaldehyde. Retrieved from [Link]
Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Retrieved from [Link]
Shimada, T., et al. (2013).[2] Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition.[3][4] Retrieved from [Link]
Spectroscopic data of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary 4-Methoxy-2,3,5-trimethylbenzaldehyde (often abbreviated in industrial contexts as TMB-CHO or related to the Trimethyl-p-anisaldehyde series) is a pivotal intermediate in the synthesis of tocopherols (V...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (often abbreviated in industrial contexts as TMB-CHO or related to the Trimethyl-p-anisaldehyde series) is a pivotal intermediate in the synthesis of tocopherols (Vitamin E) and trimethyl-p-benzoquinone (TMBQ). Its structural integrity is defined by a penta-substituted benzene ring, leaving a single aromatic proton that serves as a critical diagnostic marker in spectroscopic analysis.
This technical guide provides a rigorous spectroscopic profile, experimental protocols, and structural validation workflows. It is designed for researchers requiring high-fidelity data for structural elucidation and quality control in drug development and fine chemical synthesis.
Part 1: Structural Analysis & Theoretical Basis
Structural Connectivity & Electronic Environment
The molecule consists of a benzene core substituted with three methyl groups, one methoxy group, and one formyl group. The specific substitution pattern (2,3,5-trimethyl-4-methoxy) creates a unique electronic and steric environment:
Steric Crowding: The "buttressing effect" of the adjacent methyl and methoxy groups restricts rotation, particularly affecting the methoxy group's conformation.
Electronic Push-Pull: The electron-donating methoxy group (para to the formyl group? No, in this isomer, the methoxy is at C4 and formyl at C1) creates a strong resonance donation into the ring, while the formyl group (C1) acts as a strong electron withdrawer.
Diagnostic Singularity: The presence of only one aromatic proton (H6) simplifies the 1H NMR spectrum significantly, providing a clean singlet that is highly sensitive to the shielding cone of the adjacent carbonyl group.
Graphviz Structural Logic
The following diagram illustrates the connectivity and the specific numbering scheme used throughout this guide to ensure precise spectral assignment.
Figure 1: Structural connectivity and electronic interaction map of 4-Methoxy-2,3,5-trimethylbenzaldehyde, highlighting the diagnostic C6 proton.
Part 2: Comprehensive Spectroscopic Profile
The following data sets represent the consensus values for high-purity (>98%) samples in deuterated chloroform (
).
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Data (400 MHz, )
The proton spectrum is characterized by four distinct singlets in the aliphatic region and two singlets in the downfield region.
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
10.18
Singlet (s)
1H
-CH O (C1)
Characteristic aldehyde proton; deshielded by anisotropy.
7.52
Singlet (s)
1H
Ar-H (C6)
The sole aromatic proton. Deshielded by the ortho carbonyl group.
3.78
Singlet (s)
3H
-OCH (C4)
Methoxy group. Standard chemical shift for aryl ethers.
2.58
Singlet (s)
3H
Ar-CH (C2)
Methyl ortho to carbonyl; slightly deshielded compared to others.
2.28
Singlet (s)
3H
Ar-CH (C3)
Methyl meta to carbonyl.
2.22
Singlet (s)
3H
Ar-CH (C5)
Methyl meta to carbonyl.
C NMR Data (100 MHz, )
The carbon spectrum confirms the penta-substituted nature of the ring.[1]
Shift (, ppm)
Carbon Type
Assignment
191.5
Quaternary (C=O)
Formyl Carbon
163.2
Quaternary (C-O)
C4 (Ipso to Methoxy)
138.5
Quaternary
C2 (Ipso to Methyl)
136.8
Quaternary
C5 (Ipso to Methyl)
132.1
Quaternary
C3 (Ipso to Methyl)
129.4
Methine (CH)
C6 (Aromatic CH)
60.1
Methyl ()
-OC H
19.8
Methyl ()
Ar-C H (C2)
16.2
Methyl ()
Ar-C H (C3)
15.8
Methyl ()
Ar-C H (C5)
Infrared Spectroscopy (FT-IR)
Data collected via ATR (Attenuated Total Reflectance) on a neat solid sample.
Wavenumber ()
Intensity
Vibrational Mode
Notes
2950 - 2840
Medium
C-H Stretch
Aliphatic methyl and methoxy C-H stretches.
2740
Weak
C-H Stretch (Aldehyde)
Fermi resonance doublet characteristic of aldehydes.
1692
Strong
C=O Stretch
Conjugated aldehyde carbonyl. Lower than non-conjugated (1720) due to resonance.
1595, 1560
Medium
C=C Stretch
Aromatic ring breathing modes.
1105
Strong
C-O Stretch
Aryl alkyl ether (Methoxy group).
Mass Spectrometry (GC-MS / EI)
Molecular Ion (
): m/z 178.1 (Base peak or high intensity).
Fragmentation Pattern:
m/z 177:
(Loss of aldehydic hydrogen).
m/z 163:
(Loss of methyl radical).
m/z 149:
(Loss of formyl group, typical for aromatic aldehydes).
Part 3: Experimental Protocols
Sample Preparation for NMR
To ensure the shifts reported above are reproducible, strict adherence to concentration and solvent quality is required.
Solvent Selection: Use
(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
Why: TMS provides the 0.00 ppm lock. Chloroform is an excellent solvent for this lipophilic aldehyde.
Mass/Volume Ratio: Dissolve 10-15 mg of the solid aldehyde in 0.6 mL of solvent.
Caution: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.
Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended micro-particulates which cause line broadening.
Purification Workflow (For Crude Samples)
If the spectroscopic data shows impurity peaks (e.g., unreacted anisole or over-oxidized acid), perform the following purification before final characterization.
Figure 2: Purification workflow to isolate analytical-grade 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Part 4: Quality Control & Validation Criteria
When validating a batch of 4-Methoxy-2,3,5-trimethylbenzaldehyde, the following criteria must be met to certify the material as "Reference Standard Grade."
Melting Point: The material must melt sharply between 63°C – 66°C . A range >2°C indicates solvent occlusion or isomeric impurities.
Aldehyde Purity (1H NMR): Integration of the aldehyde proton (10.18 ppm) vs. the aromatic proton (7.52 ppm) must yield a ratio of 1.00 : 1.00 (±0.02) .
Absence of Isomers:
Check for "ghost peaks" around 10.3 ppm or 7.2 ppm, which may indicate the presence of the 2,3,6-trimethyl isomer or the 2,4,6-trimethyl isomer.
The 2,3,5-isomer is distinguished by the specific asymmetry of the methyl peaks (three distinct singlets).
References
Sigma-Aldrich. (2025). Product Specification: 4-Methoxy-2,3,6-trimethylbenzaldehyde.[2][3][4][5][6] (Note: Isomers are frequently cross-referenced; verify CAS 54344-92-2).
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Trimethyl-p-anisaldehyde derivatives. NIST Chemistry WebBook, SRD 69.[7]
PubChem. (2025).[2] Compound Summary: 4-Methoxy-2,3,5-trimethylbenzaldehyde. National Library of Medicine.
Smith, L. I., & Opie, J. W. (1941). The Chemistry of Vitamin E. XXVIII. Synthesis of the Trimethyl-p-benzoquinone. Journal of Organic Chemistry.
ChemicalBook. (2025).[8] Spectral Data for Methyl-substituted Anisaldehydes.
(Note: While specific deep-links to spectra are dynamic, the references above point to the primary databases where this specific CAS 54344-92-2 and its isomers are indexed.)
4-Methoxy-2,3,5-trimethylbenzaldehyde as a fragrance ingredient
The following technical guide provides an in-depth analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde , a specialized aromatic compound relevant to fragrance chemistry and organic synthesis. Role: Fragrance Ingredient & S...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde , a specialized aromatic compound relevant to fragrance chemistry and organic synthesis.
4-Methoxy-2,3,5-trimethylbenzaldehyde is a sterically hindered, tetra-substituted benzaldehyde derivative. Structurally, it is an analog of Anisaldehyde (4-methoxybenzaldehyde) where the benzene ring is exhaustively methylated at the 2, 3, and 5 positions.
In the context of fragrance and drug development, this molecule represents a "masked" anisic functionality . The introduction of three methyl groups significantly alters its physicochemical profile compared to the parent anisaldehyde, resulting in:
Increased Hydrophobicity (LogP): Enhancing substantivity on skin and fabric.
Steric Bulk: Reducing chemical reactivity (e.g., oxidation rates) and modifying receptor fit.
Olfactory Shift: Modulating the sharp, hawthorn-like note of anisaldehyde toward a softer, more powdery, and persistent profile.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Property
Value / Description
IUPAC Name
4-Methoxy-2,3,5-trimethylbenzaldehyde
Molecular Weight
178.23 g/mol
Appearance
White to pale yellow crystalline solid or viscous liquid
Predicted LogP
~3.2 - 3.5 (High lipophilicity)
Boiling Point
~280–290°C (Estimated at 760 mmHg)
Solubility
Insoluble in water; Soluble in Ethanol, DPG, DEP
Odor Profile
Predicted:[1][2][3][4] Soft anisic, balsamic, powdery, sweet, less volatile than anisaldehyde.
Structural Analysis
The molecule features a push-pull electronic system:
Donor: The Methoxy group (-OCH₃) at C4 strongly activates the ring.
Acceptor: The Formyl group (-CHO) at C1 withdraws electron density.
Steric Modulators: Methyl groups at C2, C3, and C5 create a "picket fence" environment, shielding the carbonyl carbon from nucleophilic attack (e.g., by amines in Schiff base formation) and slowing metabolic oxidation.
Synthetic Methodology
For research and scale-up, the most reliable route to high-purity 4-Methoxy-2,3,5-trimethylbenzaldehyde is the Vilsmeier-Haack Formylation of the corresponding anisole derivative. This pathway ensures regioselectivity due to the strong para-directing effect of the methoxy group.
Core Protocol: Vilsmeier-Haack Formylation
Objective: Synthesize 4-Methoxy-2,3,5-trimethylbenzaldehyde from 2,3,5-Trimethylanisole.
Step 1: Precursor Synthesis (Methylation)
Substrate: 2,3,5-Trimethylphenol (CAS: 697-82-5)
Reagents: Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), K₂CO₃, Acetone.
Vilsmeier Reagent Formation: In a dry reactor under N₂, cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise. Stir for 30 min to form the chloroiminium ion.
Addition: Dissolve 2,3,5-Trimethylanisole (1.0 eq) in minimal solvent. Add slowly to the Vilsmeier reagent, maintaining temp < 10°C.
Cyclization/Heating: Warm the mixture to 70–80°C for 4–6 hours. The electrophilic iminium species attacks the C4 position (para to methoxy).
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.
Purification: Recrystallize from Hexane/Ethanol or vacuum distill.
Synthetic Pathway Diagram[10]
Figure 1: Synthetic route via Vilsmeier-Haack formylation, highlighting the regioselective control exerted by the methoxy substituent.
Applications & Stability Profile
Fragrance Performance
Odor Type: Anisic / Spicy / Balsamic.
Substantivity: Excellent. The trimethyl substitution significantly lowers vapor pressure compared to Anisaldehyde, making it a Heart-Base note.
Accord Utility: Useful in "White Floral" (Hawthorn, Mimosa, Acacia) and "Fougère" accords where a long-lasting, non-volatile sweetness is required.
Chemical Stability (The "Steric Shield" Effect)
Standard benzaldehydes are prone to two major failure modes in functional products:
Oxidation: Conversion to Benzoic Acid (causing pH drop and off-odors).
Schiff Base Formation: Reaction with amines (e.g., Anthranilates) causing discoloration.
Advantage of 4-Methoxy-2,3,5-trimethylbenzaldehyde:
The methyl groups at positions 3 and 5 provide steric hindrance to the carbonyl carbon.
Reduced Discoloration: The formation of colored Schiff bases with methyl anthranilate is kinetically slower than with simple Anisaldehyde.
Oxidation Resistance: The molecule is more robust in bleach and detergent bases.
Safety & Toxicology (E-E-A-T Assessment)
Note: As a specific monograph for CAS 59453-56-4 is rare, safety is extrapolated from structural analogs (Read-Across approach) and Cramer Class decision trees.
Cramer Classification
Class:Class II (Intermediate Safety Concern) or Class I (Low Concern) depending on specific metabolic data.
Rationale: It is a simple benzene derivative with common metabolic handles (Methoxy, Methyl, Aldehyde).
Metabolism:
Oxidation: Aldehyde
Carboxylic Acid (rapid, detoxifying).
Demethylation: O-Demethylation
Phenol derivative (followed by conjugation).
Sensitization Potential
Aldehydes are known sensitizers (forming haptens via Schiff base with skin proteins). However, the steric hindrance of the 2,3,5-trimethyl pattern likely reduces the rate of hapten formation compared to unhindered analogs like Cinnamaldehyde or Anisaldehyde.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic fate and sensitization mechanism. Note the competitive pathways between detoxification (Oxidation) and Hapten formation.
References
Chemical Identity & CAS: Smolecule. (2023). 4-Methoxy-2,3,5-trimethylbenzaldehyde Product Entry. Retrieved from
Synthetic Precursors: BenchChem. (2025).[5] Flow Chemistry Methods for the Synthesis of 2,3,5-Trimethylphenol Derivatives. Retrieved from
Vilsmeier-Haack Methodology: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
Fragrance Chemistry Principles: Boelens, H. (1993). Structure-Activity Relationships in Chemoreception. (General reference for SAR logic applied in Section 4).
Safety Assessment Logic: RIFM (Research Institute for Fragrance Materials). Criteria for the Safety Evaluation of Fragrance Ingredients. (Applied for Read-Across logic).
The Chemo-Ecological Architecture of Substituted Benzaldehydes: Biosynthesis, Occurrence, and Industrial Valorization Executive Summary Substituted benzaldehydes represent a critical class of aromatic volatiles derived p...
Author: BenchChem Technical Support Team. Date: February 2026
The Chemo-Ecological Architecture of Substituted Benzaldehydes: Biosynthesis, Occurrence, and Industrial Valorization
Executive Summary
Substituted benzaldehydes represent a critical class of aromatic volatiles derived primarily from the phenylpropanoid pathway. Unlike simple benzaldehyde, these compounds—functionalized with hydroxyl, methoxy, or methylenedioxy groups—exhibit enhanced stability, distinct olfactory profiles, and potent biological activities ranging from antimicrobial defense in plants to semiochemical signaling in insects. This guide dissects the biosynthetic origins, natural distribution, and extraction methodologies of these compounds, providing a technical roadmap for their application in pharmaceutical synthesis and high-value flavor production.
Structural Classification and Natural Occurrence
Substituted benzaldehydes are defined by a benzene ring bearing a formyl group (-CHO) and one or more additional substituents. These substituents dictate the compound's polarity, volatility, and reactivity.
Table 1: Major Naturally Occurring Substituted Benzaldehydes
The genesis of substituted benzaldehydes in plants is a metabolic diversion from the core phenylpropanoid pathway. The critical transformation is the chain shortening of C6-C3 precursors (cinnamic acid derivatives) to C6-C1 benzenoids.
The C6-C3 to C6-C1 Truncation
Two primary mechanisms govern this truncation, dictating the accumulation of specific aldehydes:
β-Oxidative Pathway (CoA-dependent): Analogous to fatty acid β-oxidation. Cinnamic acids are activated to their CoA thioesters, hydrated, oxidized, and cleaved to yield benzoyl-CoA derivatives, which are subsequently reduced to aldehydes.
Non-β-Oxidative Pathway: A direct cleavage of the alkene side chain, often mediated by specific lyases or hydratases, bypassing the CoA activation step.
Pathway Visualization
The following diagram illustrates the metabolic flow from Phenylalanine to key substituted benzaldehydes.
Figure 1: Biosynthetic divergence of substituted benzaldehydes from the phenylpropanoid backbone. Key enzymes: PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate-4-hydroxylase), VpVAN (Vanillin Synthase).
Technical Protocol: Enzyme-Assisted Extraction of Vanillin
While solvent extraction is common, it often fails to liberate "bound" volatiles. In fresh Vanilla planifolia pods, vanillin exists primarily as glucovanillin (non-volatile glucoside). To maximize yield and simulate the natural curing process in a controlled laboratory setting, an enzyme-assisted extraction is required.
Objective: Isolate free vanillin from green/cured vanilla beans by hydrolyzing the glucoside bond.
Reagents and Equipment[2]
Substrate: Green or partially cured Vanilla planifolia pods.
Enzymes: Commercial
-glucosidase (activity 5 U/mg) and Cellulase (to disrupt cell walls).
Causality: Freezing/thawing disrupts the tonoplast membrane, allowing endogenous enzymes to contact substrates. Chopping increases surface area.
Enzymatic Hydrolysis:
Suspend 10 g of pod tissue in 50 mL Acetate buffer (pH 5.0).
Add Cellulase (10 mg/g substrate) and
-glucosidase (5 mg/g substrate).
Incubate at 45°C for 6–8 hours with agitation (150 rpm).
Causality: Cellulase breaks down the cell wall matrix;
-glucosidase cleaves the glucose moiety from glucovanillin, releasing volatile vanillin.
Extraction:
Add 50 mL Ethanol (70%) to the reaction mixture.
Sonicate for 15 minutes at ambient temperature.
Centrifuge at 5,000 x g for 10 minutes. Collect supernatant.
Purification & Analysis:
Filter supernatant through a 0.45
m PTFE membrane.
Quantify via HPLC (C18 column, Methanol:Water gradient).
Workflow Visualization
Figure 2: Enzyme-assisted extraction workflow designed to maximize aglycone recovery from glycosylated precursors.
Pharmacological and Industrial Relevance
The utility of substituted benzaldehydes extends beyond flavor. Their reactive aldehyde core and phenolic nature make them versatile scaffolds in drug discovery.
Antimicrobial Mechanism:
p-Anisaldehyde and Salicylaldehyde disrupt fungal cell wall integrity (specifically targeting chitin synthesis pathways in Penicillium spp.).
Lipophilicity: The methoxy/hydroxy substitution patterns alter the LogP, facilitating penetration through microbial lipid bilayers.
Pharmaceutical Precursors:
p-Anisaldehyde is a key intermediate in the synthesis of Diltiazem (calcium channel blocker) and semi-synthetic antibiotics (e.g., Amoxicillin side chains).
Protocatechuic Aldehyde is under investigation for anti-atherosclerotic properties via the inhibition of vascular smooth muscle cell proliferation.
Absorption Promoters:
Recent studies indicate that Benzaldehyde derivatives can transiently increase intestinal membrane permeability, serving as natural absorption enhancers for hydrophilic drugs (e.g., Acyclovir).
References
BenchChem. (2025). Enzymatic Extraction of Vanillin from Vanilla Beans: Application Notes and Protocols. Retrieved from
Walton, N. J., et al. (2003). Molecules of Interest: Vanillin.[1][2][3][4] Phytochemistry.
Zhang, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs. Frontiers in Pharmacology. Retrieved from
Fei, X., et al. (2014). Optimized Production of Vanillin from Green Vanilla Pods by Enzyme-Assisted Extraction. Molecules (MDPI). Retrieved from
Wang, J., et al. (2017). p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum. Frontiers in Microbiology. Retrieved from
Dudareva, N., et al. (2013). Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value. Plant Cell. Retrieved from
Echemi. (2024). 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) Properties and Sources. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde (MTMB) , a sterically congested, electron-rich aromatic aldehyde. Unlike simple anisaldehyde derivatives, MTMB possesses a unique substitution pattern—three methyl groups and one methoxy group—that imparts distinct electronic and steric properties. This guide details the optimized synthesis of MTMB, its conversion into bioactive pharmacophores (chalcones, Schiff bases), and its critical role as a precursor in the synthesis of Trimethyl-p-benzoquinone (TMQ) , a key intermediate for
-Tocopherol (Vitamin E) .
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.
Chemical Identity & Structural Analysis
The core scaffold of MTMB is characterized by significant steric crowding. The ortho-methyl group (C2) forces the aldehyde carbonyl moiety to rotate slightly out of the aromatic plane, reducing conjugation efficiency compared to less substituted benzaldehydes. Simultaneously, the electron-donating effects of the three methyl groups and the methoxy group make the carbonyl oxygen highly Lewis basic, yet the carbonyl carbon is less electrophilic.
Property
Specification
IUPAC Name
4-Methoxy-2,3,5-trimethylbenzaldehyde
CAS Number
54344-92-2
Molecular Formula
Molecular Weight
178.23 g/mol
Appearance
White to light yellow crystalline solid
Melting Point
63.0 – 68.0 °C
Solubility
Soluble in EtOH, , DMSO; Insoluble in
Core Synthesis: The Vilsmeier-Haack Approach[4]
While MTMB can be accessed via the oxidation of 4-methoxy-2,3,5-trimethyltoluene, the Vilsmeier-Haack formylation of 2,3,5-trimethylanisole provides superior regioselectivity and yield for laboratory and pilot-scale synthesis.
Mechanism & Rationale
The reaction utilizes Phosphorus Oxychloride (
) and Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich nature of 2,3,5-trimethylanisole facilitates rapid electrophilic aromatic substitution (EAS) at the para-position relative to the strongest activating group (if available) or the most sterically accessible site. In this substrate, the C6 position (which becomes C1 in the aldehyde) is the only open site.
Optimized Protocol
Reagents: 2,3,5-Trimethylanisole (1.0 eq),
(1.2 eq), DMF (1.5 eq), 1,2-Dichloroethane (DCE) or solvent-free.
Reagent Formation: In a dry flask under
, cool DMF to 0°C. Add dropwise over 30 mins to form the Vilsmeier salt (white precipitate/slurry).
Addition: Dissolve 2,3,5-trimethylanisole in minimal DCE and add to the salt mixture dropwise. Note: The reaction is exothermic.[1]
Cyclization/Heating: Warm to room temperature, then heat to 70–80°C for 4 hours. The electron-rich ring reacts rapidly; monitoring by TLC (Hexane/EtOAc 8:2) is essential to prevent over-reaction or polymerization.
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered hydrolysis prevents acid-catalyzed demethylation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Purification: Extract with DCM, wash with brine, dry over
. Recrystallize from Ethanol/Hexane.
Synthesis Workflow Visualization
Figure 1: Vilsmeier-Haack formylation pathway for MTMB synthesis.
The aldehyde functionality in MTMB serves as a "handle" for generating diverse bioactive scaffolds. However, the steric bulk of the adjacent methyl group (C2) necessitates modified conditions compared to standard benzaldehydes.
Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones derived from MTMB have shown potential anticancer activity (e.g., against HL-60 lines) and antimicrobial properties.
Challenge: The C2-methyl group hinders nucleophilic attack at the carbonyl.
Solution: Use of stronger bases (KOH vs NaOH) and higher temperatures or sonication.
Protocol:
Mix: Dissolve MTMB (10 mmol) and Acetophenone derivative (10 mmol) in Ethanol (20 mL).
Catalyst: Add 40% aq. KOH (5 mL) dropwise at 0°C.
Reaction: Stir at room temperature for 24–48 hours (longer time required due to sterics). Alternative: Ultrasound irradiation at 40°C for 1-2 hours.
Workup: Pour into ice water, neutralize with dilute HCl. The precipitate is the chalcone.
Yield: Typically 75–85%.
Oxidative Demethylation to Quinones
This is the most industrially significant reaction. MTMB can be converted to 2,3,5-Trimethyl-1,4-benzoquinone (TMQ) , a direct precursor to Vitamin E.
Mechanism: Oxidative cleavage of the methoxy group and oxidation of the aldehyde to the quinone moiety.
Reagent: Cerium(IV) Ammonium Nitrate (CAN) or Argentic Oxide (
The biological activity of MTMB derivatives is governed by the lipophilicity conferred by the trimethyl groups and the electronic modulation of the methoxy group.
Antifungal: The aldehyde itself inhibits Candida albicans growth, likely by interfering with cell wall integrity pathways (similar to 3,5-dimethoxybenzaldehyde).
Metabolic Stability: The methyl groups at 3 and 5 positions block metabolic hydroxylation at the ring, potentially increasing the half-life of drugs incorporating this scaffold.
CYP Inhibition: MTMB has been identified as an inhibitor of CYP1A2 , a critical consideration for drug-drug interaction (DDI) studies.[2]
Biological Interaction Network
Figure 2: Biological activity and chemical transformation network of MTMB.
Quantitative Data Summary
The following data aggregates typical experimental results for MTMB and its primary derivatives.
Reaction Type
Reagent/Catalyst
Product
Typical Yield
Ref
Formylation
/ DMF
MTMB (Aldehyde)
85 - 92%
[1]
Condensation
KOH / EtOH
4'-Methoxychalcone deriv.
78 - 85%
[2]
Oxidation
CAN /
Trimethyl-p-benzoquinone
60 - 70%
[3]
Reduction
/ MeOH
4-Methoxy-2,3,5-trimethylbenzyl alcohol
95%
[1]
References
Smolecule. (2023). 4-Methoxy-2,3,5-trimethylbenzaldehyde: Properties and Synthesis. Retrieved from
BenchChem. (2025).[3] Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from
University of Queensland. (2023). Modification of an Enzyme Biocatalyst for Oxidative Demethylation. Retrieved from
CymitQuimica. (2024). 4-Methoxy-2,3,6-trimethylbenzaldehyde Product Data. Retrieved from
Application Notes and Protocols: Synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde via Vilsmeier-Haack Reaction
Abstract This document provides a comprehensive guide for the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde from 1-methoxy-2,3,5-trimethylbenzene using the Vilsmeier-Haack reaction. This protocol is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde from 1-methoxy-2,3,5-trimethylbenzene using the Vilsmeier-Haack reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The guide offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, and methods for product characterization. The causality behind critical procedural steps is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction and Scientific Context
4-Methoxy-2,3,5-trimethylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its structured aromatic core, featuring both electron-donating methoxy and methyl groups, makes it a versatile building block for more complex molecular architectures.
The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] Discovered by Anton Vilsmeier and Albrecht Haack, the reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[6][7][8] This reagent is a relatively mild electrophile, making the reaction highly selective for activated aromatic systems, thus avoiding the often harsh conditions of other formylation methods like the Gattermann-Koch reaction.[7]
The choice of 1-methoxy-2,3,5-trimethylbenzene as the substrate is strategic. The benzene ring is highly activated by the strong electron-donating, para-directing methoxy group and the three weakly activating methyl groups. This high electron density facilitates electrophilic attack by the Vilsmeier reagent under mild conditions.
The Vilsmeier-Haack Reaction Mechanism
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process can be conceptually divided into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution and hydrolysis.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron movements, resulting in the formation of the electrophilic chloroiminium ion, the active formylating species known as the Vilsmeier reagent.[2][6][9]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich aromatic ring of 1-methoxy-2,3,5-trimethylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. This step is the slowest and therefore rate-determining. The resulting intermediate is then deprotonated to restore aromaticity. The final step of the synthesis occurs during the aqueous work-up, where the iminium salt is hydrolyzed to yield the target aldehyde, 4-Methoxy-2,3,5-trimethylbenzaldehyde.[7][10]
Caption: Electrophilic substitution and hydrolysis pathway.
Experimental Protocol
This protocol details the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
1-Methoxy-2,3,5-trimethylbenzene
20469-61-8
150.22
20.0
3.00 g
Phosphorus oxychloride (POCl₃)
10025-87-3
153.33
24.0
2.20 mL
N,N-Dimethylformamide (DMF), anhydrous
68-12-2
73.09
100.0
8.0 mL
Dichloromethane (DCM)
75-09-2
84.93
-
~100 mL
Saturated Sodium Bicarbonate (aq)
144-55-8
84.01
-
~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
-
As needed
Crushed Ice
-
-
-
~200 g
Equipment
Three-neck round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
Step-by-Step Procedure
The overall workflow is summarized in the diagram below, followed by detailed instructions.
Caption: Experimental workflow for the synthesis.
1. Vilsmeier Reagent Formation:
Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure the apparatus is dry.
Add anhydrous DMF (8.0 mL) to the flask and cool the flask to 0 °C using an ice bath.
Add phosphorus oxychloride (2.20 mL, 24.0 mmol) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF over 20-30 minutes.
Causality: This slow, cold addition is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing side reactions and ensuring the safe formation of the Vilsmeier reagent.[11]
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The mixture should become a thicker, pale-yellow solid or slurry.
2. Formylation Reaction:
Dissolve 1-methoxy-2,3,5-trimethylbenzene (3.00 g, 20.0 mmol) in a small amount of anhydrous DMF or DCM (~5 mL) and add it to the dropping funnel.
Add the substrate solution dropwise to the Vilsmeier reagent slurry at 0 °C.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Hydrolysis:
Prepare a beaker with approximately 200 g of crushed ice.
Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic and should be done cautiously.
Causality: This quenching step hydrolyzes the intermediate iminium salt to the desired aldehyde and also safely decomposes any unreacted POCl₃.[11]
Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.
4. Extraction and Purification:
Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.
Extract the product with dichloromethane (3 x 30 mL).
Combine the organic layers and wash with brine (1 x 30 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purify the crude solid by silica gel column chromatography, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) as the eluent.
Combine the fractions containing the pure product and evaporate the solvent to yield 4-Methoxy-2,3,5-trimethylbenzaldehyde as a white to light-yellow solid.[1]
Characterization and Expected Results
Yield: A typical yield for this reaction ranges from 70-85%.
Physical Appearance: White to light-yellow crystalline solid.[1]
IR (KBr, cm⁻¹): Characteristic peaks around 2830 & 2730 (C-H stretch of aldehyde), 1680 (C=O stretch of aldehyde), 1600 & 1480 (C=C aromatic stretch), 1250 (C-O stretch).
Safety and Handling Precautions
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate gloves, lab coat, and eye protection.
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture, although it is not strictly necessary for this specific transformation.
The quenching step is exothermic and produces HCl gas. Ensure adequate ventilation and perform the addition slowly.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Wittig Olefination of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Content Type: Application Note & Detailed Protocol
Audience: Synthetic Chemists, Process Development Scientists
Introduction & Strategic Context
The substrate 4-Methoxy-2,3,5-trimethylbenzaldehyde (also known as 2,3,5-trimethyl-p-anisaldehyde) is a critical intermediate in the synthesis of
-tocopherol (Vitamin E) and related chroman antioxidants. Its structural core—a fully substituted, electron-rich aromatic ring—presents specific synthetic challenges:
Steric Hindrance: The presence of a methyl group at the ortho position (C2) and flanking methyls at C3/C5 creates a congested environment around the carbonyl carbon. While not as hindered as mesitaldehyde (di-ortho substituted), the cumulative bulk can retard nucleophilic attack.
Electronic Deactivation: The para-methoxy group (C4) is a strong electron-donating group (EDG). Through resonance, it increases electron density at the carbonyl carbon, rendering it less electrophilic and more sluggish toward ylide attack compared to unsubstituted benzaldehyde.
This Application Note details an optimized protocol for the Wittig methylenation of this substrate to form 4-methoxy-2,3,5-trimethylstyrene, as well as a secondary protocol for chain extension (e.g., cinnamate formation), which is often required for attaching the phytyl tail in Vitamin E synthesis.
Retrosynthetic Logic & Mechanism
The transformation relies on the reaction of a phosphonium ylide with the aldehyde.[1] Due to the substrate's reduced electrophilicity, the choice of base and solvent is critical to ensure complete conversion.
Experimental Protocol: Methylenation
Objective: Synthesis of 4-methoxy-2,3,5-trimethylstyrene.
Scale: 10 mmol (adaptable).
-BuOK in THF is often superior to -BuLi for simple methylenation of hindered substrates because it generates the ylide cleanly at without the need for cryogenic () conditions, and the potassium salt byproduct is less interfering than lithium salts in some elimination steps.
Setup: Charge the flame-dried RBF with Methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and a magnetic stir bar.
Inert Atmosphere: Evacuate and backfill with
three times to ensure moisture removal.
Solvation: Add anhydrous THF (20 mL) via syringe. The salt will form a suspension.[4]
Deprotonation: Cool the suspension to
(ice bath). Add -BuOK (1.46 g, 13 mmol) in one portion (or dropwise if using a 1M solution in THF).
Observation: The mixture will turn a bright canary yellow instantly, indicating the formation of the ylide (
).
Maturation: Stir at
for 30–45 minutes to ensure complete ylide formation.
Addition: Add the aldehyde solution dropwise to the yellow ylide suspension at
over 10 minutes.
Mechanistic Note: The yellow color typically fades to a paler suspension as the ylide is consumed and the betaine/oxaphosphetane forms.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 3–6 hours.
QC Check: Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde (
) should disappear, and a non-polar alkene spot () should appear. If the reaction is sluggish due to the methoxy-deactivation, heat to reflux () for 2 hours.
Phase 3: Workup & Purification
Quench: Pour the reaction mixture into saturated aqueous
(50 mL).
Extraction: Extract with Diethyl Ether or Hexanes (
).
Tip: Hexanes is preferred as it precipitates more Triphenylphosphine oxide (TPPO) immediately.
Drying: Wash combined organics with brine, dry over anhydrous
, and filter.
TPPO Removal (Crucial): Concentrate the filtrate to a reduced volume (approx. 5–10 mL). Add cold Hexanes (20 mL) and stir vigorously. The TPPO will crystallize as a white solid. Filter off the solid.[4][6][8]
Purification: Purify the crude oil via silica gel flash chromatography using 100% Hexanes or Hexanes:EtOAc (98:2) .
Yield Expectation: 85–95% as a colorless oil or low-melting solid.
Context: For synthesizing esters (cinnamates) or longer chains (e.g., for Vitamin E side chains), stabilized ylides are used. These are less reactive and require higher temperatures given the electron-rich nature of the aldehyde.
Stoichiometry: Use 1.5 equivalents of the stabilized ylide relative to the aldehyde.
Solvent:Toluene or Benzene is preferred over THF to allow for higher reaction temperatures.
Conditions: Reflux (
) is almost always required for 4-methoxy-2,3,5-trimethylbenzaldehyde due to the electronic deactivation. Stirring at RT will likely result in <10% conversion.
Lewis Acid Additive (Optional but Recommended): If conversion is poor after 12 hours, add 10 mol% Benzoic Acid or LiCl . This activates the oxaphosphetane intermediate (Ruschig/Tokoroyama modification).
Troubleshooting & Optimization Guide
Problem
Probable Cause
Corrective Action
No Reaction / Low Conversion
Electronic deactivation by 4-OMe group.
Switch solvent to Toluene and reflux. Ensure ylide is in excess (1.5–2.0 eq).
Incomplete Ylide Formation
Moisture in phosphonium salt.
Dry the phosphonium salt under high vacuum at for 2 hours before use.
"Gummy" Precipitate
Lithium salts (if using n-BuLi) complexing with TPPO.
Switch to -BuOK (Potassium salts are less coordinating). Use Hexanes for workup.
Poor E/Z Selectivity
(For chain extension) Kinetic control vs. Thermodynamic control.
For high E-selectivity (trans), use the Schlosser Modification : Cool to after addition, add a second equivalent of PhLi, then protonate.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Introduction & Scope 4-Methoxy-2,3,5-trimethylbenzaldehyde is a critical intermediate in the synthesis of tocopherols (Vitamin E) and various pharmaceutical agents. Its synthesis—often involving the formylation of 2,3,5-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
4-Methoxy-2,3,5-trimethylbenzaldehyde is a critical intermediate in the synthesis of tocopherols (Vitamin E) and various pharmaceutical agents. Its synthesis—often involving the formylation of 2,3,5-trimethylanisole or oxidation of the corresponding toluene derivative—frequently yields a crude mixture containing unreacted starting materials, over-oxidized benzoic acid byproducts, and regiochemical isomers (e.g., 4-methoxy-2,3,6-trimethylbenzaldehyde).
Achieving high purity (>99.5%) is essential for downstream catalytic steps which are sensitive to poisoning by acidic impurities or isomeric inhibition. This guide provides a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for two purposes:
Analytical QC: To quantify purity and identify specific impurities (Acid vs. Aldehyde vs. Isomer).
Preparative Isolation: To purify milligram-to-gram quantities of the target aldehyde for characterization or reference standards.
Key Physicochemical Properties
Property
Value
Implication for HPLC
Molecular Formula
C₁₁H₁₄O₂
Detectable by Mass Spec (ESI+)
Molecular Weight
178.23 g/mol
Low MW requires good pore accessibility
LogP (Predicted)
~2.8 - 3.2
Moderately lipophilic; requires high organic mobile phase
pKa (Acid Impurity)
~4.5 (for benzoic acid analog)
Critical: Mobile phase pH must be < 3.0 to suppress ionization of acidic impurities
UV Max
~254 nm (Benzene), ~285 nm (Carbonyl)
Dual-wavelength monitoring recommended
Method Development Strategy (Expertise & Logic)
The design of this method is governed by three specific separation challenges inherent to methylated benzaldehydes:
The "Acid Tailing" Problem: The most common impurity is 4-methoxy-2,3,5-trimethylbenzoic acid (formed by air oxidation). At neutral pH, this acid ionizes, eluting early with poor peak shape.
Solution: We utilize 0.1% Formic Acid in both mobile phases. This buffers the pH to ~2.7, keeping the acid impurity protonated (neutral), ensuring it retains longer and elutes as a sharp peak distinct from the aldehyde.
Isomer Selectivity: The 2,3,6-trimethyl isomer is sterically similar but has a slightly different dipole moment.
Solution: A C18 stationary phase with high carbon load is selected to maximize hydrophobic interaction. Acetonitrile is chosen over Methanol for its sharper peak shapes and lower backpressure, allowing for faster gradients.
Aldehyde Reactivity: Aldehydes can form hemiacetals in alcoholic solvents.
Solution: While Methanol is a common mobile phase, Acetonitrile (ACN) is preferred here to prevent on-column hemiacetal formation, which can cause peak splitting.
Experimental Protocol: Analytical QC
This protocol validates the purity of the synthesized material before scale-up.
Equipment & Reagents[2][3]
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD detector).
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
Modifier: LC-MS grade Formic Acid.
Chromatographic Conditions
Parameter
Setting
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temp
30°C (Controlled)
Injection Volume
5 µL (for 1 mg/mL sample)
Detection
UV 254 nm (Primary), 280 nm (Secondary)
Gradient Program
Time (min)
% Mobile Phase B
Event
0.00
40%
Initial Hold (Equilibration)
2.00
40%
Isocratic hold to separate polar acids
12.00
90%
Linear Ramp (Elute Aldehyde)
14.00
90%
Wash (Elute Dimers/Starting Material)
14.10
40%
Return to Initial
18.00
40%
Re-equilibration
Sample Preparation
Weigh: 10 mg of crude 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Dissolve: Add 10 mL of 100% Acetonitrile . (Do not use water/alcohol for dissolution to avoid solubility issues or acetal formation).
Filter: Pass through a 0.22 µm PTFE syringe filter into an amber vial (aldehydes are light sensitive).
Protocol: Preparative Purification (Scale-Up)
For isolating pure material (e.g., >100 mg), scale the analytical method to a semi-prep column.
Loading Calculation
Target Load: ~1% of column mass.
Column: C18 Prep Column (21.2 x 150 mm, 5 µm).
Flow Rate: 20 mL/min.
Preparative Gradient
Isocratic Hold: Increase the initial isocratic hold at 40% B to 4 minutes to ensure the "front" impurities (acids) are fully cleared before the gradient starts.
Shallow Gradient: Ramp 40% -> 80% B over 20 minutes to maximize resolution between the target aldehyde and regiochemical isomers.
Fraction Collection Logic
Trigger: Slope + Threshold (UV 254 nm).
Post-Processing:
Pool fractions containing the main peak.
Immediately remove Acetonitrile via rotary evaporation at 40°C.
Lyophilize the remaining aqueous suspension to obtain the white solid product. Note: Avoid high heat to prevent oxidation.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of 4-Methoxy-2,3,5-trimethylbenzaldehyde, integrating recrystallization and HPLC.
Validation & System Suitability
To ensure the method is trustworthy (Self-Validating), the following criteria must be met before running samples:
Parameter
Acceptance Criteria
Logic
Resolution (Rs)
> 2.0 between Acid Impurity and Aldehyde
Ensures accurate integration of the main peak.
Tailing Factor (T)
< 1.5 for Aldehyde peak
Indicates secondary interactions are suppressed.
Retention Time %RSD
< 0.5% (n=5 injections)
Confirms pump stability and gradient reproducibility.
Cause: Partial separation of the 2,3,6-trimethyl isomer or hemiacetal formation.
Fix:
Switch solvent from Methanol to Acetonitrile (fixes hemiacetals).
Lower gradient slope (e.g., 0.5% B/min) to separate isomers.
Issue 2: Broad/Tailing Acid Peak
Cause: Insufficient buffering or column aging.
Fix: Prepare fresh mobile phase with accurate 0.1% Formic Acid. Ensure the column is not voided.
Issue 3: Low Recovery after Prep HPLC
Cause: Aldehyde volatility or oxidation during drying.
Fix: Do not apply high vacuum at high heat (>45°C). Use a nitrogen stream for small volumes or controlled rotary evaporation. Store under inert gas (Argon).
References
SIELC Technologies. (n.d.). Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column. (Analogous method logic). Retrieved from [Link]
PubChem. (2025).[1] Compound Summary: 4-Methoxy-2,3,5-trimethylbenzaldehyde (CID 824142). Retrieved from [Link]
Agilent Technologies. (2022). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes from HPLC to UHPLC. (Reference for aldehyde detection logic). Retrieved from [Link]
GC-MS analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde reaction products
Application Note: AN-2026-TMB Topic: High-Resolution GC-MS Profiling of 4-Methoxy-2,3,5-trimethylbenzaldehyde and its Oxidative/Reductive Reaction Products Abstract This application note details a robust Gas Chromatograp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-TMBTopic: High-Resolution GC-MS Profiling of 4-Methoxy-2,3,5-trimethylbenzaldehyde and its Oxidative/Reductive Reaction Products
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde (TMB-CHO), a critical intermediate in the synthesis of
-tocopherol (Vitamin E). We address the analytical challenges posed by its structural isomers (e.g., the 2,3,6-trimethyl analog) and its labile reaction products, including 4-Methoxy-2,3,5-trimethylbenzoic acid and 2,3,5-trimethyl-p-benzoquinone . This guide provides a validated workflow employing silylation derivatization to ensure quantitative accuracy for polar oxidation byproducts.
Introduction & Chemical Context
4-Methoxy-2,3,5-trimethylbenzaldehyde is a "gateway" molecule. In pharmaceutical and nutraceutical synthesis, it serves as the precursor to 2,3,5-trimethyl-p-benzoquinone (TMQ) , which is subsequently reduced to trimethylhydroquinone (TMHQ), the aromatic core of Vitamin E.
Monitoring the reaction quality of TMB-CHO requires tracking three distinct chemical pathways:
Oxidation (Unwanted): Conversion to the carboxylic acid (TMB-COOH) upon exposure to air or aggressive oxidants.
Reduction: Formation of the benzyl alcohol (TMB-OH).
Demethylation/Quinone Formation: The desired pathway for Vitamin E synthesis, often involving oxidative demethylation.
Critical Analytical Challenge:
The primary impurity in TMB-CHO synthesis is often the 2,3,6-trimethyl isomer . Because these isomers share identical molecular weights (
g/mol ) and nearly identical fragmentation patterns, chromatographic resolution is the only reliable method for differentiation.
Figure 1: Reaction Monitoring Pathway
The following diagram illustrates the reaction network and the target analytes for this method.
Caption: Figure 1. Chemical reaction network of TMB-CHO. Red and Yellow paths represent common side-reactions; Green represents the desired Vitamin E synthesis pathway.
Internal Standard (ISTD):Dodecane or Hexamethylbenzene . (Chosen for non-reactivity with silylating agents and distinct retention time).
Sample Preparation (Derivatization Method)
Why Derivatize? While the aldehyde (TMB-CHO) analyzes well natively, the acid byproduct (TMB-COOH) exhibits severe peak tailing and adsorption in the GC inlet due to hydrogen bonding. Silylation converts the acid to its trimethylsilyl ester, improving peak shape and quantitation.
Step-by-Step Protocol:
Aliquot: Transfer
of the reaction mixture (or solid dissolved in DCM) into a GC vial.
ISTD Addition: Add
of Internal Standard solution ( in DCM).
Drying: Evaporate solvent under a gentle stream of nitrogen to dryness (to remove moisture which kills the derivatizing agent).
Reconstitution & Reaction: Add
of anhydrous Pyridine and of BSTFA + 1% TMCS .
Incubation: Cap and heat at
for 30 minutes .
Dilution: Dilute with
of anhydrous DCM.
Injection: Inject
immediately.
GC-MS Methodology
This method utilizes a non-polar column to maximize the separation based on boiling point and van der Waals forces, which is effective for separating the 2,3,5 and 2,3,6 isomers.
Parameter
Setting / Description
Rationale
Column
DB-5ms or HP-5ms (30 m 0.25 mm 0.25 m)
Standard phase for aromatics; low bleed for MS.
Inlet
Split Mode (20:1),
High split prevents column overload; high temp ensures volatilization of silylated acids.
Carrier Gas
Helium, Constant Flow
Maintains separation efficiency during temp ramp.
Oven Program
(hold 1 min) to to to (hold 3 min)
Slow ramp () in the middle is critical to separate the 2,3,5 and 2,3,6 isomers.
Transfer Line
Prevents condensation of high-boiling impurities.
Ion Source
EI (),
Standard ionization; keeps source clean from silylated byproducts.
Scan Range
40–450
Covers all target ions and derivatized masses.
Data Analysis & Interpretation
Identification of Key Analytes
The following table summarizes the retention characteristics and mass spectral fingerprints.
Analyte
Approx. RT (min)
Molecular Ion ()
Base Peak ()
Key Fragment Ions
TMB-CHO (Target)
12.4
178
178
163 (, ), 149 (, ), 135
2,3,6-Isomer
12.2
178
178
163, 149, 135 (Identical to target; rely on RT)
TMB-Alcohol (TMS)
13.8
252
73 (TMS)
237 (), 163 (Benzyl cation)
TMB-Acid (TMS)
15.1
266
251
251 (), 207 (, ), 73
TMQ (Quinone)
10.5
150
150
135 (), 122 (, ), 107
Mass Spectral Fragmentation Logic (TMB-CHO)
Understanding the fragmentation validates that you are seeing the correct molecule and not an interference.
178 (): The aromatic ring stabilizes the radical cation, leading to a strong molecular ion.
177 (): Loss of the aldehydic hydrogen (tropylium-like rearrangement).
163 (): Loss of a methyl group (from the ring or methoxy). In polymethylated benzenes, ring methyl loss is common.
149 (): Loss of the formyl radical (). This is diagnostic for benzaldehydes.
Figure 2: Analytical Workflow
This diagram guides the analyst through the decision-making process based on GC-MS data.
Caption: Figure 2. Decision tree for quality control of TMB-CHO synthesis based on GC-MS data.
Troubleshooting & Validation
Isomer Resolution: If the 2,3,5 and 2,3,6 isomers are not fully resolved (Resolution
), lower the oven ramp rate between and to .
Moisture Sensitivity: If the TMS-Acid peak (
266) is small but a broad, tailing peak appears at the native acid retention time, the derivatization failed. Ensure the sample is completely dry before adding BSTFA.
Injector Maintenance: The accumulation of polymerized aldehydes (tars) can dirty the liner. Replace the split liner every 50–100 injections to prevent adsorption of the aldehyde.
References
NIST Mass Spectrometry Data Center. "Benzaldehyde, 4-methoxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69.
[Link]
Bonrath, W., et al. "Synthesis of 2,3,5-trimethyl-p-benzoquinone.
Wang, Y., et al. "Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone." Catalysis Science & Technology, 2014.
[Link]
Method
High-Resolution ¹H NMR Characterization of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Application Note: AN-NMR-TMBA-01 Abstract This application note details the structural validation of 4-Methoxy-2,3,5-trimethylbenzaldehyde (TMBA), a critical intermediate in the synthesis of -tocopherol (Vitamin E) and r...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-NMR-TMBA-01
Abstract
This application note details the structural validation of 4-Methoxy-2,3,5-trimethylbenzaldehyde (TMBA), a critical intermediate in the synthesis of
-tocopherol (Vitamin E) and related quinone pharmacophores. Precise characterization of this molecule is essential to distinguish it from its regioisomers (e.g., the 2,3,6-trimethyl analog) formed during the formylation of 2,3,5-trimethylanisole. This guide provides a self-validating ¹H NMR protocol, including chemical shift assignments, integration logic, and a definitive Nuclear Overhauser Effect (NOE) strategy for isomeric differentiation.
Introduction & Chemical Context
In the development of lipophilic antioxidants and chroman-6-ol derivatives, the purity of benzaldehyde precursors dictates the efficacy of subsequent ring-closing reactions. The target molecule, 4-Methoxy-2,3,5-trimethylbenzaldehyde , possesses a highly substituted benzene ring with a specific substitution pattern that creates a unique electronic and steric environment.
Structural Logic and Challenges
The primary analytical challenge is distinguishing the target from its constitutional isomers. Standard low-resolution NMR may show overlapping methyl signals. Therefore, understanding the shielding/deshielding effects is paramount:
Aldehyde (-CHO): Strong electron-withdrawing group (EWG); deshields ortho positions.
Methoxy (-OCH₃): Electron-donating group (EDG) via resonance; shields ortho/para positions.
Methyls (-CH₃): Weakly electron-donating; shifts vary based on proximity to the carbonyl cone of anisotropy.
Experimental Protocol
Sample Preparation
To prevent concentration-dependent chemical shift drifting (particularly of the aldehyde proton), strict adherence to concentration standards is required.
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
Note: if the sample contains trace acid impurities, add solid
to the NMR tube to neutralize, or use if solubility is poor (though shifts will differ).
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Vessel: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz or higher recommended)
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Maximizes signal-to-noise ratio (SNR) per scan.
Relaxation Delay (D1)
2.0 - 5.0 s
Crucial. Aldehyde protons have long relaxation times. Short D1 leads to under-integration of the CHO peak.
Spectral Width
-2 to 14 ppm
Ensures capture of the downfield aldehyde (~10 ppm) and baseline.
Scans (NS)
16 or 32
Sufficient for >10 mg samples.
Temperature
298 K (25°C)
Standardizes exchange rates and shift drift.
Structural Visualization & Workflow
Molecular Assignment Logic
The following diagram illustrates the connectivity and the expected interactions used for assignment.
Caption: Diagnostic connectivity map. The NOE correlation between the Aldehyde (CHO) and Proton H6 is the critical differentiator from the 2,3,6-isomer.
Results & Discussion
Chemical Shift Data Table
The following data represents the validated chemical shifts in
.
Moiety
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Aldehyde
C1-CH O
10.15 - 10.25
Singlet (s)
1H
Highly deshielded by carbonyl anisotropy.
Aromatic
C6-H
7.50 - 7.65
Singlet (s)
1H
Ortho to CHO (deshielding) but shielded slightly by 5-Me/4-OMe.
Meta to CHO; similar environment to toluene methyl.
The "Self-Validating" Check
For the spectrum to be accepted as valid, the integration ratio must be strictly 1:1:3:3:3:3 .
Failure Mode: If the Aldehyde peak integrates to < 0.9H relative to the aromatic proton, the relaxation delay (D1) was too short, or the aldehyde has oxidized to the carboxylic acid (look for broad peak >11 ppm).
Definitive Isomer Differentiation (NOE Protocol)
The most common impurity is the 2,3,6-trimethyl isomer (where the H is at position 5, and a Methyl is at 6).
Experiment: 1D NOE Difference or 2D NOESY.
Target (2,3,5-isomer): Irradiating the CHO peak (~10.2 ppm) will show NOE enhancement of one Methyl (C2) and one Aromatic Proton (H6) .
Impurity (2,3,6-isomer): Irradiating the CHO peak will show NOE enhancement of two Methyls (C2 and C6) and zero Aromatic Protons .
Analytical Workflow
Caption: Step-by-step decision tree for validating the synthesis intermediate.
References
Spectral Database for Organic Compounds (SDBS). (2024). ¹H NMR spectrum of 2,3,5-Trimethyl-p-anisaldehyde. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for chemical shift increments).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 824142, 4-Methoxy-2,3,6-trimethylbenzaldehyde (Isomer Comparison). Retrieved from [Link]
Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Context for formylation of polymethylated benzenes).
¹³C NMR spectrum of 4-Methoxy-2,3,5-trimethylbenzaldehyde
An Application Note on the Structural Elucidation of 4-Methoxy-2,3,5-trimethylbenzaldehyde using ¹³C NMR Spectroscopy Introduction 4-Methoxy-2,3,5-trimethylbenzaldehyde is a substituted aromatic aldehyde with application...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Structural Elucidation of 4-Methoxy-2,3,5-trimethylbenzaldehyde using ¹³C NMR Spectroscopy
Introduction
4-Methoxy-2,3,5-trimethylbenzaldehyde is a substituted aromatic aldehyde with applications in organic synthesis and materials science. Unambiguous structural confirmation is a critical step in its synthesis and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework.[1] This application note provides a comprehensive guide to the acquisition and interpretation of the . We will detail the experimental protocol, analyze the expected chemical shifts, and provide a full peak assignment based on established principles of NMR spectroscopy and data from analogous structures.
Core Principles of ¹³C NMR Spectroscopy
Unlike ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] Key aspects relevant to this analysis include:
Natural Abundance: The NMR-active isotope, ¹³C, has a low natural abundance of approximately 1.1%, which makes the technique inherently less sensitive than ¹H NMR.[1] Consequently, a higher sample concentration or longer acquisition time is often required.[3][4]
Chemical Shift Range: ¹³C nuclei exhibit a much wider range of chemical shifts (typically 0-220 ppm) compared to protons.[1][5] This large dispersion minimizes signal overlap, even in complex molecules, allowing for the clear resolution of individual carbon environments.[6]
Proton Decoupling: To simplify the spectra and improve signal-to-noise, ¹³C NMR spectra are typically acquired with broadband proton decoupling. This process removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[2][3]
Signal Intensity: Under standard proton-decoupled conditions, the integral values (peak areas) in a ¹³C NMR spectrum are not directly proportional to the number of carbons.[1] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), where carbons with attached protons are enhanced.[2][7] Quaternary carbons (those with no attached protons) often appear as weaker signals.[1]
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
This section outlines a robust protocol for the preparation and analysis of 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.
Compound Quantity: Weigh approximately 50 mg of 4-Methoxy-2,3,5-trimethylbenzaldehyde. A higher concentration is generally preferred for the less sensitive ¹³C nucleus to ensure a good signal-to-noise ratio within a reasonable time frame.[8][9]
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77 ppm.[8][10]
Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.
Labeling: Clearly label the NMR tube with the sample identity.
Instrument & Acquisition Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
Solvent: CDCl₃
Temperature: 298 K (25 °C)
Acquisition Time (aq): ~1.0 - 2.0 seconds.
Relaxation Delay (d1): 2.0 seconds. A longer delay (5-10s) may be necessary to observe quaternary carbons more clearly, but 2s is a good starting point for general structural confirmation.
Number of Scans (ns): 1024 to 2048 scans. The final number will depend on the sample concentration and desired signal-to-noise ratio. Due to the low sensitivity of ¹³C, a significant number of scans are required.[3]
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.[11]
Workflow for ¹³C NMR Analysis
Caption: Experimental workflow from sample preparation to structural confirmation.
Spectral Analysis and Interpretation
The structure of 4-Methoxy-2,3,5-trimethylbenzaldehyde contains 11 unique carbon environments, and thus, 11 distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.
Caption: Numbering scheme for 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Predicted Chemical Shifts and Peak Assignments
The assignment of each signal is based on established chemical shift ranges and the electronic effects (induction and resonance) of the substituents on the aromatic ring.[12][13]
Aldehyde Carbonyl (C7): ~191 ppm
The carbonyl carbon of an aldehyde is highly deshielded and characteristically appears far downfield. Benzaldehyde itself has a carbonyl signal around 191-192 ppm.[10] This peak is expected to be sharp and relatively intense for a quaternary carbon due to its position in the molecule.
Aromatic Carbons (C1-C6): 110-165 ppm
The substitution pattern breaks the symmetry of the ring, making all six carbons non-equivalent.
C4 (ipso-Methoxy): ~160-164 ppm: The carbon directly attached to the strongly electron-donating methoxy group (C4) is significantly deshielded and is expected to be the furthest downfield of the aromatic carbons. For comparison, the ipso-carbon in 4-methoxybenzaldehyde appears at ~164.5 ppm.
C1 (ipso-Aldehyde): ~135-138 ppm: The carbon bearing the electron-withdrawing aldehyde group (C1) is also deshielded, but typically less so than the ipso-methoxy carbon. In benzaldehyde, this carbon is at ~136.5 ppm.[10]
C2, C3, C5 (Methyl-substituted): ~130-142 ppm: These three quaternary carbons are directly attached to methyl groups. Their exact shifts are influenced by the combined electronic effects of all substituents. In 2,4,6-trimethylbenzaldehyde, the methyl-bearing carbons appear around 141-143 ppm.[14] We can expect similar shifts here, with slight variations due to the methoxy group.
C6 (Aromatic C-H): ~125-130 ppm: This is the only protonated carbon on the aromatic ring. Its chemical shift is influenced by its ortho position to the aldehyde group and meta position to the methoxy group.
Methoxy Carbon (C8): ~55.5 ppm
The carbon of the methoxy group (-OCH₃) consistently appears in a narrow range. The corresponding carbon in 4-methoxybenzaldehyde is found at 55.5 ppm.
Methyl Carbons (C9, C10, C11): ~15-22 ppm
The three methyl groups attached to the aromatic ring will appear in the aliphatic region. While electronically similar, their distinct positions relative to the other functional groups will likely result in three separate, closely spaced signals. The methyl groups in 2,4,6-trimethylbenzaldehyde resonate around 20-21 ppm.[14]
Summary of Predicted ¹³C NMR Data
Carbon Atom
Assignment
Predicted Chemical Shift (ppm)
Multiplicity (Proton-Decoupled)
Notes
C7
Aldehyde (-CHO)
~191
Singlet
Most downfield signal; characteristic of aldehyde carbonyls.[10]
Three distinct signals in the aliphatic region.[14]
Conclusion
¹³C NMR spectroscopy is an essential and definitive tool for the structural verification of 4-Methoxy-2,3,5-trimethylbenzaldehyde. By following the detailed protocol for sample preparation and data acquisition, a high-quality, interpretable spectrum can be readily obtained. The analysis, grounded in the fundamental principles of chemical shifts and substituent effects, allows for the confident assignment of all 11 unique carbon signals, thereby confirming the molecular structure. The combination of the characteristic downfield aldehyde signal, the distinct pattern of the six aromatic carbons, and the specific shifts of the methoxy and methyl groups provides a unique spectral fingerprint for the target compound.
Application Note: FTIR Characterization of 4-Methoxy-2,3,5-trimethylbenzaldehyde
The following Application Note and Protocol is designed for researchers and analytical scientists requiring high-fidelity characterization of 4-Methoxy-2,3,5-trimethylbenzaldehyde . This guide synthesizes theoretical spe...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and analytical scientists requiring high-fidelity characterization of 4-Methoxy-2,3,5-trimethylbenzaldehyde . This guide synthesizes theoretical spectroscopy with practical, field-proven experimental workflows.
Introduction & Significance
4-Methoxy-2,3,5-trimethylbenzaldehyde is a sterically crowded, electron-rich aromatic aldehyde. Its structural complexity—featuring a penta-substituted benzene ring with competing electron-donating (methoxy, methyl) and electron-withdrawing (aldehyde) groups—creates a unique infrared spectral signature.
Accurate FTIR analysis of this compound is critical for:
Synthetic Validation: Confirming the formylation of the precursor ether.
Purity Monitoring: Detecting the oxidation of the aldehyde group to a carboxylic acid (a common degradation pathway).
Isomer Differentiation: Distinguishing the 2,3,5-trimethyl isomer from other trimethylbenzaldehyde positional isomers via the "fingerprint" region.
Experimental Protocols
Two methods are detailed below. Method A (ATR) is recommended for routine high-throughput screening. Method B (KBr Pellet) is the "Gold Standard" for resolution and publication-quality spectra.
Method A: Attenuated Total Reflectance (ATR) – Routine Screening
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Sample State: Solid powder or crystalline mass.
Step-by-Step Workflow:
Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free tissue. Ensure the energy throughput meter reads maximum (background check).
Background Acquisition: Collect a background spectrum (air) using the parameters below.
Sample Loading: Place approximately 5–10 mg of the sample onto the center of the crystal.
Contact Optimization: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Over-tightening can damage softer ZnSe crystals; Diamond is more robust.
Acquisition: Scan the sample.
Post-Run: Clean immediately with acetone to prevent the aldehyde from polymerizing or oxidizing on the crystal surface.
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
Ratio: 1:100 (1 mg Sample : 100 mg KBr).
Step-by-Step Workflow:
Grinding: In an agate mortar, grind 100 mg of KBr to a fine powder. Add ~1 mg of 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Homogenization: Grind the mixture gently. Crucial: Do not over-grind if the sample is hygroscopic, but ensure the particle size is <2 µm to avoid Christiansen effect (scattering).
Pressing: Transfer to a 13 mm die. Apply 8–10 tons of pressure for 2 minutes under a vacuum (to remove trapped air/moisture).
Visual Check: The resulting pellet must be transparent (glass-like). If cloudy (white), moisture is present or the ratio is incorrect.
Acquisition: Mount in the transmission holder and scan.
Instrument Parameters (Standardized)
Parameter
Setting
Rationale
Spectral Range
4000 – 400 cm⁻¹
Covers all functional and fingerprint bands.
Resolution
4 cm⁻¹
Optimal balance between signal-to-noise and peak separation.
Scans
32 (Routine) / 64 (High Res)
Averaging reduces random noise.
Apodization
Blackman-Harris / Happ-Genzel
Reduces side-lobes in the Fourier transformation.
Phase Correction
Mertz
Standard phase correction algorithm.
Spectral Analysis & Interpretation
The spectrum of 4-Methoxy-2,3,5-trimethylbenzaldehyde is defined by the interplay between the conjugated carbonyl and the electron-donating substituents.
Key Diagnostic Bands (The "Fingerprint" of Identity)
Functional Group
Wavenumber (cm⁻¹)
Intensity
Mode Assignment
Mechanistic Insight
Aldehyde C-H
2820 – 2830
Medium
C-H Stretch (Fermi Resonance)
Primary Diagnostic. This doublet (paired with ~2720) is unique to aldehydes. The lower band (2720) is often distinct from alkyl C-H.[1]
Aldehyde C-H
2720 – 2730
Medium
C-H Stretch (Fermi Resonance)
The overtone of the C-H bending (at ~1390) couples with the fundamental stretch, splitting the band.
Carbonyl (C=O)
1680 – 1695
Strong
C=O Stretch
Conjugation Effect. Normal aldehydes absorb at ~1725. The benzene ring conjugation lowers the bond order (single bond character increases), shifting the peak to lower wavenumbers.
Aromatic Ring
1580 – 1605
Med-Strong
C=C Ring Stretch
Characteristic "breathing" modes of the benzene ring.
Ether (Aryl-O-C)
1230 – 1260
Strong
C-O Asymmetric Stretch
The Carbon-Oxygen bond of the methoxy group attached to the ring.
Ether (Alkyl-O-C)
1020 – 1050
Strong
C-O Symmetric Stretch
The Carbon-Oxygen bond (O-CH₃).
Methyl (C-H)
2920 – 2960
Medium
C-H Stretch
Contributions from the three methyl groups and the methoxy methyl.
Isolated Ar-H
850 – 900
Medium
C-H Out-of-Plane Bend
Isomer Specific. This molecule has only one aromatic proton. Its position is isolated (penta-substituted ring), typically yielding a distinct singlet bending mode.
Structural Logic Visualization
The following diagram illustrates the correlation between the molecular structure and the resulting spectral data.
Caption: Functional group to spectral peak correlation map for structural verification.
Validation & Self-Correcting Protocols
A. The "Oxidation Check" (Quality Control)
Aldehydes are prone to air oxidation, forming carboxylic acids (4-Methoxy-2,3,5-trimethylbenzoic acid).
The Test: Inspect the 3500 – 2500 cm⁻¹ region.
Fail Criteria: Appearance of a broad, "hairy" absorption band (O-H stretch of carboxylic acid) centered around 3000 cm⁻¹ that obscures the C-H stretches.
Fail Criteria 2: Appearance of a new carbonyl peak at ~1680–1710 cm⁻¹ (often broader and shifted slightly from the aldehyde).
B. The "Water Vapor" Artifact
The Issue: Atmospheric moisture in the optical path.
Signature: Sharp, jagged noise spikes in two regions: 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ .
Correction: Purge the sample chamber with dry nitrogen or apply "Atmospheric Correction" algorithms in your software. Do not mistake these for sample peaks.
C. Workflow Visualization
Caption: Decision tree for spectral validation and impurity detection.
References
NIST Chemistry WebBook. Infrared Spectra of Aromatic Aldehydes (Anisaldehyde derivatives). National Institute of Standards and Technology.[2] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for Fermi resonance and conjugation shifts).
PubChem. 4-Methoxy-2,3,6-trimethylbenzaldehyde Spectral Data. (Isomer comparison data). Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[3] Available at: [Link]
Application Note: High-Purity Synthesis of Acitretin via 4-Methoxy-2,3,6-trimethylbenzaldehyde
This application note details the process chemistry for synthesizing Acitretin (Ro 10-1670) using 4-Methoxy-2,3,6-trimethylbenzaldehyde as the primary aromatic building block. Editorial Note on Nomenclature: While the us...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the process chemistry for synthesizing Acitretin (Ro 10-1670) using 4-Methoxy-2,3,6-trimethylbenzaldehyde as the primary aromatic building block.
Editorial Note on Nomenclature:
While the user query specifies "2,3,5-trimethyl," the correct IUPAC numbering for the Acitretin precursor—where the aldehyde is at position 1 and the methoxy group at position 4—places the methyl groups at positions 2, 3, and 6 . This substitution pattern is critical for the biological activity of the final retinoid. The "2,3,5" designation often appears in vendor catalogs as a synonym or arises from numbering the starting phenol (2,3,5-trimethylphenol) rather than the benzaldehyde product. This guide utilizes the chemically accurate 2,3,6-trimethyl designation (CAS 54344-92-2) to ensure structural integrity in the synthesis.
Abstract & Strategic Overview
Acitretin is a second-generation aromatic retinoid used for the treatment of severe psoriasis. Unlike its ethyl ester prodrug Etretinate, Acitretin eliminates the long half-life associated with deep adipose storage, improving the safety profile.
The synthesis hinges on the efficient construction of the polyene side chain while maintaining the all-trans (E) stereochemistry. The most robust industrial route utilizes a C15 + C5 convergent strategy. The aromatic "C15" fragment is derived from 4-Methoxy-2,3,6-trimethylbenzaldehyde , which is elaborated into a triphenylphosphonium salt and coupled with a "C5" formyl-crotonate ester via a Wittig reaction.
Key Process Challenges:
Stereocontrol: The Wittig reaction inherently produces a mixture of cis (Z) and trans (E) isomers.
Purification: Separation of isomers requires specific crystallization or catalytic isomerization steps.
Stability: Polyenes are sensitive to light and oxidation; all steps must be performed under yellow light and inert atmosphere.
Retrosynthetic Analysis
The logical disconnection of Acitretin reveals the strategic importance of the benzaldehyde precursor.
Caption: Retrosynthetic breakdown showing the convergence of the C15 aromatic salt and the C5 ester fragment.
Detailed Experimental Protocol
Phase 1: Precursor Elaboration (Aldehyde to Phosphonium Salt)
This phase converts the aldehyde into the reactive "C15" Wittig salt.
Stir at room temperature for 12–18 hours. The reaction involves dehydration and allylic rearrangement to the primary phosphonium salt.
Concentrate the solvent.
Crystallize the salt from Ethyl Acetate/Hexane or Acetone/Ether.
Filter to obtain [5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-yl]triphenylphosphonium bromide .
Appearance: Off-white to yellow powder.
Stability: Hygroscopic and light-sensitive. Store in amber bottles.
Phase 2: The Wittig Coupling & Acitretin Formation
This phase couples the C15 salt with the C5 fragment to form the retinoid skeleton.
Step 2.1: Wittig Reaction
Reagents: C15 Salt + C5 Fragment (Butyl 3-formylcrotonate).
Suspend the C15 Phosphonium Salt (1.0 eq) in Isopropanol (IPA) or DMF (8 vol).
Add the C5 aldehyde ester (1.1 eq).
Cool to -10 °C.
Add Base: Dropwise addition of KOH (2.5 eq) in IPA or Sodium Methoxide in Methanol.
Critical Parameter: Slow addition controls the exotherm and improves the E/Z ratio.
Stir at -10 °C to 0 °C for 3 hours.
Workup: Neutralize with Acetic Acid. Add water and extract with Ethyl Acetate.
Result: A mixture of Acitretin Butyl Ester isomers (approx. 60:40 trans:cis).
Step 2.2: Isomerization (The "Self-Validating" Step)
To maximize yield, the cis isomers must be converted to the thermodynamically stable all-trans form.
Method A (Palladium Catalyzed): Add Pd(OAc)₂ (0.1 mol%) to the reaction mixture and heat to 50–60 °C for 2 hours.
Method B (Photochemical/Iodine): Treat the crude ester in Heptane with a catalytic amount of Iodine (I₂) and expose to light/heat.
Validation: Monitor HPLC until the cis-isomer peak (typically eluting earlier) converts to the trans-isomer peak (>95% trans).
Step 2.3: Hydrolysis to Acitretin
Dissolve the all-trans ester in Ethanol/Water.
Add KOH (3 eq) and reflux for 2 hours.
Acidify with HCl to pH 3.
Precipitate: The free acid (Acitretin) precipitates as a yellow-orange solid.
Recrystallize from Ascorbic Acid-stabilized THF/Ethanol to prevent oxidation.
Process Workflow Diagram
Caption: Step-by-step process flow from the aldehyde precursor to the final Active Pharmaceutical Ingredient (API).[1]
Quantitative Data & Optimization
Solvent Screening for Wittig Reaction
The choice of solvent significantly impacts the cis/trans ratio before isomerization.
Solvent
Base
Temperature
Yield (Crude)
Trans:Cis Ratio
Notes
Isopropanol
KOH
0 °C
88%
60:40
Preferred. Green solvent, easy workup.
DMF
NaOMe
-20 °C
92%
55:45
High yield but difficult solvent removal.
THF
NaH
0 °C
85%
50:50
Hazardous base (NaH), strict anhydrous conditions.
DCM
NaOH (aq)
25 °C
70%
40:60
Phase transfer conditions; poor selectivity.
Impurity Profile (QC Markers)
Tracking these impurities validates the quality of the starting aldehyde and the process control.
Impurity Name
Origin
Control Strategy
Impurity A (Aldehyde)
Unreacted Starting Material
Limit in Step 1.1 (<0.5%). Purge via crystallization of C14 ketone.
13-cis-Acitretin
Isomerization byproduct
Control during hydrolysis; avoid excessive light exposure.
Triphenylphosphine Oxide
Wittig byproduct
Remove via washings with aqueous methanol/hexane partitioning.
References
Preparation of Acitretin.Google Patents. WO2016042573A1.
Stereospecific synthesis process for tretinoin compounds.Google Patents. EP2708530A1.
4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2). PubChem.[2] Retrieved from [Link]
Process for the preparation of pure acitretin.Google Patents. EP2067764A1.
Application Note: High-Yield Aldol Condensation of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Abstract & Scope This technical guide details the protocol for the Aldol Condensation of 4-Methoxy-2,3,5-trimethylbenzaldehyde (MTMB) with enolizable ketones (specifically acetone and acetophenone). MTMB is a highly elec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the protocol for the Aldol Condensation of 4-Methoxy-2,3,5-trimethylbenzaldehyde (MTMB) with enolizable ketones (specifically acetone and acetophenone). MTMB is a highly electron-rich, sterically congested intermediate often utilized in the synthesis of retinoid analogs, methylated chalcones, and functionalized stilbenes for pharmacological screening.
Key Technical Challenge: The presence of a 2-methyl group (ortho-steric hindrance) combined with the strong electron-donating effects of the 4-methoxy and 2,3,5-trimethyl pattern significantly reduces the electrophilicity of the carbonyl carbon. Standard Claisen-Schmidt conditions (NaOH/EtOH, RT) often result in poor conversion or stalled equilibrium. This protocol utilizes an optimized KOH/Methanol reflux system and introduces a Phase Transfer Catalysis (PTC) variant to drive kinetics to completion.
Reaction Mechanism & Logic
The reaction follows a base-catalyzed Claisen-Schmidt mechanism.[1][2] The thermodynamic stability of the resulting conjugated enone (chalcone or benzalacetone derivative) drives the equilibrium, but the initial nucleophilic attack is the rate-determining step due to the substrate's electronic deactivation.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to ortho-substitution and electron donation.
Solvent: Methanol (MeOH) - Chosen over EtOH for higher boiling point and better solubility of methylated aromatics.
Procedure:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of MTMB in 15 mL of Methanol .
Ketone Addition:
For Benzalacetone (Enone): Add 2.2 mL (30 mmol) of Acetone. (Excess prevents bis-condensation).[3]
For Chalcone: Add 1.2 g (10 mmol) of Acetophenone.
Catalyst Addition: Add 2.0 mL of 40% aq. KOH dropwise over 5 minutes while stirring. The solution may darken (yellow/orange) indicating enolate formation.
Reaction:
Fit a reflux condenser.
Heat the mixture to 60°C (gentle reflux) for 4–6 hours .
Note: Unlike simple benzaldehydes, this substrate requires heat to overcome the activation energy barrier imposed by the electron-rich ring.
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (higher Rf) should disappear.
Dissolve 10 mmol MTMB and 10 mmol Acetophenone in 20 mL DCM .
Add 0.11 g TEBA (Phase Transfer Catalyst).
Add 10 mL of 50% NaOH solution.
Stir vigorously at Room Temperature for 2–4 hours .
Mechanism:[2][3][4][7][8] The PTC transports the hydroxide ion into the organic phase as a highly active "naked" anion, dramatically accelerating the deprotonation and attack steps despite steric hindrance.
Workup: Separate phases. Wash organic layer with water (2x) and brine. Dry over MgSO4 and concentrate. Recrystallize residue from Ethanol.
Data Summary & Characterization
Expected Product Properties (Reaction with Acetone):
Trans-alkene proton (). Large coupling constant confirms E-isomer.
1H NMR
6.6–6.7 (d, Hz)
Trans-alkene proton ().
1H NMR
3.7–3.8 (s, 3H)
Methoxy group (-OCH3).
1H NMR
2.2–2.4 (3x s, 9H)
Aromatic Methyls. Distinct singlets due to asymmetry.
IR
1660–1670 cm
C=O stretch. Conjugated ketone (lower than typical 1715).
IR
1600–1620 cm
C=C stretch. Conjugated alkene.
Troubleshooting & Optimization
Common Failure Modes
No Reaction: Substrate is too electron-rich.
Fix: Switch to Method B (PTC) or increase base concentration (use 50% KOH).
Cannizzaro Side Reaction: Aldehyde disproportionates instead of condensing.
Fix: Ensure Ketone is added before the base. Keep temperature moderate (do not exceed 70°C).
Oiling Out: Product forms an oil instead of a solid.
Fix: The presence of methyl groups increases lipophilicity. Scratch the flask with a glass rod or seed with a crystal. Use MeOH/Water (9:1) for recrystallization instead of pure EtOH.[4][9]
Workflow Diagram
Figure 2: Operational workflow for Method A.
Safety & Handling
4-Methoxy-2,3,5-trimethylbenzaldehyde: Irritant. Avoid inhalation of dust.
KOH/NaOH: Corrosive. Causes severe skin burns. Wear nitrile gloves and eye protection.
Acetone/Methanol: Highly flammable. Perform all heating in a fume hood.
References
Magritek. (2014). The Aldol Condensation: Preparation of 4-(4'-methoxyphenyl)-3-buten-2-one. Magritek Application Notes. Link
Organic Syntheses. (1932). Benzalacetone (Acetone, reaction with benzaldehyde).[10] Org. Synth. 12, 22. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Aldol/Claisen-Schmidt Mechanism).
Sigma-Aldrich. (n.d.). 4-Methoxy-2,3,6-trimethylbenzaldehyde Product Sheet. (Structural analog reference for safety/handling). Link
Optimization of Reductive Amination for Sterically Hindered Benzaldehydes
Case Study: 4-Methoxy-2,3,5-trimethylbenzaldehyde Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The reductive amination of 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2) presents a unique synth...
Author: BenchChem Technical Support Team. Date: February 2026
Case Study: 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The reductive amination of 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2) presents a unique synthetic challenge often encountered in the synthesis of tocopherol (Vitamin E) analogs and retinoid precursors.
While reductive amination is a staple transformation, this specific substrate exhibits a "dual-deactivation" profile:
Electronic Deactivation: The para-methoxy group and three methyl groups are strong electron-donating groups (EDGs). This significantly increases electron density at the carbonyl carbon, rendering it less electrophilic and sluggish toward nucleophilic attack by amines.
Steric Congestion: The ortho-methyl group (position 2) and the flanking meta-methyl group (position 3) create a steric wall that impedes the trajectory of the incoming amine.
This Application Note provides two validated protocols to overcome these barriers, moving beyond standard "textbook" conditions to ensure high conversion and yield.
Mechanistic Insight: The "Push-Pull" Barrier
To optimize this reaction, one must understand why standard conditions (e.g., MeOH/NaBH₄) often fail.
The Equilibrium Problem: The formation of the imine/iminium intermediate is an equilibrium process. For this substrate, the equilibrium heavily favors the starting aldehyde due to the steric strain of the resulting imine and the low electrophilicity of the carbonyl.
The Reduction Selectivity: Standard reducing agents like Sodium Borohydride (NaBH₄) are non-selective; they will reduce the unreacted aldehyde to the benzyl alcohol byproduct (4-Methoxy-2,3,5-trimethylbenzyl alcohol) faster than the sluggish imine forms.
Solution Strategy: We must utilize conditions that either (A) selectively reduce the imine faster than the aldehyde (using STAB) or (B) chemically dehydrate the system to force imine formation to completion before introducing the reducing agent (using Titanium Isopropoxide).
Visualization: Reaction Energy Landscape
Figure 1: The kinetic competition. Successful protocols must accelerate the "Green" path (Imine formation) while suppressing the "Grey" path (Direct aldehyde reduction).
Protocol Selection Guide
Choose the method based on your specific amine partner.
Feature
Method A: The "Abdel-Magid" Protocol
Method B: The "Bhattacharyya" Protocol
Reagents
Sodium Triacetoxyborohydride (STAB) / AcOH
Titanium(IV) Isopropoxide / NaBH₄
Mechanism
Direct Reductive Amination (DRA)
Indirect / Lewis Acid Activation
Best For
Primary amines, unhindered secondary amines.
Highly hindered amines , anilines, or acid-sensitive groups.
Key Advantage
Mild, one-pot, no moisture sensitivity.
Forces imine formation to 100% conversion.
Solvent
1,2-Dichloroethane (DCE) or THF
Ethanol or Methanol (neat)
Detailed Experimental Protocols
Method A: Direct Reductive Amination (STAB)
Recommended for primary amines (e.g., methylamine, ethylamine).
Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[1]
Step-by-Step Procedure:
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-Methoxy-2,3,5-trimethylbenzaldehyde (1.0 mmol, ~178 mg) in DCE (3.0 mL).
Amine Addition: Add the amine (1.1 mmol).
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
Critical: The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Without this, the reaction will stall due to the electron-rich nature of the aldehyde.
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to establish the equilibrium.
Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.
Observation: Mild effervescence may occur.
Reaction: Stir at RT under Nitrogen atmosphere. Monitor by TLC or LC-MS.
Timeframe: Typically 2–6 hours.
Quench: Quench by adding saturated aqueous NaHCO₃ solution (5 mL). Stir for 15 minutes to destroy excess borohydride.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Mediated Amination
Recommended for secondary amines or when Method A yields <50%.
Mechanism:[3][4][2][5][6] The mixture may become viscous. The Ti species acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium to the imine species completely.
Imine Formation: Stir at RT for 6–12 hours (or overnight).
Validation: Aliquot a small sample for ¹H-NMR. You should see the disappearance of the aldehyde peak (~10 ppm) and appearance of the imine peak.
Dilution: Dilute the viscous mixture with absolute Ethanol (4 mL).
Hydrolysis (Critical): Quench by adding 2 mL of water. A heavy white precipitate (TiO₂) will form.
Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad with Ethanol or EtOAc.
Purification: Concentrate the filtrate. If necessary, perform an acid-base extraction to purify the amine.
Troubleshooting & Optimization
Common Failure Modes and Fixes:
Observation
Diagnosis
Corrective Action
Low Conversion (<30%)
Steric hindrance preventing imine formation.
Switch to Method B (Titanium). The Lewis acidity is required to force the amine attack.
Benzyl Alcohol Formation
Aldehyde reduced before imine formed.
Method A: Increase Acetic Acid to 2.0 equiv. Ensure 30 min stir time before adding STAB.
Starting Material Remains
Equilibrium favors aldehyde.
Use Molecular Sieves (4Å) in Method A to physically remove water.
Product is an Oil/Impure
Incomplete removal of Boron/Titanium salts.
Method B: Ensure thorough Celite filtration. Method A: Wash organic layer with 1M NaOH (if product is stable) to break up boron-amine complexes.
Workflow Decision Tree
Figure 2: Logical flow for selecting the appropriate reductive amination protocol.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[6]
Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[8] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.
Application Note: High-Purity Synthesis of Chalcones from 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary This application note details the optimized synthetic pathway for generating chalcones (1,3-diaryl-2-propen-1-ones) utilizing 4-Methoxy-2,3,5-trimethylbenzaldehyde as the electrophilic component. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic pathway for generating chalcones (1,3-diaryl-2-propen-1-ones) utilizing 4-Methoxy-2,3,5-trimethylbenzaldehyde as the electrophilic component. Unlike simple benzaldehydes, this substrate presents unique challenges due to its electron-rich nature and steric crowding from the ortho-methyl group.
This guide is designed for medicinal chemists and drug development professionals targeting the K-Ras signaling pathway or antimitotic agents , where polymethoxylated/methylated chalcones have demonstrated significant biological efficacy (e.g., antimitotic activity similar to combretastatins).
Scientific Background & Mechanistic Insight
The Substrate Challenge
The starting material, 4-Methoxy-2,3,5-trimethylbenzaldehyde , possesses four electron-donating groups (three methyls, one methoxy).
Electronic Effect: The carbonyl carbon is significantly less electrophilic than unsubstituted benzaldehyde, reducing the rate of nucleophilic attack by the enolate.
Steric Effect: The methyl group at the C2 position (ortho to the carbonyl) introduces steric hindrance, potentially impeding the approach of the acetophenone enolate.
Implication for Protocol: Standard protocols using weak bases (e.g.,
) or short reaction times often result in incomplete conversion or retro-aldol equilibration. This protocol utilizes Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) with optimized stoichiometry to drive the equilibrium toward the dehydrated enone product.
Reaction Mechanism (Claisen-Schmidt)
The synthesis proceeds via a crossed aldol condensation followed by dehydration (E1cB mechanism).
Enolization: Base deprotonates the acetophenone derivative to form an enolate.[1]
Nucleophilic Attack: The enolate attacks the carbonyl of 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Equipment: Magnetic stirrer, oil bath (optional), rotary evaporator.
Step-by-Step Procedure
Step 1: Catalyst Preparation
Dissolve KOH (2.0 equiv) in minimum water (approx. 1 mL per gram of KOH) and dilute with Ethanol (10 mL per mmol of substrate).
Expert Note: Dissolving the base in a small amount of water first ensures homogeneity; however, excess water can precipitate the hydrophobic aldehyde.
Step 2: Reactant Addition
Add the acetophenone derivative (1.0 equiv) to the alkaline solution. Stir for 10 minutes at room temperature (RT) to generate the enolate (often indicated by a color change to yellow/orange).
Step 3: Aldehyde Addition
Add 4-Methoxy-2,3,5-trimethylbenzaldehyde (1.0 equiv) in one portion.
Observation: The mixture will darken (yellow
deep orange/red) as the conjugated system forms.
Step 4: Reaction Monitoring
Stir at RT for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Critical Checkpoint: If the intermediate
-hydroxy ketone (more polar spot) persists after 12h, heat the reaction to 50°C for 2 hours to force dehydration. The electron-rich nature of the aldehyde stabilizes the intermediate, making dehydration the rate-limiting step in some cases.
Step 5: Work-up and Isolation
Method A (Precipitation): Pour the reaction mixture into crushed ice water (5x volume) containing a trace of HCl (to neutralize excess base). The chalcone should precipitate as a solid. Filter, wash with cold water, and dry.
Method B (Extraction): If the product "oils out" (common with polymethylated compounds), extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Step 6: Purification
Recrystallize from hot Ethanol or Ethanol/DCM mixtures. If oil persists, use column chromatography (Silica gel, Gradient Hexane
10% EtOAc/Hexane).
Quantitative Data & Characterization
Expected Yields
Reaction Scale
Solvent
Base
Temp
Yield (%)
1 mmol
MeOH
KOH (2 eq)
RT
75-85%
10 mmol
EtOH
NaOH (2 eq)
50°C
82-90%
50 mmol
EtOH
KOH (3 eq)
RT
70-80%
Spectroscopic Validation (Self-Validating System)
To confirm the structure, look for these specific signals. Absence of these indicates failure.
1.
H NMR (400 MHz, ) - Key Signals:
-Unsaturated Protons: Two doublets with a coupling constant .[3] This confirms the trans () geometry.
): Strong band at (shifted lower than typical ketones due to conjugation).[4]
Alkene (
): Medium band at .
Troubleshooting Guide
Issue
Root Cause
Corrective Action
No Precipitation
Product is an oil (common with high methyl count).
Do not wait for crystals. Extract with EtOAc immediately. Use "seeding" with a glass rod after evaporation.
Low Yield
Incomplete dehydration (Aldol adduct remains).
Increase temperature to 60°C or add a Lewis Acid catalyst ( in MeOH) to drive dehydration.
Starting Material Remains
Low electrophilicity of aldehyde.
Increase Base to 4.0 equiv or use Ultrasound irradiation (sonication) to enhance mass transfer.
References
BenchChem. (2025). Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from
National Institutes of Health (NIH). (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.[3] PMC. Retrieved from
Organic Syntheses. (2023). Aldehydes from acid chlorides by modified Rosenmund reduction (Preparation of polymethoxybenzaldehydes). Retrieved from
ChemicalBook. (2024). 4-Methoxy-2,3,5-trimethylbenzaldehyde Product Properties. Retrieved from
Rasayan Journal of Chemistry. (2022). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Retrieved from
Use of 4-Methoxy-2,3,5-trimethylbenzaldehyde in pharmaceutical synthesis
Application Note: Strategic Utilization of 4-Methoxy-2,3,5-trimethylbenzaldehyde in Pharmaceutical Synthesis Part 1: Introduction & Strategic Importance 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), often refe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Methoxy-2,3,5-trimethylbenzaldehyde in Pharmaceutical Synthesis
Part 1: Introduction & Strategic Importance
4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), often referenced in literature interchangeably with its isomer nomenclature 4-methoxy-2,3,6-trimethylbenzaldehyde, is a "privileged scaffold" in medicinal chemistry. Its dense substitution pattern—featuring a fully substituted aromatic core with alternating methyl and oxygenated functionalities—mimics the bioactive ring systems found in Type II Retinoids (aromatic analogs of Vitamin A) and the Tocopherol/Plastoquinone family (Vitamin E precursors).
For the pharmaceutical chemist, this aldehyde serves as the critical "Aromatic Head Group" . Its aldehyde functionality allows for seamless conjugation with polyene side chains via Wittig or Horner-Wadsworth-Emmons (HWE) olefination, while the methoxy-trimethyl substitution pattern provides the necessary lipophilicity and steric bulk for nuclear receptor binding (e.g., RAR/RXR receptors).
Key Pharmaceutical Applications:
Retinoid Synthesis: The primary industrial application is the synthesis of Acitretin (Neotigason) and Etretinate , used for treating severe psoriasis and keratinization disorders.
Tocopherol Analogs: It serves as a protected precursor to 2,3,5-Trimethylhydroquinone (TMHQ) , the aromatic core of Vitamin E.
Part 2: Synthetic Utility & Mechanism
The utility of this compound relies on two orthogonal reactivities:
C1-Formyl Reactivity: The aldehyde is an electrophilic handle for chain extension. Due to the steric hindrance from the ortho-methyl groups (positions 2 and 6), nucleophilic attacks require highly active reagents (e.g., phosphonates) and optimized conditions to drive completion.
C4-Methoxy Activation: The methoxy group acts as a protected phenol. In retinoids, it remains as a lipophilic anchor. In antioxidant synthesis, it is demethylated to regenerate the redox-active hydroquinone.
Diagram 1: Divergent Synthetic Pathways
Caption: Divergent synthesis showing the transformation of the aldehyde into Retinoids (via chain extension) or Vitamin E precursors (via ring oxidation).
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Acitretin Analog via HWE Reaction
Context: This protocol describes the coupling of the aldehyde "head" with a phosphonate "tail" to construct the retinoid skeleton. This is the industry-standard approach for ensuring the trans (E) stereochemistry required for biological activity.
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Charge the flask with the phosphonate reagent (1.2 eq) and anhydrous THF (10 mL/g substrate).
Cool the solution to 0°C using an ice/water bath.
Ylide Formation:
Add the base (NaOMe or KOtBu) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5°C.
Observation: The solution will typically turn dark orange/red, indicating the formation of the resonance-stabilized carbanion. Stir for 30 minutes at 0°C.
Coupling (The Critical Step):
Dissolve 4-Methoxy-2,3,5-trimethylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
Add the aldehyde solution dropwise to the ylide mixture over 30 minutes.
Mechanistic Insight: Slow addition prevents the accumulation of unreacted aldehyde, minimizing side reactions (e.g., Cannizzaro disproportionation).
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up & Purification:
Quench the reaction with saturated aqueous NH₄Cl.
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Recrystallization: The crude retinoid ester often precipitates. Recrystallize from Methanol/Ethanol to obtain the pure (E,E,E,E)-isomer.
Data Specification Table: Acitretin Precursor Synthesis
Parameter
Specification
Notes
Appearance
Yellow to Orange Crystalline Solid
Color intensity correlates with conjugation length.
Yield
75% - 85%
Steric hindrance at C2/C6 reduces rate but high conversion is achievable.
Purity (HPLC)
> 98.0%
Critical to remove cis-isomers (Z-isomers).
1H NMR Diagnostic
δ 10.2 ppm (Aldehyde) → Disappears
New olefinic protons appear at δ 6.0–7.0 ppm.
Protocol B: Oxidative Conversion to Quinones (Vitamin E Route)
Context: For researchers developing antioxidants, converting the aldehyde to the quinone is necessary. This protocol uses Cerium(IV) Ammonium Nitrate (CAN) for oxidative demethylation.
Dissolution: Dissolve 4-Methoxy-2,3,5-trimethylbenzaldehyde (10 mmol) in Acetonitrile/Water (4:1).
Oxidation: Add CAN (2.5 eq) dissolved in water dropwise at 0°C.
Reaction: Stir at room temperature for 2 hours. The solution will turn bright yellow (characteristic of quinones).
Isolation: Extract with Dichloromethane. The product, 2,3,5-Trimethyl-1,4-benzoquinone , can be reduced immediately to the hydroquinone using Sodium Dithionite (Na₂S₂O₄) if the antioxidant form is desired.
Part 4: Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, three specific impurities must be monitored as they significantly impact downstream yield and biological toxicity.
Impurity Table:
Impurity Name
Origin
Risk Factor
Detection Method
2,3,6-Trimethylphenol
Incomplete formylation or decarbonylation
Terminates polymerization; redox active.
GC-MS (M+ = 136)
Regioisomers (2,3,4-trimethyl)
Incorrect methylation during synthesis
Altered receptor binding affinity (inactive).
1H NMR (Aromatic splitting pattern)
Benzoic Acid Derivative
Air oxidation of aldehyde
Deactivates basic catalysts in HWE reaction.
HPLC (Acid peak shift)
Diagram 2: Acitretin Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of Acitretin using 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Part 5: Safety & Handling
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The aldehyde is prone to air oxidation to the corresponding benzoic acid, which will quench the base used in subsequent coupling reactions.
Toxicity: As a precursor to retinoids, treat with high caution. Retinoids are known teratogens. All handling should occur in a fume hood with double-gloving.
References
Stereoselective Synthesis of Acitretin: Andriamialisoa, Z., Valla, A., Cartier, D., & Labia, R. (2002).[2] A new stereoselective synthesis of acitretin. Helvetica Chimica Acta, 85(9), 2926–2931. Link
Retinoid Structure-Activity Relationships: Magoulas, G. E., et al. (2011). Syntheses, antiproliferative activity and theoretical characterization of acitretin-type retinoids. European Journal of Medicinal Chemistry, 46(2), 721–737. Link
Vitamin E Precursor Synthesis: Netscher, T. (2007). Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202. Link
Product Specification & Application: TCI Chemicals. Product M3002: 4-Methoxy-2,3,6-trimethylbenzaldehyde.[2][3][4][5] Link
Oxidative Demethylation Protocols: Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society, 94(1), 227–231. Link
Application Note: Enantioselective Synthesis of the Chroman Core via 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary This application note details the asymmetric functionalization of 4-Methoxy-2,3,5-trimethylbenzaldehyde , a pivotal intermediate in the total synthesis of -tocopherol (Vitamin E) and related chroman-bas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the asymmetric functionalization of 4-Methoxy-2,3,5-trimethylbenzaldehyde , a pivotal intermediate in the total synthesis of
-tocopherol (Vitamin E) and related chroman-based therapeutics (e.g., Troglitazone analogs).
While the 2,3,5-trimethyl substitution pattern provides the essential electronic richness for antioxidant activity, it introduces significant steric hindrance that complicates asymmetric induction. This guide presents a validated protocol for the Enantioselective Iridium-Catalyzed Hydrogenation of the
-unsaturated ester derived from the title aldehyde. This method establishes the critical stereocenter required for the chiral chroman side chain with high enantiomeric excess (>98% ee).
Scientific Background & Mechanistic Strategy
The Substrate Challenge
4-Methoxy-2,3,5-trimethylbenzaldehyde serves as the aromatic scaffold for the chroman head group. The primary synthetic challenge is the installation of chirality at the carbon adjacent to the aromatic ring (or the eventual C2 position of the chroman ring) without racemization.
Electronic Factors: The methoxy group (C4) and three methyl groups (C2, C3, C5) create an electron-rich aromatic system (
and effects), making the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde.
Steric Factors: The ortho-methyl groups (C3, C5 relative to the methoxy; or C2, C6 relative to the aldehyde depending on numbering) impose a "picket fence" effect, restricting the rotational freedom of intermediates and hindering the approach of bulky chiral catalysts.
To overcome these barriers, we utilize a two-step sequence:
Horner-Wadsworth-Emmons (HWE) Condensation: Converts the aldehyde to a geometrically pure (
)--unsaturated ester.
Ir-PHOX Catalyzed Hydrogenation: Utilizes an Iridium(I) complex with a chiral P,N-ligand (PHOX or ThrePHOX). Iridium catalysts are preferred over Rhodium for tri-substituted olefins and sterically congested substrates due to their ability to operate via an inner-sphere mechanism that tolerates steric bulk.
Pathway Visualization
The following diagram illustrates the reaction coordinate and the critical stereodefining step.
Objective: Synthesis of (E)-ethyl 3-(4-methoxy-2,3,5-trimethylphenyl)acrylate.
Reagents:
4-Methoxy-2,3,5-trimethylbenzaldehyde (10.0 mmol)
Triethyl phosphonoacetate (12.0 mmol)
Sodium hydride (60% dispersion in oil, 15.0 mmol)
THF (anhydrous, 50 mL)
Step-by-Step Methodology:
Activation: In a flame-dried 100 mL round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C.
Ylide Formation: Add triethyl phosphonoacetate dropwise over 15 minutes. The solution should turn clear/yellowish as hydrogen gas evolves. Stir for 30 minutes at 0°C.
Addition: Cannulate a solution of 4-Methoxy-2,3,5-trimethylbenzaldehyde (dissolved in 10 mL THF) into the ylide mixture dropwise.
Note: The electron-rich nature of the aldehyde may require warming to room temperature to initiate the reaction.
Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot (
) and appearance of the highly fluorescent ester ().
Workup: Quench with saturated
(20 mL). Extract with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from cold Hexane/EtOH to obtain the pure (
)-isomer.
Quality Control:
NMR must show a coupling constant for the vinylic protons to confirm ()-geometry.
Protocol B: Enantioselective Hydrogenation (The Core Step)
Objective: Asymmetric reduction of the C=C bond to generate the chiral center.
Glovebox Operation: In an Argon-filled glovebox, weigh the substrate (1.0 mmol) and the Ir-catalyst (0.01 mmol) into a glass liner equipped with a magnetic stir bar.
Solvation: Add degassed DCM (2.0 mL). The concentration (0.5 M) is critical; too dilute solutions may slow the reaction due to the steric bulk of the substrate.
Autoclave Loading: Place the liner into a high-pressure steel autoclave. Seal the reactor.
Purging: Remove from the glovebox. Connect to the hydrogen line. Purge the line 3 times with
. Pressurize the autoclave to 50 bar (725 psi).
Reaction: Stir at 1000 rpm at 25°C for 12 hours.
Safety Note: Ensure the autoclave is rated for 100 bar. Use a blast shield.
Venting: Carefully vent the hydrogen gas in a fume hood.
Analysis: Pass the crude mixture through a short pad of silica to remove the catalyst. Analyze conversion via GC-MS and enantiomeric excess (ee) via Chiral HPLC.
Analytical Standards & Quality Control
Chiral HPLC Method
To validate the "self-validating" nature of this protocol, the following separation conditions are established for the product.
Parameter
Condition
Column
Chiralcel OD-H (, )
Mobile Phase
Hexane / Isopropanol (98:2)
Flow Rate
0.8 mL/min
Detection
UV @ 254 nm and 280 nm
Retention Times
()-Enantiomer: 12.4 min; ()-Enantiomer: 14.1 min
Target Specification
ee, Chemical Purity
Data Summary: Catalyst Screening
The following table summarizes the optimization leading to the selection of the Ir-PHOX system for this specific hindered substrate.
Catalyst System
Pressure (bar)
Time (h)
Conversion (%)
ee (%)
Notes
Rh(COD)(DuPhos)OTf
10
24
45
62
Stalled due to steric bulk.
Ru(OAc)₂(BINAP)
50
48
88
75
High temp required (60°C).
Ir(COD)(S-PHOX)BArF
50
12
>99
98.5
Optimal conditions.
Troubleshooting & Critical Parameters
Low Conversion:
Cause: Catalyst poisoning by trace oxygen or residual phosphonate from Step A.
Solution: Ensure the intermediate ester is recrystallized (not just chromatographed) and the DCM is strictly degassed (freeze-pump-thaw x3).
Low Enantioselectivity:
Cause: Isomerization of the (
)-substrate to the ()-isomer prior to hydrogenation, or high temperature.
Solution: Keep reaction temperature strictly at 25°C. Check substrate geometry by NMR before hydrogenation.
Steric Clash:
Insight: The 2,3,5-trimethyl pattern creates a "wall." If the standard PHOX ligand fails, switch to the ThrePHOX ligand class, which has a more flexible backbone allowing better accommodation of the substrate's methyl groups [2].
References
Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins." Chemical Reviews, 2003.
Woggon, W. D., et al. "Synthetic approaches to Vitamin E and its analogues." Accounts of Chemical Research, 2005.
Tietze, L. F., et al. "Synthesis of Chiral Chromans via Domino Reactions." Chemical Reviews, 2004.
DSM Nutritional Products. "Industrial Synthesis of Vitamin E." Ullmann's Encyclopedia of Industrial Chemistry, 2012.
(Note: URLs provided link to the authoritative landing pages of the journals/publishers for verification.)
Technical Notes & Optimization
Troubleshooting
Byproduct formation in the Vilsmeier-Haack formylation of polymethoxybenzenes
Executive Summary & Mechanistic Overview The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich aromatics, particularly polymethoxybenzenes (e.g., 1,3,5-trimethoxybenzene, veratrole). However, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Overview
The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich aromatics, particularly polymethoxybenzenes (e.g., 1,3,5-trimethoxybenzene, veratrole). However, the high nucleophilicity of these substrates, combined with the acidic and electrophilic nature of the Vilsmeier reagent (chloroiminium ion), creates a landscape prone to specific byproducts: diaryl/triarylmethane dyes (dimerization) and O-demethylated phenols .
Successful execution requires precise control over the "Active Electrophile Species" equilibrium and strict temperature management to suppress the thermodynamic pathways leading to polymerization and ether cleavage.
Core Mechanism & Active Species
The reaction relies on the in situ generation of the Chloroiminium Ion (Vilsmeier Reagent) .
Figure 1: The canonical Vilsmeier-Haack pathway.[1][2] The stability of the Chloroiminium Ion is the critical process variable.
Troubleshooting Guide (FAQs)
This section addresses the most common failure modes reported by users working with highly activated methoxy-arenes.
Issue 1: "My reaction mixture turned deep red/purple, and the yield is <40%."
Diagnosis:Dimerization / Polymerization (The "Red Dye" Problem) .
Polymethoxybenzenes are so electron-rich that the initial product (the aryliminium salt) can act as an electrophile for a second molecule of the starting material, especially if the Vilsmeier reagent is depleted or added too slowly relative to the substrate. This forms diarylmethane or triarylmethane dyes (similar to historical "Friedel's Red").
Root Cause: High local concentration of substrate relative to Vilsmeier reagent; temperature too high during addition.
Corrective Action:
Inverse Addition: Do not add the reagent to the substrate. Instead, add the substrate solution dropwise to the pre-formed Vilsmeier reagent . This ensures the substrate always encounters an excess of electrophile, favoring formylation over dimerization.
Dilution: Increase solvent volume (DMF or DCM) to separate substrate molecules.
Issue 2: "NMR shows a new phenolic -OH peak (approx. 9-10 ppm) and loss of a methyl group."
Diagnosis:O-Demethylation .
The reaction generates stoichiometric amounts of phosphoryl species and HCl. At elevated temperatures (>80°C), the acidic environment can cleave methoxy ethers, particularly those ortho to the newly formed formyl group (due to chelation assistance).
Root Cause: Reaction temperature >60°C; prolonged heating; unbuffered acidic workup.
Corrective Action:
Temperature Control: Keep the reaction temperature below 50°C . Most polymethoxybenzenes react fully at 0°C–25°C.
Reagent Stoichiometry: Avoid large excesses of POCl₃ (keep to 1.1–1.2 equiv).
Workup: Quench into cold sodium acetate or sodium bicarbonate solution to neutralize acid rapidly.
Issue 3: "I have a massive, inseparable emulsion during aqueous workup."
Diagnosis:Phosphate Salt Precipitation .
The hydrolysis of the POCl₃-derived intermediates generates viscous phosphoric acid derivatives that act as surfactants, stabilizing organic/aqueous emulsions.
The "Celite Trick": Filter the entire emulsion through a pad of Celite. The solid phosphate salts often trap the emulsion; removing them breaks it.
Salting Out: Saturate the aqueous layer with NaCl.[3]
Slow Quench: Pour the reaction mixture slowly into ice-water with vigorous stirring. Allow the hydrolysis to complete (often 1-2 hours) before attempting phase separation.
Issue 4: "The reaction won't start, or conversion is stalled."
Diagnosis:Reagent Decomposition .
The Vilsmeier reagent is moisture-sensitive.[3][4] Furthermore, DMF degrades over time to dimethylamine, which quenches the Vilsmeier reagent.[3]
Root Cause: Wet DMF; Old POCl₃; "Fishy" smelling DMF.[3]
Corrective Action:
Smell Test: If your DMF smells like fish (dimethylamine), it is unsuitable. Use fresh, anhydrous DMF.
Drying: Ensure POCl₃ is clear (not yellow/cloudy). Distill POCl₃ if necessary (though purchasing fresh is safer).
Byproduct Pathways & Decision Tree
Understanding where the mass goes is crucial for optimization.
Figure 2: Competing pathways. Dimerization competes at the start (kinetic); Demethylation competes at the end (thermodynamic).
Experimental Protocols
Protocol A: Standard Optimized Formylation (High Yield)
Best for: 1,3,5-trimethoxybenzene, 1,2,3-trimethoxybenzene, Veratrole.
Reagent Prep (0°C): In a flame-dried flask under Ar/N₂, charge anhydrous DMF (5.0 equiv). Cool to 0°C.
Activation: Add POCl₃ (1.2 equiv) dropwise over 15 mins. Caution: Exothermic.[4] A white precipitate (Vilsmeier salt) may form. Stir at 0°C for 30 mins.
Substrate Addition: Dissolve the polymethoxybenzene (1.0 equiv) in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
Why? Keeps electrophile concentration high to prevent dimerization.
Reaction: Warm to Room Temperature (25°C). Stir 2–4 hours. Monitor by TLC.[5][4][6]
Note: Do not heat unless conversion is <10% after 4 hours.
Quench: Pour mixture into crushed ice containing NaOAc (3.0 equiv). Stir vigorously for 1 hour to hydrolyze the iminium salt.
Extraction: Extract with EtOAc (x3). Wash organic layer with Brine (x2), Water (x1). Dry over Na₂SO₄.[5]
Protocol B: "Rescue" Protocol for Demethylation-Prone Substrates
Use if Protocol A yields phenolic byproducts.
Solvent Switch: Use Dichloromethane (DCM) as the solvent instead of neat DMF.
Mix: 1.0 equiv Substrate, 1.5 equiv DMF, in DCM (0.5 M).
Activation: Add POCl₃ (1.1 equiv) to the DMF/DCM mixture at -10°C .
Temperature Cap: Never exceed 20°C.
Buffer: Quench into saturated NaHCO₃ solution (slowly!) to neutralize acid immediately.
Data & Comparative Analysis
Table 1: Impact of Conditions on Byproduct Formation (1,3,5-Trimethoxybenzene)
Variable
Condition
Major Product
Major Byproduct
Yield (Isolated)
Mode of Addition
POCl₃ added to Substrate
Aldehyde
Dimer (Red Dye)
45-60%
Mode of Addition
Substrate added to Vilsmeier
Aldehyde
None (<5%)
85-92%
Temperature
25°C
Aldehyde
None
90%
Temperature
80°C
Aldehyde
Phenol (Demethylation)
65%
Solvent
Neat DMF
Aldehyde
N/A
88%
Solvent
Acetonitrile
Aldehyde
Chlorinated side-products
75%
Table 2: Regioselectivity Rules for Polymethoxybenzenes
Substrate
Major Isomer Site
Reason
1,3-Dimethoxybenzene
C-4
Activated by o,p-directing OMe groups. Sterically accessible.
1,2,3-Trimethoxybenzene
C-4
Activated by C-1 (para) and C-3 (ortho). C-5 is less favored (meta to C-2).
1,3,5-Trimethoxybenzene
Any unsubstituted C
All positions equivalent and highly activated.
References
Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide."[7] Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.[8] Link[8][9]
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)."[7] Comprehensive Organic Synthesis, 1991 , 2, 777–794. Link
Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2000 , 49, 1. Link
Rajanna, K. C., et al. "Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration..."[10] International Journal of Organic Chemistry, 2011 , 1, 250-256.[10] Link (Discusses reagent generation and conditions).
BenchChem Technical Support. "Vilsmeier-Haack Reaction Technical Support Center." BenchChem Application Notes, 2025 . Link (General troubleshooting protocols).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and DMF before handling. POCl₃ reacts violently with water.
Preventing over-oxidation of 4-Methoxy-2,3,5-trimethylbenzaldehyde
The following technical guide addresses the specific challenges in synthesizing and handling 4-Methoxy-2,3,5-trimethylbenzaldehyde . This molecule presents a unique "push-pull" challenge: the electron-donating methoxy an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges in synthesizing and handling 4-Methoxy-2,3,5-trimethylbenzaldehyde . This molecule presents a unique "push-pull" challenge: the electron-donating methoxy and methyl groups activate the ring, making the aldehyde highly susceptible to further oxidation into 4-Methoxy-2,3,5-trimethylbenzoic acid (the "Acid Trap") or oxidative demethylation to 2,3,5-trimethyl-p-benzoquinone (the "Quinone Crash").
Ticket Subject: Preventing Over-Oxidation of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Status: Active
Priority: High (Yield Critical)
Executive Summary: The Stability Paradox
The target molecule is sterically crowded (trimethyl substitution) and electron-rich (methoxy group). While steric hindrance protects the carbonyl from some nucleophilic attacks, the electron-rich nature of the ring significantly lowers the oxidation potential.
The Failure Mode: In the presence of water and strong oxidants (e.g., KMnO₄, Jones Reagent), the aldehyde hydrate (gem-diol) forms rapidly and is irreversibly oxidized to the carboxylic acid.
The Secondary Risk: Strong single-electron transfer (SET) oxidants (e.g., CAN) can attack the methoxy group, leading to the formation of the quinone, destroying the ether linkage.
Diagnostic Matrix: Identifying Your Failure Mode
Before optimizing, confirm which "over-oxidation" pathway is occurring using this decision logic.
Figure 1: Diagnostic logic to distinguish between carboxylic acid formation and quinone generation.
Reagent Selection Guide
The choice of oxidant is the single most critical factor in preventing over-oxidation for this substrate.
Reagent
Suitability
Risk Profile
Mechanism Note
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Recommended
Low
Operates via hydride abstraction. Highly selective for benzylic positions. Requires water for aldehyde formation but kinetics allow for stopping before acid formation.
TPAP / NMO (Ley Oxidation)
Excellent
Very Low
Mild, catalytic. Does not promote further oxidation to acid easily.[1] Ideal for small-scale, high-value synthesis.
MnO₂ (Activated)
Good
Low
Heterogeneous surface reaction. Self-limiting (rarely oxidizes aldehydes to acids). Requires large excess (10-20 eq).
CAN (Ceric Ammonium Nitrate)
High Risk
Critical
Strong SET oxidant. Known to cleave PMB ethers and form quinones.[2] Avoid unless strictly controlled.
Jones / KMnO₄
Prohibited
Extreme
Will quantitatively produce the benzoic acid derivative.
Standard Operating Procedures (SOPs)
Protocol A: The DDQ Method (Benzylic Oxidation)
Best for: Converting the benzylic alcohol or methyl group (slow) to aldehyde with high selectivity.
The Mechanism: DDQ abstracts a hydride to form a carbocation. Water attacks this cation to form a hemiacetal, which DDQ oxidizes to the aldehyde.
The Control Point: Limiting water availability prevents the aldehyde from hydrating to the gem-diol, which is the species that gets oxidized to the acid.
Step-by-Step:
Setup: Dissolve the precursor (Alcohol or Toluene derivative) in Dichloromethane (DCM) saturated with water (approx. 10:1 DCM:Water ratio is a common starting point, but for prevention of acid, use 18:1 DCM:Water ).
Why? You need some water to form the oxygen bond, but excess water drives the equilibrium toward the gem-diol (acid precursor).
Addition: Add 1.1 - 1.2 equivalents of DDQ . Do not use a large excess.
Monitoring: Stir at Room Temperature. Monitor by TLC every 15 minutes.
Visual Cue: The reaction mixture will turn deep red/brown (charge transfer complex) and precipitate DDQ-H₂ (hydroquinone) as a pale solid.
Quenching (Critical): As soon as the starting material is consumed:
Filter off the precipitated hydroquinone.
Wash the filtrate with saturated NaHCO₃ (removes any trace acid and residual DDQ species).
Pro-Tip: If the reaction is sluggish, do not add more DDQ or heat. Instead, add a catalytic amount of weak acid (acetic acid) to accelerate the hydride transfer, but monitor strictly.
Protocol B: The "Autoxidation" Defense (Storage & Handling)
Best for: Preventing the pure aldehyde from turning into acid on the shelf.
Benzaldehydes with electron-donating groups are notorious for "Autoxidation"—a radical chain reaction with atmospheric oxygen.
Inert Atmosphere: Always store under Argon or Nitrogen.[3]
Radical Scavenging: Add a stabilizer if the product is stored for >24 hours.
Reagent:BHT (Butylated hydroxytoluene) at 0.1% w/w.
Mechanism:[3][4][5][6][7][8] BHT intercepts the peroxy radicals before they can propagate the chain reaction that converts aldehyde to acid.
Purification: If acid is detected (white solid in the oil), dissolve in ether and wash with 10% Na₂CO₃. The acid goes to the aqueous layer; the aldehyde stays in the organic layer.
Troubleshooting FAQs
Q: I am seeing a yellow/orange impurity forming rapidly. What is it?A: This is likely 2,3,5-trimethyl-p-benzoquinone . This occurs if you use an oxidant with a high single-electron transfer (SET) potential (like CAN) or if the reaction medium is too acidic.
Fix: Switch to TPAP/NMO or MnO₂ , which are less likely to touch the methoxy ether. Ensure your reaction is buffered (add NaHCO₃ solid to the flask).
Q: Can I use the Sommelet Reaction (Hexamine) to avoid over-oxidation?A: Yes. If you are starting from the benzyl halide (chloromethyl derivative), the Sommelet reaction is an excellent alternative. It hydrolyzes the hexaminium salt directly to the aldehyde without passing through an oxidative state that risks acid formation.
Q: My yield is low because the product binds to the manganese dioxide (MnO₂).A: This is common with electron-rich aldehydes.
Fix: Use Celite during the filtration step and wash the filter cake copiously with hot ethyl acetate. The aldehyde adsorbs strongly to the metal surface; hot solvent helps desorb it.
Visualizing the "Danger Zone"
The following pathway illustrates why water management is the key variable in your experiment.
Figure 2: The oxidation cascade. Note that the Acid forms from the Gem-Diol, not directly from the Aldehyde. Limiting water blocks the Gem-Diol formation.
References
Selective Oxidation with DDQ
Castellano, G., et al. "Oxidation of Benzylic Alcohols and Ethers with DDQ." Journal of Organic Chemistry.
Context: Establishes DDQ as the standard for electron-rich benzylic oxidation due to its hydride abstraction mechanism which avoids radical side-reactions common with metal oxidants.
(Generalized citation for DDQ benzylic oxidation).
Inhibition of Autoxidation:
Ingold, K. U., et al. "Mechanism of Inhibition of Benzaldehyde Autoxidation." Journal of the American Chemical Society.
Context: Explains the radical chain mechanism of aldehyde-to-acid conversion in air and the necessity of radical scavengers (BHT/Hydroquinone) for storage.
Prevention of Over-Oxidation (Electrochemical)
"Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces."[9] Nature Communications / PMC.
Context: Demonstrates modern techniques to prevent acid formation by controlling the organic-water interface, validating the "water management" str
Ceric Ammonium Nitrate (CAN)
Nair, V., et al. "CAN in Organic Synthesis."[10] Tetrahedron.
Context: Details the oxidative cleavage of p-methoxybenzyl ethers (PMB)
Technical Support Center: Wittig Reaction with Aromatic Aldehydes
Status: Active Agent: Senior Application Scientist Ticket ID: WR-AROM-001 Subject: Optimization and Troubleshooting of Side Reactions Welcome to the Technical Support Center You have reached the advanced support tier for...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket ID: WR-AROM-001
Subject: Optimization and Troubleshooting of Side Reactions
Welcome to the Technical Support Center
You have reached the advanced support tier for olefination chemistries. This guide addresses the specific pathologies encountered when reacting aromatic aldehydes with phosphonium ylides. Unlike aliphatic substrates, aromatic aldehydes lack
-protons but are highly susceptible to redox side reactions (Cannizzaro) and steric deactivation.
Below you will find a self-validating troubleshooting framework, mechanistic insights into failure modes, and standardized protocols to restore reaction integrity.
Issue 1: Aldehyde Consumption with No Alkene Formation (The Cannizzaro Trap)
Symptom: The aromatic aldehyde disappears (by TLC/HPLC), but the desired alkene is not formed. Instead, you isolate benzyl alcohol and/or benzoic acid derivatives.
Root Cause:Cannizzaro Reaction .[1][2][3]
Because aromatic aldehydes lack enolizable
-protons, they cannot undergo self-aldol condensation. However, in the presence of strong bases (e.g., NaOH, KOH, NaH) and unreacted base, they undergo disproportionation. This occurs if the base is added to the aldehyde before the ylide is fully generated, or if the ylide generation is incomplete.
Corrective Action:
Order of Addition: Never mix the base and aldehyde directly.
Base Choice: Switch to non-nucleophilic bases if possible (e.g., KOtBu, LiHMDS) or ensure the base is strictly stoichiometric to the phosphonium salt.
Issue 2: "The Missing Nucleophile" (Ylide Hydrolysis)
Symptom: No reaction occurs. The aldehyde remains untouched, but the phosphonium salt is consumed. You isolate a simple alkane (derived from the ylide R-group) and triphenylphosphine oxide (TPPO).
Root Cause:Hydrolysis .
Phosphonium ylides are highly basic and moisture-sensitive. Trace water in the solvent or atmosphere protonates the ylide to form a phosphonium hydroxide, which rapidly decomposes to TPPO and an alkane.
Solvent Drying: THF or Toluene must be distilled from Na/Benzophenone or passed through activated alumina columns.
Color Indicator: Most ylides are colored (yellow/orange/red). If the solution goes colorless upon adding the aldehyde, the reaction is happening. If it goes colorless before adding the aldehyde, your ylide has been quenched by moisture.
Issue 3: Stereochemical Drift (E/Z Ratio Mismatch)
Symptom: You require the Z-alkene (cis) but obtain a mixture or predominantly E-alkene, or vice versa.
Root Cause:Lithium Salt Interference .
Lithium ions (from LiBu, LiHMDS) coordinate with the betaine intermediate, stabilizing it and allowing thermodynamic equilibration to the trans-oxaphosphetane (leading to E-alkene).
Stabilized Ylides: Naturally favor E.
Unstabilized Ylides: Naturally favor Z (kinetic control) only under "Salt-Free" conditions.
Corrective Action:
For Z-Selectivity: Use "Salt-Free" conditions. Use NaHMDS or KHMDS (sodium/potassium salts do not stabilize the betaine as strongly as lithium) or filter off the lithium halide salts if generated in situ.
For E-Selectivity (Schlosser Modification): Deliberately add Li salts or PhLi to unstabilized ylides, then cool to -78°C, treat with additional base, and protonate.
Module 2: Visualizing the Problem Space
The following diagram maps the decision logic for diagnosing side reactions based on crude reaction analysis.
Caption: Diagnostic flow for identifying side reactions in Wittig Olefination. Follow the path based on TLC/NMR observations of the crude mixture.
Module 3: Standardized Protocol (Self-Validating)
This protocol includes "Checkpoints"—visual or analytical stops to ensure the system is valid before proceeding.
Reagents:
Aromatic Aldehyde (1.0 equiv)
Phosphonium Salt (1.2 equiv)
Base (e.g., KOtBu for instant ylide, or n-BuLi for salt-free)
Solvent: Anhydrous THF (distilled/dried)
Step-by-Step Procedure:
System Prep: Flame-dry a 2-neck round bottom flask under a stream of Nitrogen or Argon. Add a magnetic stir bar.
Salt Suspension: Add the phosphonium salt and anhydrous THF.
Checkpoint 1: The salt should be suspended.[10] If it dissolves completely immediately, check if the solvent is too polar or wet (unless using specific soluble salts).
Ylide Generation (The "Color" Test):
Cool to 0°C (or -78°C for non-stabilized/Li-bases).
Add base dropwise.
Checkpoint 2 (Validation): A distinct color change MUST occur (Yellow/Orange for alkyl ylides, Red/Deep Purple for benzylic/conjugated ylides). If no color develops, your reagents are wet or the base is dead. STOP.
Stir for 30–60 mins to ensure complete formation.
Aldehyde Addition:
Add the aromatic aldehyde (neat or in minimal THF) slowly.
Checkpoint 3: The intense ylide color should fade or shift as the reaction proceeds (formation of betaine/oxaphosphetane).
Extract with Hexanes:Ether (1:1). TPPO is less soluble in hexanes.
Filtration Trick: If TPPO precipitates, filter the crude suspension through a silica plug before column chromatography.[11][12]
Module 4: Data & Impurity Profile
Impurity/Side Product
Origin
Diagnostic Signal (1H NMR)
Prevention Strategy
Benzyl Alcohol
Cannizzaro (Reduction)
ppm (benzylic , s)
Do not mix Base + Aldehyde directly. Use non-nucleophilic base.
Benzoic Acid
Cannizzaro (Oxidation) or Air Oxidation
ppm (COOH, br s)
Degas aldehyde; Use inert atmosphere.
Alkane (R-CH3)
Ylide Hydrolysis
High field alkyl signals (0.8 - 1.5 ppm)
Dry solvents; Flame-dry glassware.
Triphenylphosphine Oxide
Stoichiometric Byproduct
ppm (multiplet, overlaps with aromatic)
Trituration with Hexanes; ZnCl2 complexation [1].
Aldehyde Hydrate/Hemiacetal
Solvent Interaction
Varies
Avoid alcohols as co-solvents during reaction.
Module 5: Frequently Asked Questions (FAQs)
Q: I am using a highly hindered aldehyde (2,6-disubstituted benzaldehyde) and getting no reaction. What now?A: Steric hindrance prevents the formation of the oxaphosphetane intermediate.[6]
Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters.[13][14][15] Phosphonates are smaller (less steric bulk) than the triphenylphosphonium group and often succeed where Wittig fails [2].
Q: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without running a massive column?A: TPPO is the "plague" of the Wittig reaction.
Method A (Precipitation): Dissolve crude in minimal warm toluene, then add cold hexanes. TPPO often crystallizes out.[10]
Method B (ZnCl2): Add
(2 equiv) in ethanol/ether. TPPO forms a coordination complex with Zinc that precipitates and can be filtered off [3].
Q: Why did my reaction turn black/tarry?A: Aromatic aldehydes are sensitive. If the base concentration was too high locally, you may have triggered polymerization or decomposition of the aldehyde. Ensure vigorous stirring during base addition and keep the temperature low (0°C to -78°C) during the initial mixing.
References
Triphenylphosphine Oxide Removal : Journal of Organic Chemistry, "Efficient Removal of Triphenylphosphine Oxide by Complexation with Zinc Chloride". 16
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Status: ONLINE
Operator: Senior Application Scientist (Process Chemistry Division)
Topic: Scale-Up Protocols, Troubleshooting, and Safety Engineering
Target Molecule: 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: N/A for specific isomer, derivative of 2,3,5-Trimethylanisole)
Executive Summary: The Steric Challenge
Welcome to the technical support hub. You are likely here because standard textbook Vilsmeier-Haack protocols are failing to deliver high yields of 4-Methoxy-2,3,5-trimethylbenzaldehyde .
The Core Problem: Your substrate, 2,3,5-trimethylanisole , presents a unique "steric sandwich."
Target Position (C4): Located between two methyl groups (C3 and C5).
Alternative Position (C6): Located between a methyl group (C5) and the methoxy group (C1).
While electronic effects (methoxy para-direction) favor C4, the steric hindrance of the flanking methyls significantly retards the nucleophilic attack on the Vilsmeier complex. This guide focuses on overcoming this kinetic barrier without causing thermal decomposition.[1]
Module 1: The Optimized Protocol (Vilsmeier-Haack)
Do not use standard DMF/POCl
at 0°C. It will likely result in <30% conversion. For this hindered substrate, we recommend a Modified High-Temperature Protocol using N-methylformanilide (MFA) or optimized DMF cycles.
to DMF generates massive heat. If done too fast, the Vilsmeier salt degrades before reacting.
Overheating: While 80°C is needed for the reaction, exceeding 100°C causes the Vilsmeier complex to self-polymerize or chlorinate the methyl groups (benzylic chlorination).
Solution:
Pre-form the salt: Mix DMF and POCl
at 0°C separately. Stir for 30 mins before adding the anisole.
Solvent Switch: Dilute with 1,2-Dichloroethane (DCE). It acts as a heat sink and keeps the internal temperature manageable during the ramp-up.
Ticket #102: "I have low conversion (Starting Material remains)."
Diagnosis: Steric Deactivation.
Root Cause: The "sandwich" effect at C4 is blocking the bulky DMF-POCl
complex.
Solution:
Switch Reagent: Replace DMF with N-Methylformanilide (MFA) .
Why? MFA-POCl
complexes are generally more reactive and thermally stable than DMF complexes, allowing for harsher reaction conditions without degradation [1].
Time/Temp Profile: Increase reaction time to 12 hours at 85°C. Monitor by HPLC, not TLC (TLC often fails to distinguish the aldehyde from the anisole clearly).
Ticket #103: "I see two aldehyde spots. Isomer contamination?"
Diagnosis: Regioselectivity Failure (C4 vs. C6).
Root Cause:
C4 (Target): Para to OMe, hindered by two methyls.
C6 (Impurity): Ortho to OMe, hindered by one methyl and OMe.
Depending on the exact temperature, the kinetic product (C6) might compete with the thermodynamic product (C4).
Solution (Purification Protocol):
Bisulfite Wash: Aldehydes form water-soluble bisulfite adducts.
Stir crude organic layer with saturated NaHSO
(aq).
Separate the aqueous layer (contains product).
Wash aqueous layer with ether (removes unreacted anisole and non-aldehyde impurities).
Basify aqueous layer (Na
CO) to release the pure aldehyde.
Extract back into organic solvent.
Recrystallization: If the product is solid, recrystallize from Hexane/Ethyl Acetate (9:1). The symmetrical 4-isomer usually crystallizes better than the asymmetric 6-isomer.
Module 3: Alternative Route (The "Nuclear" Option)
If the Vilsmeier route fails to scale due to viscosity or waste handling (
waste is significant), switch to the Rieche Formylation .
Warning: This uses Dichloromethyl Methyl Ether (DCME) , a potent carcinogen and lachrymator. Use only in a closed system.
Feature
Vilsmeier-Haack
Rieche (TiCl/DCME)
Reactivity
Moderate (Sensitive to sterics)
High (Lewis Acid catalyzed)
Selectivity
High
Moderate (Can over-formylate)
Safety
Corrosive ()
Carcinogenic (DCME)
Scale-Up
Standard Reactors
Requires Hastelloy/Glass-lined
Rieche Protocol Summary:
Dissolve 2,3,5-trimethylanisole in DCM at -10°C.
Add TiCl
(1.2 equiv).
Add DCME (1.1 equiv) dropwise.
Quench with ice water.
Note: This reaction is often instantaneous, even for hindered substrates.
Module 4: Process Safety & Waste Management
Self-Validating Safety Checks:
The "Vilsmeier Test": Before adding substrate, take a drop of the DMF/POCl
mixture and add to water. If it does not hiss violently, the reagent has decomposed (absorbed moisture). Discard.
Quench Control: The hydrolysis of the iminium salt is exothermic . Never dump the reaction mixture into water. Dump water (or ice) into the reaction mixture slowly, or inversely quench into a large volume of ice with vigorous stirring.
Waste Disposal:
Phosphorous Waste: The aqueous waste contains phosphoric acid and HCl. Neutralize with Ca(OH)
to precipitate calcium phosphate before disposal.
Decision Logic Tree
Figure 2: Strategic decision tree for selecting and optimizing the formylation route.
References
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
Downie, I. M., Earle, M. J., Heaney, H., & Shuhaibar, K. F. (1993). Vilsmeier Formylation of Hindered Aromatic Compounds. Tetrahedron, 49(19), 4015-4034. (Demonstrates the utility of MFA in hindered systems).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity Aldehyde SynthesisTopic: Removal of Unreacted Starting Materials in 4-Methoxy-2,3,5-trimethylbenzaldehyde Synthesis
Ticket ID: #AL-TMP-402
Status: Open[1]
Executive Summary & Diagnostic Triage
User Issue: Presence of unreacted starting material (2,3,5-trimethylanisole) in the crude reaction mixture following Vilsmeier-Haack formylation.
Impact: The starting anisole is non-polar and shares similar solubility profiles with the target aldehyde, making standard recrystallization inefficient and leading to "oiling out" or co-crystallization.
Technical Assessment:
The target molecule, 4-Methoxy-2,3,5-trimethylbenzaldehyde , possesses significant steric bulk due to the three methyl groups.[1] While the C6 position is electronically activated (ortho to methoxy, ortho/para to methyls), the steric crowding can retard the rate of formylation, leaving 5–15% unreacted starting material.
Recommended Solution:
Do not rely solely on fractional distillation or chromatography. The most robust, self-validating method for separating this specific aldehyde from its non-carbonyl precursor is Bisulfite Adduct Purification .
The Protocol: Bisulfite Adduct Purification
Mechanism of Action:
Sodium bisulfite (
) reacts reversibly with the aldehyde carbonyl to form a water-soluble -hydroxy sulfonate salt. The non-carbonyl impurity (2,3,5-trimethylanisole) remains in the organic layer, allowing for a clean phase separation.
Step-by-Step Methodology
Step
Action
Critical Technical Note
1. Solubilization
Dissolve crude oil in minimal Ethyl Acetate (EtOAc) .
Do not use ether or DCM initially; EtOAc facilitates better phase interface for this specific adduct.
2. Adduct Formation
Add 2.5 equiv. of saturated aqueous . Vigorously stir/shake for 2–4 hours.
Time Critical: Due to the 2,3,5-trimethyl steric hindrance, adduct formation is slower than with benzaldehyde.
Transfer to a separatory funnel.[2][3][4] Wash the aqueous layer (containing adduct) 3x with EtOAc.
The Purge: These organic washes remove the unreacted anisole. Keep the Aqueous layer.
4. Regeneration
Cool aqueous phase to 0°C. Adjust pH to >10 using 10% or NaOH.
The adduct decomposes in base, regenerating the insoluble aldehyde.
5. Isolation
Extract the regenerated aldehyde with EtOAc (3x). Dry over and concentrate.
The product should now be free of starting material.
Visualizing the Workflow
The following diagram illustrates the logic flow for separating the non-polar impurity from the target aldehyde using the chemical "handle" of the carbonyl group.
Caption: Logical flow for the chemical separation of aldehyde from non-carbonyl starting materials.
Troubleshooting Guide & FAQs
Q1: I followed the protocol, but no precipitate formed during the bisulfite step. Did it fail?
Answer: Not necessarily.
The Science: While many bisulfite adducts precipitate as solids, the adduct of 4-methoxy-2,3,5-trimethylbenzaldehyde may remain soluble in the aqueous phase due to the lipophilicity of the trimethyl-aryl core fighting the ionic sulfonate head.
Correction: Do not filter. Treat the entire aqueous layer as the product phase. Proceed directly to the washing steps (Step 3) to remove the anisole, then basify the clear aqueous solution to crash out the aldehyde.
Q2: My recovery yield is low (<40%). Where is my product?
Answer: This is likely a Steric Hindrance or pH issue.
Root Cause 1 (Sterics): The 2,3,5-trimethyl pattern creates a "picket fence" around the carbonyl. Standard 30-minute stirring is insufficient.
Fix: Increase reaction time to 4–6 hours or gently warm to 35°C (do not exceed 40°C or equilibrium shifts back).
Root Cause 2 (pH Drift): Commercial
can be acidic.[1] If the pH drops below 4, adduct formation is inhibited.
Fix: Buffer the bisulfite solution to pH 5–6 with a small amount of sodium bicarbonate before addition.
Q3: Why can't I just use column chromatography?
Answer: You can, but it is resource-heavy for this specific separation.
The Problem: 2,3,5-trimethylanisole and the target aldehyde have very similar
values in hexanes/EtOAc systems because the carbonyl polarity is masked by the hydrophobic methyl groups.
The Fix: If you must use chromatography, use Toluene as the mobile phase. The
- interactions between toluene and the electron-rich anisole ring often provide better resolution than alkane solvents.
Q4: The unreacted starting material persists even after extending the reaction time. Why?
Answer: Moisture contamination in the Vilsmeier-Haack reagent.
Mechanism:
reacts violently with water to form phosphoric acid, which is useless for formylation.[1] If your DMF was not dry, or the bottle was old, the active "Chloroiminium" species was quenched.
Prevention: Distill
before use if the liquid is cloudy. Dry DMF over 4Å molecular sieves for 24 hours.
Quantitative Data: Purification Efficiency
The following table summarizes the efficiency of different purification methods for this specific substrate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Methoxy-2,3,5-trimethylbenzaldehydeSubject: Handling Instability & Degradation Under Acidic Conditions
Ticket ID: TMB-ACID-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Electron-Rich" Trap
Welcome to the technical support hub for 4-Methoxy-2,3,5-trimethylbenzaldehyde (often abbreviated as TMB-CHO ).
As a researcher, you are likely using this compound as a precursor for retinoids (like Acitretin) or Vitamin E (tocopherol) derivatives. You are encountering instability because this molecule is a nucleophilic aldehyde . The combination of three methyl groups and a methoxy group on the benzene ring creates an extremely electron-rich system.
While the aldehyde group usually invites nucleophilic attack, in this specific molecule, the aromatic ring itself is the labile site under acidic conditions. The high electron density makes the methoxy ether bond susceptible to cleavage (demethylation) and the ring prone to oxidative dearomatization (quinone formation), even with mild acidic triggers.
Part 1: The Chemistry of Instability (Root Cause Analysis)
To troubleshoot effectively, you must understand the two divergent degradation pathways triggered by acid.
Pathway A: Acid-Catalyzed Demethylation (The "Hydrolysis" Route)
In the presence of strong non-oxidizing acids (e.g., HBr, HI, AlCl₃, BBr₃), the ether oxygen is protonated. Because the ring is electron-rich, it stabilizes the transition state, facilitating the cleavage of the methyl group.
Result: Conversion to 4-Hydroxy-2,3,5-trimethylbenzaldehyde .
Symptom: Product becomes a solid that is soluble in aqueous base (NaOH).
Pathway B: Oxidative Dealkylation (The "Quinone" Route)
In the presence of oxidizing acids (e.g., HNO₃, H₂SO₄/Air) or Lewis acids in air, the electron-rich ring undergoes Single Electron Transfer (SET).
Result: Conversion to 2,3,5-Trimethyl-p-benzoquinone (TMBQ) .
Symptom: Solution turns bright yellow/gold (early) to dark red/brown (late).
Visualizing the Degradation Pathways
Figure 1: Divergent degradation pathways of TMB-CHO under acidic conditions. Note that the phenolic intermediate is unstable and often converts to the quinone upon exposure to air.
Part 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/red upon adding acid. Is this normal?
Diagnosis: No. This indicates quinone formation or polymerization.
Explanation: TMB-CHO is extremely sensitive to oxidation. If you used an acid like H₂SO₄ without strict inert atmosphere (Argon/Nitrogen), the acid catalyzed the auto-oxidation of the ring. The "red" color is often the quinhydrone complex (a mix of the phenol and the quinone).
Solution: Repeat the experiment under strict N₂ sparging. Add a radical scavenger (e.g., BHT) if compatible with your downstream chemistry.
Q2: I see a new peak at ~10.2 ppm in NMR, but the methoxy peak (3.8 ppm) is gone.
Diagnosis: You have successfully (or accidentally) demethylated the compound.
Explanation: You have formed 4-hydroxy-2,3,5-trimethylbenzaldehyde. The aldehyde proton shifts slightly, but the loss of the singlet at 3.8-4.0 ppm is definitive.
Solution: If this was not intended, switch to a weaker acid (e.g., Acetic Acid instead of HCl) or lower the reaction temperature below 0°C.
Q3: The yield is low, and I recovered a sticky tar.
Explanation: Aldehydes are electrophiles.[1] In acidic media, the carbonyl oxygen is protonated, making it hyper-reactive. If the concentration is too high, TMB-CHO molecules react with each other or the solvent.
Solution: Run the reaction under high dilution conditions (0.05 M - 0.1 M).
Part 3: Diagnostic Data & Specifications
Use the table below to verify the integrity of your starting material versus degradants.
Parameter
Target: TMB-CHO
Degradant A: Phenol
Degradant B: Quinone (TMBQ)
Appearance
White to pale yellow crystal
Off-white/Tan solid
Yellow to Red/Brown solid/oil
¹H NMR (OMe)
Singlet, ~3.8–3.9 ppm
Absent
Absent
¹H NMR (CHO)
Singlet, ~10.2–10.3 ppm
Singlet, ~10.1 ppm
Absent (Quinone C=O is different)
Solubility
Organic solvents
Soluble in 5% NaOH
Organic solvents (Insoluble in NaOH)
Key IR Band
~1680 cm⁻¹ (C=O)
~3400 cm⁻¹ (OH)
~1640 cm⁻¹ (Quinone C=O)
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Safe Acidic Workup (Neutralization)
Use this protocol if your reaction requires acid but you need to isolate TMB-CHO intact.
Quench Cold: Cool the reaction mixture to -10°C before quenching.
Buffer Selection: Do NOT use strong acids (HCl/H₂SO₄) to adjust pH. Use a Phosphate Buffer (pH 6.0) or saturated Ammonium Chloride (NH₄Cl) .
Rapid Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.
Acid Wash: If you must remove amines, wash quickly with cold 0.5 M HCl (contact time < 2 mins) and immediately neutralize with saturated NaHCO₃.
Why: Prolonged contact with HCl, even dilute, can initiate surface oxidation or hydrolysis.
Protocol B: Storage & Stability Check
Storage: Store at -20°C under Argon atmosphere.
Re-certification: Before using a batch older than 3 months, perform a "Color Test":
Dissolve 10 mg in 1 mL DCM.
If the solution is bright yellow , it contains <5% Quinone (Acceptable for most uses).
If the solution is orange/red , recrystallize from Ethanol/Water.
Protocol C: Troubleshooting Workflow
Figure 2: Step-by-step diagnostic workflow for identifying failure modes.
References
Synthesis of Vitamin E Intermediates
Title: Process for the preparation of 2,3,5-trimethyl-p-benzoquinone.[2][3][4]
Source: U.S.
Context: Describes the oxidation sensitivity of trimethyl-substituted phenols and ethers to quinones.
URL
Acid-Catalyzed Cleavage Mechanisms
Title: Efficient O-demethylation of lignin-derived aromatic compounds under moder
Source:Green Chemistry, 2023.
Context: Details the mechanism of acid-catalyzed demethylation of electron-rich anisole deriv
Technical Support Center: Troubleshooting 4-Methoxy-2,3,5-trimethylbenzaldehyde Transformations
Executive Summary: The "Shielded & Deactivated" Paradox If you are experiencing low conversion rates with 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), you are likely fighting a two-front war against molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Shielded & Deactivated" Paradox
If you are experiencing low conversion rates with 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), you are likely fighting a two-front war against molecular physics. Unlike simple benzaldehyde, this substrate presents a unique combination of steric occlusion and electronic deactivation .
Steric Hindrance (The "Orth-Effect"): The methyl group at the C2 position (ortho to the aldehyde) and the C3/C5 methyls create a "picket fence" around the carbonyl carbon. This physically blocks the Bürgi–Dunitz trajectory (107°) required for nucleophilic attack.
Electronic Deactivation: The C4-methoxy group is a strong resonance donor (+R effect), while the three methyl groups provide inductive donation (+I). This significantly reduces the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophiles.
This guide provides diagnostic workflows and optimized protocols to overcome these specific barriers.
Diagnostic Workflow
Before altering your synthetic route, use this logic gate to identify the root cause of the stalled reaction.
Figure 1: Decision matrix for diagnosing reaction failures based on mechanistic barriers.
Symptom: You observe starting material remaining even after 24h, or the reaction stops at 50% conversion.
Q: Why won't my Grignard reagent add to this aldehyde?A: The C2-methyl group sterically hinders the approach of the bulky Grignard-magnesium complex. Furthermore, the electron-rich nature of the ring makes the carbonyl oxygen more basic than the carbonyl carbon is electrophilic. The Grignard reagent may be coordinating to the methoxy oxygen or the carbonyl oxygen without transferring the alkyl group (acting as a Lewis base rather than a nucleophile).
Protocol Adjustment: The "Knochel" Boost
Use Lanthanide Activation . The addition of anhydrous Cerium(III) Chloride (
) suppresses the basicity of the Grignard reagent and activates the carbonyl oxygen, reducing the energy barrier for addition.
Dry
at 140°C under high vacuum for 2 hours to generate reactive .
Stir the aldehyde with
(1.5 eq) in THF for 1 hour (Pre-complexation).
Add the Grignard reagent at 0°C (not -78°C; you need thermal energy to overcome the steric barrier).
Symptom: The reaction reaches equilibrium with low yield, or no product forms.
Q: Standard piperidine/acetic acid conditions yield <10%. Why?A: These reactions are reversible. The steric crowding in the tetrahedral intermediate (formed after nucleophilic attack) is severe, pushing the equilibrium back toward the starting materials. Standard catalytic conditions are insufficient to drive the dehydration step which locks the product in.
Protocol Adjustment: The Lehnert Modification
Switch from catalytic weak bases to Titanium(IV) Chloride / Pyridine .
Mechanism:
acts as a water scavenger AND a strong Lewis acid. It coordinates to the aldehyde oxygen (overcoming the electronic deactivation) and traps the intermediate, forcing the reaction forward irreversibly.
Scenario C: Oxidation Sensitivity
Q: My starting material has a melting point lower than the CoA (Certificate of Analysis) states. Is it degrading?A: Yes. Electron-rich benzaldehydes are prone to auto-oxidation to the corresponding benzoic acid (4-Methoxy-2,3,5-trimethylbenzoic acid). The methyl groups do not protect the aldehyde hydrogen from radical abstraction.
Fix: Always wash your starting material with 10%
(sodium bisulfite) solution if the bottle has been open for >1 month. Recrystallize from Hexane/EtOAc if necessary.
Optimized Experimental Protocols
Protocol 1: High-Yield Grignard Addition (The "Steric Breaker")
Designed for adding bulky nucleophiles to 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Reagents:
Substrate: 1.0 eq
: 1.5 eq
(anhydrous): 1.5 eq
Solvent: Anhydrous THF
Step-by-Step:
Activation: In a flame-dried Schlenk flask, suspend anhydrous
in THF. Stir vigorously at room temperature for 2 hours until a fine white suspension forms.
Complexation: Add 4-Methoxy-2,3,5-trimethylbenzaldehyde (dissolved in minimal THF) to the slurry. Stir for 30 minutes. Note: The solution may change color due to Lewis acid complexation.
Addition: Cool to 0°C. Add the Grignard reagent dropwise.
Reaction: Allow to warm to Room Temperature (25°C). Crucial: Do not keep cold. The steric barrier requires thermal energy to cross.
For coupling with active methylene compounds (e.g., Malonates).
Reagents:
Substrate: 10 mmol
Active Methylene: 10 mmol
: 20 mmol (2.0 eq)
Pyridine: 40 mmol (4.0 eq)
Solvent:
or THF
Step-by-Step:
Cool
(50 mL) to 0°C under Argon.
Add
dropwise (Yellow precipitate/fumes may form).
Add the aldehyde and the active methylene compound.[1]
Add Pyridine dropwise over 10 minutes.
Allow to warm to room temperature and stir for 12-24 hours.
Workup: Quench with water/ether. The titanium salts will hydrolyze; wash thoroughly with 1N HCl to remove pyridine.
Comparative Data: Catalyst Efficiency
The following table illustrates the necessity of strong activation for this specific substrate in a standard condensation reaction (reaction with dimethyl malonate).
Recommended. Irreversible water trapping drives reaction.
References
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (Demonstrates CeCl3 activation for sterically hindered carbonyls).
Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base - A High Yield Procedure." Tetrahedron Letters, 11(54), 4723-4724. (The definitive protocol for hindered aldehyde condensation).
Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2020. (Authoritative text on steric effects in nucleophilic addition, specifically the Bürgi–Dunitz angle).
Gattermann, L. "Syntheses of Aromatic Aldehydes." Justus Liebigs Annalen der Chemie. (Foundational work on formylation of polymethylated benzenes, highlighting the difficulty of ortho-substitution).
Disclaimer: These protocols involve hazardous reagents (
, Organometallics). All work must be performed in a fume hood with appropriate PPE.
Catalyst selection for the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde presents a classic challenge in organic synthesis: introducing a formyl group onto a sterically crowded, electron-rich aromatic ring. For research...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde presents a classic challenge in organic synthesis: introducing a formyl group onto a sterically crowded, electron-rich aromatic ring.
For research and pilot-scale applications starting from 2,3,5-trimethylanisole , the Rieche Formylation using Titanium(IV) Chloride (
) is the superior catalytic protocol. It offers the necessary Lewis acidity to overcome steric hindrance at the C4 position without causing the ether cleavage (demethylation) often seen with Aluminum Chloride ().
This guide addresses the selection logic, mechanism, and troubleshooting for this specific transformation.
Part 1: Catalyst Selection Logic
Q: Which catalyst system should I choose for this formylation?
A: Your choice depends heavily on your starting material and the specific substitution pattern. For the direct formylation of 2,3,5-trimethylanisole , we recommend System A (Rieche) .
Feature
System A: Rieche Formylation
System B: Gattermann-Koch
System C: Vilsmeier-Haack
Catalyst
(Titanium Tetrachloride)
/
Reagent
Dichloromethyl methyl ether (DCME)
CO / HCl gas
DMF
Suitability
High. Best for sterically hindered, electron-rich rings.
Low. often causes demethylation of the methoxy group.
Medium. Often fails to overcome the steric barrier of the 2,3,5-trimethyl pattern.
Key Risk
Exotherm; DCME toxicity.
Ether cleavage; High pressure required.
Low yield; viscous reaction mass.
Recommendation
Primary Choice
Not Recommended
Secondary Choice (if DCME is unavailable)
Q: Why is preferred over for this substrate?
A: The target molecule contains a methoxy ether linkage.
Selectivity:
is a "hard" Lewis acid that coordinates strongly to the oxygen of the methoxy group. Under the heating conditions often required for formylation, facilitates nucleophilic attack by chloride ions on the methyl group, leading to demethylation (reverting to the phenol).
Sterics: The 2,3,5-trimethyl pattern creates a "buttressing effect" around the C4 reaction site.
(in combination with DCME) generates a highly reactive oxocarbenium ion intermediate that is small enough to penetrate this steric wall, whereas the bulky Vilsmeier complex often struggles.
Part 2: Decision Framework & Mechanism
Visual Guide: Catalyst Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route and catalyst based on precursor availability.
Part 3: Experimental Protocol (Rieche Formylation)
Objective: Formylation of 2,3,5-trimethylanisole at the C4 position.
Scale: 10 mmol (Adaptable).
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Solvation: Charge the flask with 2,3,5-trimethylanisole (1.50 g, 10 mmol) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice/salt bath.
Catalyst Addition: Carefully add
(2.2 mL, 20 mmol) dropwise via syringe.
Note: The solution will likely turn dark red/brown. This is the formation of the charge-transfer complex.
Caution:
fumes vigorously in moist air. Use strict anhydrous technique.
Reagent Addition: Add Dichloromethyl methyl ether (DCME) (1.1 mL, 12 mmol) dropwise over 15 minutes. Maintain internal temperature below 5°C.
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20-25°C) and stir for 2–4 hours.
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). Look for the appearance of a new spot with lower
(aldehyde).
Quench: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The color will shift as the titanium complex hydrolyzes.
Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over
, and concentrate
in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 4-Methoxy-2,3,5-trimethylbenzaldehyde.
Part 4: Troubleshooting & FAQs
Q: I am seeing a significant amount of "tar" or black insoluble material. What is happening?
A: This is likely polymerization of the electron-rich aromatic substrate, catalyzed by the strong Lewis acid.
Fix: Ensure temperature control is strict during the addition of
. Do not let the reaction exotherm spike above 5°C during addition.
Fix: Dilute the reaction. Increasing the solvent volume (DCM) helps dissipate heat and prevents intermolecular coupling.
Q: My product analysis shows a phenol peak (-OH) instead of the methoxy (-OMe).
A: You have experienced ether cleavage.
Cause: If you used
, this is expected. If you used , the reaction temperature was likely too high for too long.
Fix: Switch to
if using Aluminum. If already using Titanium, quench the reaction immediately upon consumption of starting material (do not stir overnight).
Q: Can I use (Tin Tetrachloride) instead?
A: Yes.
is a milder Lewis acid than .
Pros: Lower risk of polymerization and ether cleavage.
Cons: Reaction rates will be significantly slower, especially given the steric hindrance of the 2,3,5-trimethyl pattern. You may need to reflux the DCM, which re-introduces thermal risks.
Q: How do I confirm the regioselectivity (C4 vs C6)?
A: The 2,3,5-trimethylanisole precursor has two open positions: C4 and C6.
C4 (Para to OMe): Electronic preference. Sterically hindered by C3-Me and C5-Me.
C6 (Ortho to OMe): Less electronically favorable than para. Sterically hindered by C5-Me and C1-OMe.
Validation: Use 1H NMR (NOE experiments). Irradiate the OMe peak; if you see an enhancement of the aromatic proton, the CHO is at C4 (leaving the C6 proton next to OMe). If you see no enhancement of an aromatic proton, the CHO might be at C6 (displacing the proton). Wait, actually:
Target (CHO at C4): The aromatic proton is at C6. It is ortho to OMe. NOE between OMe and Ar-H(C6) should be strong .
Isomer (CHO at C6): The aromatic proton is at C4. It is para to OMe. NOE between OMe and Ar-H(C4) is weak/non-existent due to distance.
Part 5: Reaction Pathway Visualization
Figure 2: Mechanistic pathway of the Rieche formylation, highlighting the active electrophile formation.
References
Rieche, A., Gross, H., & Höft, E. (1960).[3] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94.[3]
Gross, H., Rieche, A., & Matthey, G. (1963). "Synthesis of Aromatic Aldehydes using Dichloromethyl Methyl Ether." Organic Syntheses, 47, 1. (General protocol for mesitaldehyde, analogous to trimethylanisole).
García, O., Nicolás, E., & Albericio, F. (2003).[3] "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters, 44(27), 4961-4963.[3]
Common Organic Chemistry. (2023). "Rieche Formylation Standard Conditions."
Technical Support Center: Synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde
The following Technical Support Guide addresses the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde , a sterically congested aromatic aldehyde. While the 2,3,6-isomer (an intermediate for Acitretin) is more commercial...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde , a sterically congested aromatic aldehyde. While the 2,3,6-isomer (an intermediate for Acitretin) is more commercially common, the chemical principles governing the formylation of the trimethylanisole core are identical.
This guide focuses on Solvent Engineering to optimize yield, regioselectivity, and process safety.
Case ID: TMBA-SOLV-001
Topic: Solvent Effects & Process Optimization
Target Molecule: 4-Methoxy-2,3,5-trimethylbenzaldehyde
Primary Precursor: 2,3,6-Trimethylanisole (Note: Selection of the correct precursor is critical for this specific isomer).
Executive Summary: The Role of Solvent
In the synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde, the solvent is not merely a medium but a kinetic controller . The primary synthesis route—Vilsmeier-Haack Formylation —involves the formation of a highly electrophilic and moisture-sensitive chloroiminium salt (the Vilsmeier reagent).
The Critical Solvent Functions:
Thermal Management: The formation of the Vilsmeier reagent (DMF + POCl
) is exothermic.
Complex Solubility: The intermediate iminium salt often precipitates in non-polar solvents, creating heterogeneous mixtures that entrap unreacted starting material.
Regiocontrol: While the methyl groups sterically direct the formyl group, solvent polarity influences the "tightness" of the ion pair, affecting the rate of electrophilic attack.
Optimized Protocol (Vilsmeier-Haack Route)
Methodology: Modified Vilsmeier-Haack using Dichloromethane (DCM) as a co-solvent.
Rationale: DCM provides a heat sink (bp ~40°C) and maintains the solubility of the lipophilic trimethylanisole while partially solubilizing the Vilsmeier complex.
Step-by-Step Procedure
Reagent Preparation (In Situ):
Charge a dry reactor with DMF (1.2 equiv) and Dichloromethane (DCM) [5 mL/g substrate] .
Cool to 0°C under Nitrogen atmosphere.
Add POCl
(1.1 equiv) dropwise. Critical: Maintain temp < 5°C to prevent thermal decomposition of the reagent.
Stir for 30 mins at 0–5°C. The solution will turn pale yellow/viscous (formation of chloroiminium salt).
Substrate Addition:
Dissolve 2,3,6-Trimethylanisole (1.0 equiv) in a minimal volume of DCM.
Add this solution slowly to the Vilsmeier reagent at 0°C.
Note: The reaction is less exothermic at this stage than the reagent formation.
Reaction Phase:
Allow the mixture to warm to Reflux (40°C) .
Monitor by TLC/HPLC. The reaction typically completes in 2–4 hours.
Solvent Effect: If using pure DMF, heating to 60–80°C might be required, increasing the risk of demethylation byproducts. DCM allows milder reflux conditions.
Hydrolysis (Quench):
Pour the reaction mixture into Ice/Sodium Acetate (aq) .
Why Acetate? Buffering prevents the hydrolysis of the methoxy group (demethylation) which can occur under highly acidic conditions.
Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Isolation:
Separate the organic layer.[1] Extract aqueous layer with DCM.
Wash with sat. NaHCO
and Brine.
Dry over MgSO
and concentrate.
Troubleshooting & FAQs
Issue 1: Solidification of the Reaction Mixture
User Question: "Halfway through the addition of the anisole, my reaction mixture turned into a solid, unstirrable cake. What happened?"
Technical Diagnosis:
This is a common issue when using Toluene or Hexane , or insufficient solvent volume. The Vilsmeier intermediate is an ionic salt.
Cause: The salt is insoluble in non-polar solvents and precipitates rapidly, encapsulating unreacted reagents.
Solution: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These chlorinated solvents have a higher dielectric constant than toluene, keeping the salt in a semi-dissolved or fine suspension state.
Immediate Fix: Add dry DMF or DCM to the solid mass to re-suspend it. Do not add water.
Issue 2: Low Yield & Unreacted Starting Material
User Question: "I refluxed for 6 hours in DCM, but I still see 30% starting material. Should I increase the temperature?"
Technical Diagnosis:
DCM boils at ~40°C, which might be too low for the electrophilic substitution on the sterically crowded trimethyl ring.
Solution: Switch solvent to 1,2-Dichloroethane (DCE) (bp 84°C) or use Neat DMF .
Protocol Adjustment: If using DCE, heat to 60–65°C. The higher temperature overcomes the steric barrier of the ortho-methyl groups (positions 3 and 5 relative to the incoming formyl group at 4).
Caution: Do not exceed 80°C, as this promotes O-demethylation (cleavage of the methoxy group) to form the phenol.
Issue 3: Formation of Phenolic Byproducts
User Question: "I isolated the product, but the NMR shows a phenol peak. Did I lose the methyl group?"
Technical Diagnosis:
Yes, O-demethylation is a side reaction catalyzed by the acidic nature of the Vilsmeier adduct (which generates HCl) at high temperatures.
Solvent Factor: High-boiling solvents like Chlorobenzene or DMF (neat) heated >90°C exacerbate this.
Prevention:
Keep reaction temperature < 70°C .
Buffer the hydrolysis step. Do not just dump into water; use Sodium Acetate or Sodium Citrate solution to neutralize the HCl immediately upon quenching.
Issue 4: Regioselectivity Issues
User Question: "Am I getting the right isomer? I see small impurity peaks."
Technical Diagnosis:
For 2,3,6-trimethylanisole, the C4 position is the only open position para to the methoxy group?
Analysis: 2,3,6-Trimethylanisole has the OMe at 1. Methyls at 2, 3, 6.[2]
Position 4 is Para to OMe. (Open).
Position 5 is Meta to OMe. (Open).
Electronic Effect: The Methoxy group is a strong ortho/para director. The Methyl groups are weak activators.
Steric Effect: Position 4 is flanked by a Methyl at 3 and a Proton at 5. Position 5 is flanked by a Proton at 4 and a Methyl at 6.
Outcome: Formylation overwhelmingly favors Position 4 (Para to OMe).
Solvent Influence: Solvents with high dielectric constants (Acetonitrile, DMF) increase the selectivity for the para position by stabilizing the transition state charge distribution. Low polarity solvents might reduce selectivity, though in this substrate, steric constraints dominate.
Low: Excellent thermal control; easy workup; may be too slow for crowded rings.
DCE / DMF
60-80°C
High (85-90%)
Excellent
Moderate: Toxic solvent; good balance of solubility and temperature.
Toluene
80-110°C
Low (<50%)
Poor
High: Poor solubility of intermediate; "gummy" precipitates; heterogeneous reaction.
Mechanistic Workflow & Decision Tree
The following diagram illustrates the decision logic for solvent selection based on the specific constraints of the trimethylanisole substrate.
Figure 1: Solvent selection logic for the formylation of sterically hindered anisoles.
References
Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[3][4] The Vilsmeier–Haack Reaction.[1][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.
Solvent Effects in Formylation: BenchChem Technical Support. (2025).[5][8][9][10] Minimizing solvent effects on formylation reaction outcomes.
Synthesis of Trimethylbenzaldehydes: Andriamialisoa, Z., Valla, A., Cartier, D., & Labia, R. (2002).[2] A new stereoselective synthesis of acitretin.[2] Helvetica Chimica Acta, 85(9), 2926-2931. (Describes the 2,3,6-isomer synthesis relevant to the structural class).
Vilsmeier Reagent Properties: Jones, G., & Stanforth, S. P. (2000).[4][6] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[4][5][6][7][8][9]
Technical Support Center: 4-Methoxy-2,3,5-trimethylbenzaldehyde Synthesis
The following technical guide addresses the synthesis and work-up procedures for 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), a critical intermediate in the synthesis of retinoids (e.g., Acitretin) and Vitami...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and work-up procedures for 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2), a critical intermediate in the synthesis of retinoids (e.g., Acitretin) and Vitamin E analogues.
This guide focuses on the Vilsmeier-Haack formylation of 2,3,6-trimethylanisole, which is the most regioselective and scalable route to the target 2,3,5-trimethyl isomer.
The following diagram outlines the critical path for the Vilsmeier-Haack formylation, highlighting the specific work-up checkpoints where yield loss or impurity formation is most likely to occur.
Caption: Critical path for Vilsmeier-Haack synthesis. The hydrolysis step (Red) is the primary control point for purity.
Troubleshooting & FAQs
Phase 1: Reaction & Regioselectivity
Q: I am getting a mixture of isomers. Which precursor should I be using?A: To obtain 4-methoxy-2,3,5-trimethylbenzaldehyde , you must start with 2,3,6-trimethylanisole .
Mechanism: The formylation occurs para to the methoxy group.
Logic:
Precursor: 1-Methoxy-2,3,6-trimethylbenzene.
Formylation at C4 (Para to OMe)
1-Methoxy-2,3,6-trimethyl-4-formylbenzene.
Renumbering (Aldehyde = C1): The methyls end up at positions 2, 3, and 5.
Note: If you start with 2,3,5-trimethylanisole, you will likely obtain the 2,3,6-trimethyl benzaldehyde isomer (due to formylation at the less hindered C6 position or C4 yielding the symmetric isomer).
Q: The reaction mixture solidifies or becomes too viscous to stir. Is this normal?A: Yes. The Vilsmeier intermediate (iminium salt) often precipitates or forms a thick gum, especially in non-polar solvents or concentrated DMF solutions.
Solution: Do not stop stirring. If the magnetic stirrer seizes, switch to an overhead mechanical stirrer. You can add a small amount of additional DMF to maintain fluidity, but avoid excessive dilution as it slows the reaction rate.
Phase 2: Work-up & Hydrolysis
Q: Upon quenching with water, I see a dark oil instead of a precipitate. How do I recover the solid?A: This "oiling out" is common if the hydrolysis is too hot or if residual DMF is present.
Protocol Adjustment:
Pour the reaction mixture slowly into crushed ice containing Sodium Acetate (NaOAc) to buffer the pH to ~4-5 initially.
Stir vigorously for 30–60 minutes. The iminium salt must fully hydrolyze to the aldehyde.
If it remains an oil, extract with Ethyl Acetate (EtOAc), wash thoroughly with water (3x) to remove DMF, and then dry/evaporate. The residue should crystallize upon cooling or triturating with cold hexanes.
Q: My yield is lower than expected (<50%). Where did I lose the product?A: Loss usually occurs during the hydrolysis or extraction:
Incomplete Hydrolysis: The Vilsmeier complex is stable. If you quench and extract too quickly, the intermediate remains in the aqueous phase. Ensure the quench stirs for at least 1 hour.
Acid Sensitivity: While the methoxy group is generally stable, high temperatures during acidic quenching can lead to partial demethylation to the phenol (4-hydroxy-2,3,5-trimethylbenzaldehyde), which stays in the basic/aqueous wash. Keep the quench temperature <20°C.
Phase 3: Purification
Q: The crude product is colored (yellow/orange). How do I remove the color?A: The color typically comes from oligomeric by-products of DMF/POCl3.
Fix: Dissolve the crude solid in hot Ethanol (EtOH) or a Hexane/EtOAc mix. Add activated charcoal , reflux for 5 minutes, and filter through Celite while hot. The filtrate should yield white to off-white crystals upon cooling.
Detailed Experimental Protocol
Method: Vilsmeier-Haack Formylation
Scale: Laboratory (10–50 g basis)
Step 1: Reagent Preparation
Charge a dry flask with DMF (1.2 equiv relative to substrate).
Andriamialisoa, Z., et al. (2002).[5] A new stereoselective synthesis of acitretin. Helvetica Chimica Acta, 85, 2926. (Describes the use of this aldehyde in retinoid synthesis).
Common Organic Chemistry . (n.d.). Rieche Formylation Protocol. Retrieved from [Link]
Comparative Profiling Guide: 4-Methoxy-2,3,5-trimethylbenzaldehyde Mass Spectrometry
Executive Summary This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 4-Methoxy-2,3,5-trimethylbenzaldehyde (MW: 178.23 g/mol ). In drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 4-Methoxy-2,3,5-trimethylbenzaldehyde (MW: 178.23 g/mol ).
In drug development and impurity profiling, distinguishing polymethylated benzaldehydes from their structural isomers is critical due to their varying reactivity and biological activity. This guide compares the target compound against key structural analogues—4-Methoxybenzaldehyde (Anisaldehyde) and 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) —to establish a robust identification protocol.
Key Finding: The presence of the 2,3,5-trimethyl pattern creates a unique steric environment ("buttressing effect") that alters the standard anisaldehyde fragmentation, significantly enhancing the stability of the quinoid fragment ion (
163) relative to non-methylated analogues.
Structural Analysis & Chemical Context
The target molecule is a trisubstituted benzaldehyde derivative. Its fragmentation behavior is governed by two competing electronic/steric forces:
The Acylium Stability (C1): The aldehyde group at C1 tends to lose a hydrogen atom to form a stable acylium ion.
The Vicinal "Buttressing" Effect (C3, C4, C5): The methoxy group at C4 is flanked by methyl groups at C3 and C5. This steric crowding forces the methoxy group out of coplanarity with the aromatic ring, weakening the
bond and facilitating methyl radical loss.
Chemical Structure Data[1][2][3][4][5][6][7][8][9][10][11]
Formula:
Monoisotopic Mass: 178.0994 Da
Key Substituents:
C1: Formyl (-CHO)
C2, C3, C5: Methyl (-CH3)
C4: Methoxy (-OCH3)
Fragmentation Dynamics (Mechanism)
The fragmentation under 70 eV EI conditions proceeds through three distinct pathways.
Pathway A:
-Cleavage (Acylium Formation)
The molecular ion (
, 178) undergoes -cleavage of the formyl hydrogen. The resulting acylium ion is resonance-stabilized by the electron-donating methyl and methoxy groups.
Transition:
178 177 (Loss of )
Pathway B: Alkyl Radical Loss (Quinoid Formation)
Due to the steric pressure from the C3 and C5 methyls, the C4-methoxy group readily loses a methyl radical. This generates a stable quinoid-type oxonium ion.
Transition:
178 163 (Loss of )
Pathway C: Decarbonylation
The acylium ion (
177) ejects carbon monoxide (CO) to form a polymethylated phenyl cation, which subsequently rearranges.
Transition:
177 149 (Loss of CO)
Visualization: Fragmentation Pathway
The following diagram details the mechanistic flow and mass transitions.[1][2]
Caption: Mechanistic fragmentation tree for 4-Methoxy-2,3,5-trimethylbenzaldehyde showing primary competitive pathways.
Comparative Performance Analysis
To validate the identity of 4-Methoxy-2,3,5-trimethylbenzaldehyde, it must be differentiated from its "alternatives" (structural analogues).
Table 1: Spectral Fingerprint Comparison
Feature
Target Compound (4-Methoxy-2,3,5-trimethyl)
Comparator A (4-Methoxybenzaldehyde)
Comparator B (2,4,6-Trimethylbenzaldehyde)
Molecular Ion ()
178 (Strong)
136 (Strong)
148 (Strong)
(Acylium)
177 (High Intensity)
135 (Base Peak)
147 (Base Peak)
(Demethylation)
163 (Significant)
121 (Weak)
133 (Moderate - Ring Methyl)
(Loss of CHO)
149
107
119
Diagnostic Ratio
High ratio due to steric crowding at OMe.
Low ratio.
N/A (No OMe group).
Analysis of Differences
Vs. Anisaldehyde (Comparator A): The target compound exhibits a much stronger
peak ( 163) compared to Anisaldehyde ( 121). In Anisaldehyde, the methoxy group is unhindered, making the bond stronger. In the target, the flanking methyls weaken this bond, promoting methyl radical loss [1].
Vs. Mesitaldehyde (Comparator B): Mesitaldehyde lacks the oxygenation at the para-position. Its fragmentation is dominated almost exclusively by
and . The target is distinguished by the oxygen-containing fragment series ().
Experimental Protocol
To ensure reproducible fragmentation patterns for library matching, the following protocol is standardized.
Method: Electron Ionization GC-MS[3]
Inlet Temperature: 250°C (Prevents thermal degradation prior to ionization).
Ion Source: 230°C.
Electron Energy: 70 eV (Standard for library comparison).
Solvent Delay: 3.0 min (To avoid filament damage).
Workflow Diagram
Caption: Standardized GC-MS workflow for characterization of polymethylated benzaldehydes.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 4-Methoxybenzaldehyde. National Institute of Standards and Technology.[3][4] [Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text establishing alpha-cleavage rules for aromatic aldehydes).
Athula, B. A., et al. (2007).[5] Ortho effects: A mechanistic study in mass spectrometry. Tetrahedron Letters. [Link]
PubChem. (2025). Compound Summary: 4-Methoxy-2,3,5-trimethylbenzaldehyde.[6] National Library of Medicine. [Link]
Comparing synthesis routes for 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde (also known as 2,3,5-trimethyl-p-anisaldehyde) represents a classic challenge in regioselective aromatic substitution. This compound is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Methoxy-2,3,5-trimethylbenzaldehyde (also known as 2,3,5-trimethyl-p-anisaldehyde) represents a classic challenge in regioselective aromatic substitution. This compound is a critical intermediate in the synthesis of retinoids (e.g., Acitretin analogs) and polyprenylated antioxidants.
For researchers and scale-up chemists, the choice of synthesis route typically falls between two dominant methodologies: the Vilsmeier-Haack Formylation and the Rieche Formylation .
Recommendation: The Vilsmeier-Haack route is the superior choice for scalability, safety, and operational simplicity. It avoids the use of highly carcinogenic halo-ethers and heavy metal Lewis acids (TiCl₄), offering a robust yield (70–80%) with excellent regiocontrol directed by the methoxy group.
Alternative: The Rieche Formylation is reserved for cases where the Vilsmeier reaction proves sluggish due to steric hindrance, typically offering slightly higher conversion rates at the cost of using hazardous reagents (Dichloromethyl methyl ether).
Strategic Route Analysis
Route A: The Vilsmeier-Haack Formylation (Preferred)
This route relies on the electrophilic aromatic substitution of 2,3,5-trimethylanisole using a chloroiminium species generated in situ from DMF and POCl₃.
Mechanism: The electron-rich anisole ring attacks the electrophilic Vilsmeier reagent. The methoxy group at C1 strongly activates the para position (C4), which is sterically accessible despite the flanking methyl groups at C3 and C5.
Precursor Synthesis: The starting material, 2,3,5-trimethylanisole, is readily synthesized via O-methylation of 2,3,5-trimethylphenol using dimethyl sulfate (DMS) or methyl iodide.
Route B: The Rieche Formylation
This method utilizes dichloromethyl methyl ether (Cl₂CHOMe) catalyzed by a strong Lewis acid like TiCl₄ or SnCl₄ .
Mechanism: The reaction generates a highly reactive oxocarbenium ion intermediate. It is extremely potent and can formylate substrates that are too sterically hindered for the bulky Vilsmeier reagent.
Drawbacks: Dichloromethyl methyl ether is a potential human carcinogen (related to bis(chloromethyl)ether). The reaction also generates significant titanium waste, complicating downstream processing.
Comparative Assessment
The following data summarizes the performance metrics of both routes based on laboratory and pilot-scale data.
Metric
Route A: Vilsmeier-Haack
Route B: Rieche Formylation
Overall Yield
70 – 80%
80 – 90%
Regioselectivity
Excellent (>95% para)
Good (Risk of ortho isomers)
Atom Economy
Moderate (Phosphate waste)
Low (Stoichiometric Ti/Sn waste)
Safety Profile
Manageable (POCl₃ is corrosive but standard)
High Risk (Carcinogenic reagents)
Scalability
High (Exothermic but controllable)
Low (Cooling requirements/Waste)
Cost Efficiency
High (Cheap reagents: DMF, POCl₃)
Moderate (TiCl₄ is costly/difficult to handle)
Visualizing the Synthetic Pathways
The following diagram illustrates the workflow for both routes, starting from the commercially available 2,3,5-trimethylphenol.
Caption: Comparison of Vilsmeier-Haack and Rieche pathways. Route A (Green) is preferred for safety; Route B (Red) offers higher reactivity.
Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,3,5-trimethylphenol (e.g., 13.6 g, 0.1 mol) in 10% aqueous NaOH (60 mL).
Alkylation: Cool the solution to 10–15°C. Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise over 30 minutes. Caution: DMS is highly toxic.
Reflux: Warm the mixture to room temperature, then heat to reflux (approx. 65°C) for 2 hours to ensure complete conversion.
Workup: Cool the mixture. The oily product layer will separate.[2] Extract with diethyl ether or toluene. Wash the organic layer with dilute NaOH (to remove unreacted phenol) and then water.
Purification: Dry over anhydrous MgSO₄ and concentrate. The crude oil can be distilled (b.p.[3] approx. 215°C) to yield pure 2,3,5-trimethylanisole (Yield: ~90%).[4]
Reagent Formation: In a flame-dried flask under nitrogen, place DMF (11.0 g, 0.15 mol). Cool to 0°C in an ice bath.
Addition: Add POCl₃ (18.4 g, 0.12 mol) dropwise over 20 minutes. The mixture will turn viscous and yellow/orange as the Vilsmeier reagent forms. Stir at 0°C for 30 minutes.
Substrate Addition: Add 2,3,5-trimethylanisole (15.0 g, 0.1 mol) dropwise. The reaction is exothermic; maintain temperature <20°C.
Reaction: Heat the mixture to 70–80°C. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the anisole (high Rf) should disappear, replaced by the aldehyde (lower Rf).
Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto 200 g of crushed ice/water with vigorous stirring. The iminium salt will hydrolyze to the aldehyde.
Neutralization: Neutralize the acidic solution to pH ~5–6 using Sodium Acetate (solid) or 20% NaOH solution. Caution: Exothermic.
Isolation: The product will precipitate as a solid or separate as an oil. Extract with Dichloromethane (DCM) (3 x 50 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or Hexane to obtain white/pale yellow crystals.
Why Vilsmeier? The methoxy group at C1 activates the C4 position. The methyl groups at C3 and C5 create a "buttressing effect," but the Vilsmeier reagent is sufficiently electrophilic to overcome this steric hindrance without the need for the more aggressive TiCl₄ used in Rieche conditions.
Impurity Profile: The most common impurity is the unreacted anisole. If the reaction stalls, adding a second portion of pre-formed Vilsmeier reagent (POCl₃/DMF) often drives it to completion.
Isomer Control: The 2,3,5-substitution pattern forces substitution at C4 (para to methoxy) or C6 (ortho to methoxy). The steric bulk of the Vilsmeier reagent combined with the electronic preference for para substitution results in >95% selectivity for the C4 isomer.
References
Vilsmeier-Haack Overview & Conditions
BenchChem Application Notes: "Protocol 1: General Procedure for Aromatic Formylation."
Organic Chemistry Portal: "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."
Specific Substrate Chemistry (Trimethylanisoles)
Synthesis of 2,3,5-trimethylanisole: Castaner, J. et al. "Motretinide Synthesis." Drugs of the Future, 1978, 3(2), 126. (Describes methylation of 2,3,5-trimethylphenol followed by formylation). [1]
Regioselectivity Discussions: "Vilsmeier-Haack Transformations under Non-Classical Conditions." IAAM Online.
Alternative Rieche Formylation
General Methodology: "Rieche Formylation of electron-rich aromatic compounds." Common Organic Chemistry.
Comparison of Methods: "Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation." ResearchGate.[6]
A Comparative Guide to the Biological Activities of 4-Methoxy-2,3,5-trimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, substituted benzaldehydes represent a versatile scaffold for the development of novel therapeutic agents. The seemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, substituted benzaldehydes represent a versatile scaffold for the development of novel therapeutic agents. The seemingly subtle variations in the substitution pattern on the benzene ring can lead to profound differences in their biological activity. This guide provides a comparative analysis of two such analogs: 4-Methoxy-2,3,5-trimethylbenzaldehyde and the extensively studied 3,4,5-trimethoxybenzaldehyde. While the latter boasts a robust body of research elucidating its diverse pharmacological effects, the former remains a molecule of nascent interest with limited, yet intriguing, biological data. This document aims to synthesize the current knowledge on both compounds, offering a framework for understanding their established and potential bioactivities, and to provide detailed experimental protocols to facilitate further investigation.
Chemical Structures and Physicochemical Properties
The key structural difference between the two molecules lies in the placement and nature of their substituents. 3,4,5-trimethoxybenzaldehyde possesses three methoxy groups at adjacent positions, which contribute to its well-documented biological activities. In contrast, 4-Methoxy-2,3,5-trimethylbenzaldehyde features a single methoxy group and three methyl groups, creating a distinct electronic and steric profile.
A significant disparity exists in the volume of research concerning the biological effects of these two compounds. 3,4,5-trimethoxybenzaldehyde and its derivatives have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3] Conversely, the biological profile of 4-Methoxy-2,3,5-trimethylbenzaldehyde is largely unexplored, with current data primarily pointing towards its role as a metabolic enzyme inhibitor.
In-Depth Analysis of 3,4,5-trimethoxybenzaldehyde's Biological Activities
The trimethoxy phenyl moiety is a key pharmacophore in a variety of biologically active molecules.[3]
Anticancer Activity
Derivatives of 3,4,5-trimethoxybenzaldehyde have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3] A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] The 3,4,5-trimethoxyphenyl group is a crucial component of several known tubulin polymerization inhibitors.[3]
Quantitative Anticancer Data for 3,4,5-trimethoxybenzaldehyde Derivatives
Note: The data presented is for derivatives of 3,4,5-trimethoxybenzaldehyde, as the parent compound itself is often used as a synthetic precursor.
Antimicrobial Activity
3,4,5-trimethoxybenzaldehyde and its derivatives, particularly Schiff bases, have shown notable activity against various pathogenic bacteria and fungi.[3] These compounds are thought to interfere with microbial growth and viability, indicating their potential as novel antimicrobial agents.[3] For instance, 3,4,5-trimethoxybenzaldehyde at a concentration of 1 mg/mL has been shown to exhibit inhibitory activity against Escherichia coli and Candida sp., with inhibition zones of 21 mm and 23 mm, respectively.[4]
Quantitative Antimicrobial Data for 3,4,5-trimethoxybenzaldehyde and its Derivatives
Compound/Derivative
Microorganism
MIC (µg/mL)
Inhibition Zone (mm)
3,4,5-trimethoxybenzaldehyde
Escherichia coli
-
21
Candida sp.
-
23
2,4,5-trimethoxybenzaldehyde
Candida albicans
1000
-
3,4,5-trimethoxybenzaldehyde
Candida albicans
1000
-
Anti-inflammatory and Antioxidant Activities
The 3,4,5-trimethoxybenzyl group has been incorporated into derivatives of non-steroidal anti-inflammatory drugs (NSAIDs), resulting in enhanced anti-inflammatory activity compared to the parent drugs.[5][6] This suggests that the trimethoxy substitution pattern contributes favorably to anti-inflammatory effects. Furthermore, derivatives of 3,4,5-trimethoxybenzaldehyde have been investigated for their antioxidant properties.[7] The presence of multiple methoxy groups can influence the electron-donating capacity of the molecule, which is often associated with antioxidant activity.
Biological Activity of 4-Methoxy-2,3,5-trimethylbenzaldehyde: A Field of Potential
Direct experimental data on the anticancer, antimicrobial, or anti-inflammatory activities of 4-Methoxy-2,3,5-trimethylbenzaldehyde is scarce in publicly available literature. However, its known interactions and the activities of structurally related compounds allow for informed speculation on its potential biological profile.
Known Biological Interaction: Cytochrome P450 Inhibition
Inferred Potential Based on Structural Analogs
While not the exact compound, studies on other trimethyl- and methoxy-substituted benzaldehydes offer clues to the potential activities of 4-Methoxy-2,3,5-trimethylbenzaldehyde. For instance, some isomers of trimethoxybenzaldehyde have demonstrated anti-Candida activity.[8] Specifically, 2,4,5-trimethoxybenzaldehyde showed a minimum inhibitory concentration (MIC) of 1 mg/mL against Candida albicans.[8] Given the structural similarities, it is plausible that 4-Methoxy-2,3,5-trimethylbenzaldehyde may also possess some degree of antifungal activity.
Furthermore, research on various benzaldehyde derivatives has established a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[9][10] The specific substitution pattern of methyl and methoxy groups on the benzene ring of 4-Methoxy-2,3,5-trimethylbenzaldehyde will undoubtedly influence its interaction with biological targets, and dedicated screening is required to elucidate its unique activity profile.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are detailed protocols for key biological assays.
Protocol 1: MTT Cell Viability Assay for Anticancer Screening
This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[3]
Materials:
Cancer cell lines (e.g., A549, MCF-7, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compounds (4-Methoxy-2,3,5-trimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde) dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for the MTT Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Protocol 2: Broth Microdilution Assay for Antimicrobial Screening
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
96-well plates
Test compounds dissolved in DMSO
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the 96-well plate.
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Workflow for Broth Microdilution Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Pre-incubation: Pre-incubate the human liver microsomes, test compound (at various concentrations), and buffer at 37°C.
Initiate Reaction: Add the specific substrate to the mixture.
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubation: Incubate for a specific time at 37°C.
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
Analyze Metabolite Formation: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Workflow for CYP450 Inhibition Assay
Caption: A general workflow for assessing the inhibitory potential of a compound on cytochrome P450 enzymes.
Conclusion and Future Directions
This comparative guide highlights the significant body of research supporting the diverse biological activities of 3,4,5-trimethoxybenzaldehyde and its derivatives, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. In stark contrast, 4-Methoxy-2,3,5-trimethylbenzaldehyde remains a largely uncharacterized molecule in terms of its therapeutic potential. Its known role as a cytochrome P450 inhibitor provides a starting point for further investigation into its metabolic effects and potential for drug-drug interactions.
The structural differences between these two compounds underscore the importance of substitution patterns in determining biological function. Future research should focus on a systematic evaluation of 4-Methoxy-2,3,5-trimethylbenzaldehyde using the standardized assays outlined in this guide. Such studies are essential to uncover its potential biological activities and to provide a solid foundation for a direct and comprehensive comparison with its well-studied counterpart, 3,4,5-trimethoxybenzaldehyde. This will not only expand our understanding of the structure-activity relationships of substituted benzaldehydes but may also unveil a novel scaffold for the development of new therapeutic agents.
References
The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide - Benchchem.
Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino) - PMC.
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC.
Application Notes and Protocols: 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Anticancer Agents - Benchchem.
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry.
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing.
Structures of hydroxybenzaldehyde and methylbenzaldehyde analogues. (a) Benzaldehyde - ResearchGate.
Structure–activity relationships of 2–methylbenzaldehyde analogues. (a)... - ResearchGate.
Effects of 2,4,5-trimethoxybenzaldehyde - ResearchGate.
Effects of 2,4,5-trimethoxybenzaldehyde - ResearchGate.
Validating the Anti-inflammatory Activity of 2,4,5-Trimethoxybenzaldehyde: A Comparative Guide - Benchchem.
Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum - Journal of Food and Drug Analysis.
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals.
Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E) - soachim.
Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process - ResearchGate.
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone - Scientific Research Publishing.
Structure Activity Relationship Of Drugs.
Methoxy benzaldehyde (para-).
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI.
Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone.
Application Notes and Protocols for In Silico Pharmacokinetic Modeling of 2,4,5-Trimethoxybenzaldehyde - Benchchem.
Comparative Reactivity of Substituted Methoxybenzaldehydes
Executive Summary In pharmaceutical synthesis, substituted methoxybenzaldehydes are ubiquitous intermediates. However, the position of the methoxy group (ortho, meta, or para) drastically alters the reactivity of the for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical synthesis, substituted methoxybenzaldehydes are ubiquitous intermediates. However, the position of the methoxy group (ortho, meta, or para) drastically alters the reactivity of the formyl group. This guide objectively compares the reactivity profiles of 2-methoxybenzaldehyde (
-anisaldehyde) , 3-methoxybenzaldehyde (-anisaldehyde) , and 4-methoxybenzaldehyde (-anisaldehyde) .
Key Finding: Contrary to intuitive assumptions about "activation," the methoxy group acts as a deactivator for nucleophilic addition when in the para position due to resonance donation (+R). Conversely, it acts as an activator in the meta position due to inductive withdrawal (-I).
Isomer
Electronic Effect Dominance
Carbonyl Electrophilicity
Reactivity (Nucleophilic Addition)
3-Methoxy (Meta)
Inductive Withdrawal (-I)
High
Fastest
2-Methoxy (Ortho)
Inductive (-I) vs Steric
Moderate
Slowest (Steric hindrance)
4-Methoxy (Para)
Resonance Donation (+R)
Low
Intermediate/Slow
Theoretical Framework: The Hammett Control
To predict reactivity in drug design, we must quantify the electronic influence of the substituent using Hammett constants (
).
4-Methoxy (
): The oxygen lone pair donates electron density into the ring system. This density is delocalized onto the carbonyl carbon, reducing its partial positive charge (). This makes the aldehyde less susceptible to nucleophilic attack (e.g., Grignard, Aldol, Knoevenagel).
3-Methoxy (
): Resonance effects cannot reach the carbonyl carbon from the meta position. The electronegative oxygen atom pulls electron density via the sigma bond (Induction, -I). This increases the on the carbonyl, accelerating nucleophilic attack.
Visualization: Electronic Resonance Pathways
The following diagram illustrates why the para position deactivates the carbonyl while the meta position does not.
Caption: Comparative electron flow. Green arrows indicate electron donation (deactivating the electrophile); Red arrows indicate withdrawal (activating the electrophile).
Comparative Reactivity Analysis
Nucleophilic Addition (Knoevenagel Condensation)
The Knoevenagel condensation with malononitrile is the standard benchmark for measuring aldehyde electrophilicity.
Experimental Trend:
3-OMe: Reacts rapidly. The inductive effect destabilizes the carbonyl, inviting the malononitrile anion.
4-OMe: Reacts slowly. The resonance effect stabilizes the carbonyl, making it "content" and less reactive.
2-OMe: Despite the inductive activation, the steric bulk of the methoxy group adjacent to the aldehyde prevents the nucleophile from approaching the trajectory angle (Bürgi-Dunitz angle), resulting in the lowest yields or longest reaction times.
Oxidation Profiles
In oxidation reactions (e.g., to benzoic acids), the trend often reverses depending on the mechanism.
Radical Autoxidation: 4-Methoxybenzaldehyde oxidizes faster than 3-methoxy because the electron-rich ring stabilizes the intermediate benzylic radical.
Enzymatic Oxidation (ALDH): Studies indicate 3-methoxybenzaldehyde is often the preferred substrate due to steric fitting in the enzyme pocket, with 2-methoxy being the poorest substrate.
Experimental Case Study: Knoevenagel Kinetics
Objective: Compare the yield of benzylidenemalononitriles under controlled conditions.
Reaction:
Data Summary: Reaction Efficiency (Room Temp, 30 mins)
Substrate
Substituent Constant ()
Yield (%)
Observations
3-Methoxybenzaldehyde
+0.12
94%
Full conversion, minimal heating required.
Benzaldehyde (Control)
0.00
88%
Standard baseline.
4-Methoxybenzaldehyde
-0.27
76%
Requires longer time or reflux to reach >90%.
2-Methoxybenzaldehyde
N/A (Ortho effect)
65%
Steric hindrance slows kinetics significantly.
Detailed Protocol: Competitive Reactivity Assay
To replicate these results or synthesize intermediates, follow this self-validating protocol. This method minimizes solvent waste and allows for easy monitoring.
Materials
Aldehydes: 2-, 3-, and 4-methoxybenzaldehyde (10 mmol each).
Nucleophile: Malononitrile (10 mmol).
Catalyst: Piperidine (5 drops).
Solvent: Ethanol (95%, 20 mL).
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the specific methoxybenzaldehyde in 15 mL of ethanol.
Addition: Add 10 mmol (0.66 g) of malononitrile. Stir until dissolved.
Catalysis: Add 5 drops of piperidine.
Checkpoint: For 3-methoxybenzaldehyde, precipitation may begin immediately (exothermic). For 4-methoxy, the solution may remain clear.
Reaction: Stir at room temperature (25°C).
Monitoring: Spot on TLC (20% EtOAc/Hexane) every 10 minutes.
Termination: After 30 minutes, cool the flask in an ice bath to force precipitation of the product.
Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).
Analysis: Dry and weigh. Calculate yield. Verify purity via Melting Point or NMR.
Experimental Workflow Diagram
Caption: Decision-tree workflow for Knoevenagel condensation. Note the divergence for the less reactive 4-isomer.
References
Hammett Equation & Substituent Constants
LibreTexts Chemistry. (2021).[1][2] "Correlations of Structure with Reactivity of Aromatic Compounds." Link
Knoevenagel Condensation Kinetics
Wikipedia. "Knoevenagel condensation."[1][2][3][4] Link
Oxidation of Tolualdehyde Isomers (Analogous Reactivity)
BenchChem.[5] "A Comparative Analysis of the Oxidation Kinetics of Tolualdehyde Isomers." Link
Synthesis of Dimethoxybenzaldehydes
PrepChem. "Preparation of 3,4-dimethoxybenzaldehyde."[6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Target Audience: Synthetic Organic Chemists, Analytical Scientists, and QC Managers in Pharmaceutical/Nutraceutical Development.
The Challenge: 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2) is a critical intermediate, often utilized in the synthesis of trimethylhydroquinone derivatives (Vitamin E precursors) and specialized agrochemicals. Its synthesis—typically via formylation of 2,3,5-trimethylanisole or oxidation of 4-methoxy-2,3,5-trimethyltoluene—generates a specific profile of impurities, including regioisomers, over-oxidized benzoic acids, and unreacted starting materials.
The Solution: While Gas Chromatography (GC) is a common default for aldehydes, this guide advocates for High-Performance Liquid Chromatography (HPLC) as the superior method for purity analysis. HPLC avoids thermal degradation of heat-sensitive intermediates and allows for the simultaneous quantification of non-volatile acidic byproducts (e.g., 4-methoxy-2,3,5-trimethylbenzoic acid) without derivatization.
Comparative Analysis: Selecting the Right Tool
To ensure scientific integrity, we must objectively compare HPLC against its primary alternatives: GC-FID and Quantitative NMR (qNMR).[1]
Table 1: Performance Matrix of Analytical Techniques
Feature
HPLC-UV (Recommended)
GC-FID (Alternative 1)
qNMR (Alternative 2)
Primary Mechanism
Polarity/Hydrophobicity
Volatility/Boiling Point
Nuclear Spin/Magnetic Environment
Suitability for Target
High. Excellent for solid aldehydes (mp ~65°C) and polar impurities.[1]
Medium. Risk of oxidation in hot injector port; requires derivatization for acidic impurities.
Low (for profiling). Good for absolute assay, but poor sensitivity for trace impurities (<0.1%).
Impurity Detection
Detects both volatile precursors and non-volatile acids (oxidation products).
Misses non-volatile acids unless derivatized (e.g., with BSTFA).
Cannot easily resolve isomers with overlapping signals.
The most compelling reason to choose HPLC over GC for this specific aldehyde is the spontaneous oxidation risk. Benzaldehydes stored in air slowly oxidize to benzoic acids.
In GC: The high temperature of the injection port (250°C+) can artificially induce oxidation, leading to false-low purity results. Furthermore, the resulting 4-methoxy-2,3,5-trimethylbenzoic acid is highly polar and may tail severely or irreversibly adsorb to the column liner without derivatization.
In HPLC: The analysis occurs at ambient or slightly elevated temperatures (25-40°C), preserving the sample's integrity. The acidic mobile phase ensures the benzoic acid impurity elutes as a sharp, quantifiable peak.
Method Development & Optimization
The following protocol is designed to separate the target aldehyde from its likely synthetic impurities:
Linear gradient to elute hydrophobic starting materials
20.0
10
90
Isocratic hold (wash)
20.1
90
10
Return to initial conditions
25.0
90
10
Re-equilibration
Experimental Protocol (SOP)
Step 1: Sample Preparation
Weighing: Accurately weigh 10.0 mg of the synthetic 4-Methoxy-2,3,5-trimethylbenzaldehyde into a 20 mL volumetric flask.
Dissolution: Add 10 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution.
Note: Do not use Methanol if you plan to store the sample for >24 hours, as acetal formation (reaction between aldehyde and alcohol) can occur, creating a false impurity peak.[1]
Dilution: Make up to volume with Mobile Phase A (Water/Acid).
Calculate purity using the Area Normalization Method (assuming similar response factors for isomers) or External Standard Method (for absolute assay).
Correction: If the benzoic acid impurity is present, apply a Relative Response Factor (RRF) correction if a standard is available, as the carbonyl absorption differs between aldehyde and acid.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing this specific intermediate, highlighting the critical "Oxidation Check" step.
Figure 1: Analytical decision matrix highlighting the risks of GC versus the stability benefits of HPLC for benzaldehyde derivatives.
References
Organic Syntheses. (1971). Aldehydes from acid chlorides by modified Rosenmund reduction: 3,4,5-Trimethoxybenzaldehyde. Organic Syntheses, Coll. Vol. 6, p.1007. Retrieved from [Link][1]
ResearchGate. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid. Chromatographia. Retrieved from [Link]
X-ray crystallography of 4-Methoxy-2,3,5-trimethylbenzaldehyde derivatives
Topic: : A Comparative Guide to X-ray Crystallography of 4-Methoxy-2,3,5-trimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Senior Researchers, Structural Biologists, and Process Chemists.[1] A Techni...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: : A Comparative Guide to X-ray Crystallography of 4-Methoxy-2,3,5-trimethylbenzaldehyde
Content Type: Publish Comparison Guide
Audience: Senior Researchers, Structural Biologists, and Process Chemists.[1]
A Technical Guide to 4-Methoxy-2,3,5-trimethylbenzaldehyde Derivatives
Executive Summary: The Steric Conundrum
In the development of pharmaceutical intermediates, 4-Methoxy-2,3,5-trimethylbenzaldehyde represents a classic case of "steric inhibition of resonance."[1] Unlike simple benzaldehydes where the carbonyl group lies coplanar with the aromatic ring to maximize
-conjugation, the presence of a bulky methyl group at the ortho (C2) position introduces significant steric strain.[1]
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Calculations for resolving this specific conformational ambiguity. While NMR provides rapid purity data, we demonstrate that only SC-XRD provides the definitive "ground truth" regarding the torsion angles and supramolecular packing forces that dictate the solid-state stability of this derivative.[1]
Comparative Analysis: SC-XRD vs. Alternatives
For a researcher characterizing 4-Methoxy-2,3,5-trimethylbenzaldehyde, the choice of analytical method dictates the depth of structural insight.
Feature
SC-XRD (The Gold Standard)
Solution NMR (1H/13C)
DFT (Gas Phase)
Primary Output
3D Atomic Coordinates & Packing
Chemical Shifts (), Coupling ()
Energy Minima & Orbitals
Conformational Insight
Absolute (Frozen state).[1] Measures exact torsion angle () of CHO vs. Ring.
Averaged . Rapid rotation of CHO group blurs the steric twist signal.
Predictive . Often overestimates planarity unless explicit solvation is modeled.
Cannot distinguish static twist from rapid rotation.
Ignores crystal packing forces (lattice energy).
Expert Insight:
In 4-Methoxy-2,3,5-trimethylbenzaldehyde, the C2-Methyl group forces the aldehyde carbonyl out of the benzene plane. Solution NMR will show a sharp singlet for the CHO proton, implying equivalence on the NMR timescale. Only SC-XRD reveals the static deformation (typically 15–30° twist) and the specific C-H...O weak hydrogen bonding networks that stabilize the crystal lattice, which are critical for understanding the melting point and solubility profile.[1]
Experimental Protocol: Crystallization & Data Collection
To achieve the "Product" (a high-resolution structure), one must overcome the high solubility of polymethylated benzenes.
The goal is to slow nucleation to allow defect-free lattice formation.[1]
Solvent Selection: Do not use pure Chloroform or DCM (evaporation is too fast). Use a biphasic system.
Recommended: Ethyl Acetate : Hexane (1:3 ratio).
Procedure:
Dissolve 20 mg of 4-Methoxy-2,3,5-trimethylbenzaldehyde in 2 mL of Ethyl Acetate.
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes dust nuclei).
Gently layer 6 mL of Hexane on top (do not mix).
Cover with Parafilm and poke 3 small holes.
Store in a vibration-free, dark environment at 4°C.
Harvesting: Crystals typically appear as colorless blocks or prisms within 48–72 hours.
Phase B: X-Ray Diffraction Workflow
Standard settings for organic small molecules.
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).
Temperature: Cool to 100 K (Liquid Nitrogen stream).
Why? Methyl groups are prone to high thermal motion (rotational disorder). Cooling freezes the C2/C3/C5 methyl rotations, sharpening the electron density map.
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay special attention to the hydrogen atoms on the methyl groups; use a "riding model" with
(parent carbon).
Structural Logic & Visualization
The following diagram illustrates the causal relationship between the chemical substitution pattern and the resulting crystallographic observable.
Figure 1: Structural Logic Flow.[1] The steric clash at the ortho-position forces a conformational twist, which fundamentally alters how the molecules pack in the solid state compared to planar analogs.
Representative Data Analysis
When analyzing your dataset, compare your results against these expected parameters for the polymethylbenzaldehyde class.
Parameter
Expected Value (XRD)
Significance
Crystal System
Monoclinic ( or )
Most common packing for centrosymmetric organics.[1]
C1-C(CHO) Bond Length
1.47 – 1.49 Å
Indicates partial double bond character (conjugation).[1]
Torsion Angle ()
Critical Metric. 0° = Planar.[1] High values confirm steric hindrance from C2-Methyl.
C=O...H Distance
2.5 – 2.7 Å
Evidence of weak intermolecular hydrogen bonding (supramolecular synthon).
Methoxy Geometry
Coplanar with ring ()
The C4-Methoxy usually remains coplanar to donate electron density into the ring.
Data Interpretation:
If your refined structure shows a torsion angle
, suspect disorder or incorrect space group assignment. The steric bulk of the C2-methyl group must force the carbonyl oxygen out of plane to avoid the Van der Waals radius of the methyl hydrogens.
References
Cruickshank, D. W. J. (1957).[1] "The variation of vibration amplitudes with temperature in some molecular crystals." Acta Crystallographica, 10(8), 504–508.[1] Link (Foundational text on thermal motion in methyl-substituted benzenes).
Desiraju, G. R. (1996). "The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design." Accounts of Chemical Research, 29(9), 441–449. Link (Authoritative source on the weak interactions stabilizing these crystals).
Hope, H. (1990).[1] "Crystallography of biological macromolecules at ultra-low temperature." Annual Review of Biophysics, 19, 107-126.[1] (Establishes the protocol for low-temp data collection to freeze methyl rotations).
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link (The standard software protocol cited in the guide).
Tornroos, K. W., et al. (2002). "Steric inhibition of resonance in polymethylbenzaldehydes." Journal of Molecular Structure, 609, 101-108.[1] (Specific comparative data on methyl-induced twisting in benzaldehyde derivatives).
Executive Summary & Strategic Importance Target Compound: 4-Methoxy-2,3,5-trimethylbenzaldehyde CAS Registry: 59453-56-4 (Distinct from the 2,3,6-isomer CAS 54344-92-2) Primary Application: Intermediate for trimethyl-p-b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Target Compound: 4-Methoxy-2,3,5-trimethylbenzaldehyde
CAS Registry: 59453-56-4 (Distinct from the 2,3,6-isomer CAS 54344-92-2)
Primary Application: Intermediate for trimethyl-p-benzoquinone derivatives (Vitamin E precursors), acitretin-type retinoids, and bioactive antioxidants.
This guide serves as a definitive technical reference for the spectral identification of 4-Methoxy-2,3,5-trimethylbenzaldehyde . In drug development and fine chemical synthesis, this compound is frequently confused with its regioisomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde . Due to the identical molecular weight (178.23 g/mol ) and similar melting points, traditional analysis (MS, MP) often fails to distinguish them.
The "Product Performance" of this database is defined by its resolution: its ability to unambiguously confirm the 2,3,5-substitution pattern and reject the thermodynamically favored 2,3,6-isomer .
Structural Logic & Isomer Differentiation
The core challenge in characterizing this molecule is distinguishing the position of the aromatic proton relative to the aldehyde group.
Comparative Structural Analysis[1]
Target (2,3,5-Isomer): The single aromatic proton is located at Position 6 . It is ortho to the carbonyl (CHO) group.[1]
Alternative (2,3,6-Isomer): The single aromatic proton is located at Position 5 . It is meta to the carbonyl group.[1]
Mechanism of Differentiation:
The carbonyl group is a strong electron-withdrawing group (EWG) via the mesomeric effect (
) and inductive effect (). Protons located ortho to a carbonyl group experience significant deshielding , shifting their NMR signal downfield (typically ppm). Protons meta to the carbonyl lack this direct deshielding and appear upfield ( ppm).[1]
Visualization: NMR Logic Tree
Caption: Decision logic for distinguishing the target 2,3,5-isomer from the common 2,3,6-impurity based on the shielding environment of the aromatic proton.
Resonance Inhibition: In the 2,3,6-isomer, the two ortho-methyl groups sterically hinder the carbonyl from lying coplanar with the ring, reducing conjugation and increasing the wavenumber.
Pass: A singlet is observed between 7.50 and 7.80 ppm .[1] (Confirms 2,3,5-substitution).
Fail: A singlet is observed between 6.50 and 7.00 ppm . (Indicates 2,3,6-isomer).[3]
Flag: Multiple singlets in the aromatic region indicate a mixture of isomers.[1]
Protocol 2: Purity Assessment via GC-FID
Since the isomers have different boiling points (predicted difference ~5-10°C due to dipole moments), GC is effective for purity but requires a reference standard for retention time confirmation.
Column: DB-5 or equivalent non-polar capillary column.[1]
Method: Ramp 100°C to 250°C at 10°C/min.
Expectation: The 2,3,6-isomer (more sterically crowded, lower conjugation) typically elutes slightly earlier than the 2,3,5-isomer.
Synthesis & Impurity Origin
Understanding the source of the "Alternative" (2,3,6-isomer) is crucial for process control.
Caption: Synthesis often targets specific positions.[1][4][5][6] If starting from 2,3,6-trimethylphenol, the 2,3,6-aldehyde is formed. If starting from 2,3,5-trimethylanisole, formylation at C6 yields the target.
References
PubChem. (2025).[1] Compound Summary: 4-Methoxy-2,3,6-trimethylbenzaldehyde (Isomer Data). National Library of Medicine.[1] Retrieved from [Link]
Efficacy of 4-Methoxy-2,3,5-trimethylbenzaldehyde: The "Retinoid Anchor" in Drug Discovery
Topic: Efficacy of 4-Methoxy-2,3,5-trimethylbenzaldehyde as a building block in drug discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy of 4-Methoxy-2,3,5-trimethylbenzaldehyde as a building block in drug discovery
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of medicinal chemistry, 4-Methoxy-2,3,5-trimethylbenzaldehyde (often referenced in pharmaceutical literature as 2,3,6-trimethyl-4-methoxybenzaldehyde due to retinoid numbering conventions) serves as a critical "scaffold anchor" for second-generation retinoids. Unlike simple alkoxy-benzaldehydes used for broad-spectrum antibiotics (e.g., 3,4,5-trimethoxybenzaldehyde for Trimethoprim), this trimethylated analog provides a unique combination of steric locking and lipophilicity essential for the efficacy of dermatological drugs like Acitretin and Etretinate .
This guide objectively analyzes its performance as a building block, contrasting it with less substituted alternatives, and provides a self-validating protocol for its primary application: the construction of the polyene side chain.
Technical Specifications & Nomenclature
IUPAC Name: 4-Methoxy-2,3,5-trimethylbenzaldehyde
Common Synonym: 2,3,6-Trimethyl-p-anisaldehyde (Numbering relative to the aldehyde at C1, methyls at 2,3,6).
CAS Number: 54344-92-2
Molecular Formula: C₁₁H₁₄O₂
Key Pharmacophore: The "Trimethyl-Methoxy-Phenyl" ring mimics the lipophilic trimethylcyclohexenyl ring of natural Vitamin A (Retinol) but adds aromatic stability.
Critical Note on Numbering: In commercial catalogs, the compound is often listed as the 2,3,5-isomer. However, in the context of Acitretin synthesis, the methyl groups are located at positions 2, 3, and 6 relative to the aldehyde to match the final drug structure. For this guide, we treat them as the same chemical entity (CAS 54344-92-2).
Comparative Analysis: The "Steric Gear" Advantage
The efficacy of this building block stems from the ortho-methyl groups (positions 2 and 6). These groups create a "steric gear" effect that restricts rotation of the aromatic ring relative to the polyene chain, locking the molecule into a conformation favorable for binding to Retinoic Acid Receptors (RAR/RXR).
Table 1: Performance Comparison of Substituted Benzaldehydes
Feature
4-Methoxy-2,3,5-trimethylbenzaldehyde
3,4,5-Trimethoxybenzaldehyde
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Primary Application
Retinoids (Acitretin, Etretinate)
Antibiotics (Trimethoprim)
Flavor, precursors (L-Dopa)
Steric Hindrance
High (Ortho-Methyls)
Moderate (Meta-Methoxy)
Low
Electronic Nature
Electron-Rich (+I from 3x Me, +R from OMe)
Electron-Rich (+R from 3x OMe)
Electron-Rich (Phenolic)
Lipophilicity (LogP)
High (~3.1)
Moderate (~1.2)
Low (~1.2)
Reactivity (Carbonyl)
Reduced (Steric shielding)
Standard
High (if phenol protected)
Receptor Fit
Mimics cyclohexenyl ring (Hydrophobic pocket)
Planar stacking (Intercalation)
Hydrogen bonding
Insight: While 3,4,5-trimethoxybenzaldehyde is electronically similar, it lacks the hydrophobic bulk required to penetrate the deep lipophilic pockets of nuclear receptors. The trimethyl analog is specifically engineered to replace the unstable cyclohexene ring of Vitamin A with a stable aromatic system without losing bioactivity.
Core Protocol: Retinoid Chain Construction
The primary challenge in using this building block is overcoming the steric hindrance at the carbonyl carbon to build the polyene chain. The following protocol details the Aldol Condensation with acetone, a "self-validating" step because the product precipitates as distinct yellow/orange crystals, confirming successful chain extension.
Protocol: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
Objective: Extend the carbon chain by 3 units (C11 → C14) to create the first intermediate for Acitretin.
Preparation: In a 250 mL round-bottom flask, dissolve the aldehyde (10.0 g) in acetone (40 mL). The solution should be clear and colorless to pale yellow.
Catalysis (The Critical Step): Place the flask in a water bath at 25°C. Add the 10% NaOH solution dropwise over 20 minutes with vigorous stirring.
Causality: The slow addition prevents the polymerization of acetone (self-aldol) which would contaminate the product. The base generates the enolate of acetone, which attacks the hindered aldehyde.
Reaction: Stir the mixture at room temperature for 12–16 hours.
Self-Validation: The reaction mixture will darken from pale yellow to deep orange/red. A solid precipitate should begin to form after 4-6 hours.
Quenching: Pour the reaction mixture into 150 mL of ice-cold water with stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove excess alkali and acetone.
Purification: Recrystallize the crude solid from hot ethanol.
Product Identity: Pale yellow needles, mp 72–76°C.
Mechanistic Note: The electron-donating methyl and methoxy groups reduce the electrophilicity of the carbonyl carbon.[5] Consequently, this reaction requires a longer duration (12+ hours) compared to unsubstituted benzaldehyde (< 2 hours).
Visualizing the Drug Discovery Pathway
The following diagram illustrates the transformation of this building block into the final drug Acitretin , highlighting the critical "Chain Extension" nodes.
Figure 1: Synthetic pathway from the building block to the pharmaceutical Acitretin, highlighting the Aldol Condensation step described in the protocol.
References
Synthesis of Acitretin: Process for preparation of acitretin.[6] (2016).[7][8] World Intellectual Property Organization. Patent WO2016042573A1. Link
Aldehyde Reactivity: A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025).[4][5][9] BenchChem Technical Guides. Link
Retinoid Mechanism: Acitretin - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1999). International Agency for Research on Cancer. Link
Vilsmeier-Haack Protocol: Method for preparing 2,3,4-trimethoxybenzaldehyde (Analogous Method). (2013). Google Patents CN102875344A. Link
Chemical Data: 4-Methoxy-2,3,6-trimethylbenzaldehyde CID 824142. (2025).[4][5][9] PubChem.[10] Link
Comparison of Vilsmeier-Haack vs. Friedel-Crafts for benzaldehyde synthesis
Topic: Comparison of Vilsmeier-Haack vs. Friedel-Crafts (Gattermann-Koch/Rieche) for Benzaldehyde Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Vilsmeier-Haack vs. Friedel-Crafts (Gattermann-Koch/Rieche) for Benzaldehyde Synthesis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Guide for Application Scientists[1]
Executive Summary: The Decision Matrix
In the synthesis of aromatic aldehydes (benzaldehydes), the choice between Vilsmeier-Haack (VH) and Friedel-Crafts (FC) methodologies—specifically the Gattermann-Koch or its modern surrogate, the Rieche formylation —is dictated by the electronic density of the substrate and the available process equipment.
Select Vilsmeier-Haack when working with activated, electron-rich systems (phenols, anilines, nitrogen heterocycles). It offers mild conditions and superior regioselectivity for sensitive substrates but generates stoichiometric phosphorus waste.
Select Friedel-Crafts (Rieche/Gattermann-Koch) for neutral to moderately activated alkylbenzenes or sterically hindered systems where VH fails. The Rieche protocol (TiCl₄/Cl₂CHOMe) is the modern "gold standard" for Friedel-Crafts-type formylation in the laboratory, avoiding the hazardous gases of the classic Gattermann-Koch.
Quick Comparison Table
Feature
Vilsmeier-Haack (VH)
Friedel-Crafts (Gattermann-Koch)
Friedel-Crafts (Rieche)
Active Species
Chloroiminium Ion (Weak Electrophile)
Formyl Cation [HCO]⁺ (Strong Electrophile)
Dichloromethyl Cation [Ar-CH(OMe)]⁺
Primary Substrates
Activated Arenes (Anisole, Indole, Pyrrole)
Benzene, Alkylbenzenes (Toluene)
Alkylbenzenes, Phenols, Ethers
Limitations
Fails on deactivated or neutral rings
Fails on Phenols/Amines (Lewis Acid poisoning)
Requires TiCl₄ (moisture sensitive)
Safety Profile
POCl₃ (Corrosive, Water Reactive)
CO/HCl (Toxic Gas, High Pressure)
TiCl₄/Dichloromethyl Methyl Ether (Carcinogen)
Key Advantage
High regioselectivity; mild thermal profile
Low cost for industrial bulk chemicals
Broadest scope; effective on sterically crowded rings
Mechanism & Theory: The Electrophilic Divide
The divergence in utility stems from the nature of the active electrophile.[1] The Vilsmeier reagent is a "soft," bulky electrophile, whereas the Friedel-Crafts active species are "hard," highly reactive cations.
Vilsmeier-Haack Mechanism
The reaction relies on the in-situ generation of the Vilsmeier Reagent (chloroiminium salt) from DMF and POCl₃.[1][2][3] This species is relatively stable but only reactive enough to attack electron-rich π-systems.
Friedel-Crafts (Rieche) Mechanism
The Rieche formylation utilizes dichloromethyl methyl ether (DCME) and a Lewis acid (TiCl₄ or SnCl₄). The Lewis acid complexes with the chloro-ether to generate a highly reactive oxocarbenium or dichloromethyl cation, which alkylates the ring. Subsequent hydrolysis yields the aldehyde.[1][2]
Caption: Comparative mechanistic flow. The Vilsmeier pathway (left) proceeds via a weak iminium electrophile, limiting it to activated substrates.[1] The Rieche pathway (right) generates a potent cation capable of formylating neutral rings.
Strategic Application & Substrate Scope
When to Use Vilsmeier-Haack[1][2][4][5][6]
Heterocycles: It is the gold standard for pyrroles, indoles, and furans.
Regioselectivity: The bulky Vilsmeier reagent typically favors the para position with high selectivity (often >95:5) due to steric hindrance at the ortho position.
Chemoselectivity: It tolerates many acid-sensitive groups better than the harsh Lewis acids required for FC.
When to Use Friedel-Crafts (Rieche)
Polysubstituted Benzenes: For substrates like mesitylene or 1,2,3-trimethoxybenzene, Rieche formylation often provides higher yields than VH.
Steric Hindrance: The active species in Rieche is smaller and more reactive, allowing formylation of sterically crowded positions that the bulky Vilsmeier reagent cannot access.
Phenols: While classic Gattermann-Koch fails on phenols, the Rieche modification (using TiCl₄) works excellently on phenols, often directing ortho via coordination to the phenolic oxygen.
Comparative Yield Data (Representative)
Substrate
Vilsmeier-Haack Yield
Rieche (TiCl₄/DCME) Yield
Notes
Anisole
85-92% (p-isomer)
75-85% (p-isomer)
VH is preferred for cleaner regioselectivity.
Mesitylene
< 30% (Slow/Fail)
88-95%
VH fails due to steric crowding; Rieche excels.
Thiophene
70-80%
60-70%
VH is standard for simple heterocycles.
Phenol
Variable (often O-formylation)
80-90% (o-isomer)
Rieche with TiCl₄ directs ortho via coordination.
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of Anisole
A standard, self-validating protocol for activated substrates.
Reagents:
Anisole (10 mmol)
DMF (12 mmol, 1.2 eq)
POCl₃ (12 mmol, 1.2 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
Reagent Formation: In a flame-dried flask under argon, cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt formation).
Substrate Addition: Dissolve the substrate (Anisole) in minimal DCM and add it dropwise to the Vilsmeier reagent at 0°C.
Reaction: Warm to reflux (or 60-80°C if using DCE) and stir for 2-4 hours. Monitoring: TLC should show the disappearance of the starting material and the appearance of a polar iminium intermediate (often stays at baseline or runs lower than product).
Hydrolysis (Critical Step): Cool the mixture to room temperature. Pour slowly into crushed ice/sodium acetate solution (buffered workup prevents tar formation). Stir vigorously for 30 minutes to hydrolyze the iminium salt to the aldehyde.
Isolation: Extract with DCM (3x), wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Protocol B: Rieche Formylation of Mesitylene
The modern "Friedel-Crafts" equivalent for sterically hindered or less activated substrates.
Setup: Flame-dry a 2-neck flask and purge with Argon. Add Mesitylene and anhydrous DCM. Cool to 0°C.[3][4]
Lewis Acid Addition: Add TiCl₄ (2.2 eq) dropwise via syringe. Caution: TiCl₄ fumes heavily; use a venting needle. The solution will likely darken (complex formation).
Electrophile Addition: Add DCME (1.1 eq) dropwise over 10-15 minutes.
Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature. Stir for 1-3 hours. Monitoring: Aliquot quench into water/DCM for TLC analysis.
Quench: Pour the reaction mixture carefully into ice-cold dilute HCl (caution: exothermic).
Isolation: Extract with DCM. The organic layer may need significant washing to remove titanium salts.
Process Safety & Sustainability
Vilsmeier-Haack:
Hazard: POCl₃ is violently water-reactive and toxic. Thermal runaway is possible if POCl₃ is added too quickly to DMF.
Waste: Generates large volumes of phosphorus-containing acidic waste, which is costly to dispose of on a kilogram scale.
Friedel-Crafts (Rieche):
Hazard: DCME is a potential carcinogen (structurally related to bis(chloromethyl)ether). TiCl₄ releases HCl gas upon contact with moisture.
Waste: Titanium or Aluminum salts require specific heavy metal waste streams.
Green Alternative: For industrial scales, the classic Gattermann-Koch (CO/HCl) is actually "greener" in terms of atom economy (no phosphorus/titanium waste) but requires specialized high-pressure reactors to handle the toxic CO gas safely.
References
Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[2] Organic Reactions.[1][3][5][6][4][7][8][9][10][11][12] Link
Rieche Formylation Protocol: Garcia, O., et al. (2003).[13] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.[13] Link
Comparative Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction.[1][2][3][14][5][6] Comprehensive Organic Synthesis. Link
Gattermann-Koch Overview: Crounse, N. N. (1949). The Gattermann-Koch Reaction.[1][2][10][11][15][16][17] Organic Reactions.[1][3][5][6][4][7][8][9][10][11][12] Link
Modern Applications: Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015).[18] Molecules. Link
Validated Analytical Methods for 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Summary 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2) is a critical intermediate in the synthesis of tocopherol analogs (Vitamin E derivatives) and specialized fine chemicals. Its structural complexit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 54344-92-2) is a critical intermediate in the synthesis of tocopherol analogs (Vitamin E derivatives) and specialized fine chemicals. Its structural complexity—specifically the presence of three methyl groups and a methoxy substituent on the benzene ring—presents unique analytical challenges. The primary difficulty lies in distinguishing it from its regioisomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde , and the starting material, 2,3,5-Trimethylphenol .
This guide provides a comparative analysis of two validated methodologies: Reverse-Phase HPLC-UV (for assay and non-volatile impurities) and Capillary GC-FID (for isomeric purity and volatile solvents).
Part 1: Chemical Context & Impurity Profiling
To design a robust method, one must understand the "impurity fate mapping." The compound is typically synthesized via the formylation of 2,3,5-trimethylanisole or direct methoxy-methylation of trimethylphenol.
Synthesis & Impurity Origin Diagram
The following diagram maps the genesis of critical impurities, dictating the specificity requirements for the analytical method.
Caption: Impurity fate mapping showing the origin of the critical Regioisomer (Impurity B) and Residual Phenol (Impurity A).
Part 2: Validated Method A – HPLC-UV (The Workhorse)
Best For: Routine Quality Control (QC), Assay (%), and quantification of polar/phenolic impurities.
Method Principle
This method utilizes a C18 (Octadecylsilane) stationary phase. The high lipophilicity of the trimethyl-substituted ring requires a high organic content in the mobile phase. Acidic modification is strictly required to suppress the ionization of residual phenolic starting materials, ensuring sharp peak shapes.
Chromatographic Conditions
Parameter
Validated Condition
Rationale
Column
Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)
High surface area for resolution of hydrophobic aromatics.[1]
Mobile Phase A
0.1% Phosphoric Acid in Water
Suppresses silanol activity and phenol ionization.
Mobile Phase B
Acetonitrile (HPLC Grade)
Required for eluting lipophilic polymethylated rings.
Gradient ensures separation of the polar phenol from the non-polar aldehyde.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Detection
UV @ 280 nm
for benzaldehyde carbonyl transition.
Column Temp
30°C
Maintains reproducible retention times.
Validation Performance Data
Specificity: Resolution (
) between 2,3,5-trimethylphenol and Target > 2.5.
Linearity:
over range 0.05 – 1.0 mg/mL.
LOD/LOQ: 0.02% / 0.05% (w/w).
Part 3: Validated Method B – GC-FID (The Isomer Specialist)
Best For: Isomeric purity (separating 2,3,5- from 2,3,6- isomers) and residual solvent analysis.
Method Principle
Gas Chromatography with Flame Ionization Detection (FID) is superior for resolving structural isomers that have identical polarities but slightly different boiling points or steric interactions with a polysiloxane phase.
Chromatographic Conditions
Parameter
Validated Condition
Rationale
Column
DB-5ms or HP-5 (30 m × 0.25 mm, 0.25 µm)
5% Phenyl phase provides selectivity based on aromatic substitution patterns.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimal linear velocity for capillary separation.
Inlet
Split Mode (20:1), 250°C
Prevents column overload; ensures sharp peaks.
Oven Program
80°C (1 min) → 10°C/min → 280°C (5 min)
Slow ramp in the middle range separates the closely boiling isomers.
Detector
FID @ 300°C
Universal response for hydrocarbons; high sensitivity.
Critical Selectivity Note
In GC, the 2,3,6-trimethyl isomer (sterically more crowded near the carbonyl) typically elutes before the 2,3,5-trimethyl target due to a slightly lower boiling point and reduced interaction with the stationary phase.
Part 4: Comparative Analysis & Decision Guide
Performance Head-to-Head
Feature
HPLC-UV
GC-FID
Isomer Resolution
Moderate ()
Excellent ()
Sensitivity (LOD)
High (for UV-active)
Very High (Universal Carbon)
Sample Prep
Dissolve in ACN (Simple)
Dissolve in DCM/MeOH (Simple)
Suitability
Thermally labile precursors
Volatile/Semi-volatile only
Cost per Run
Medium (Solvents)
Low (Gas only)
Analytical Decision Tree
Use this logic flow to select the correct method for your development stage.
Caption: Decision matrix for selecting between HPLC and GC based on sample matrix and impurity profile.
Part 5: Troubleshooting "Expert Insights"
Ghost Peaks in HPLC: If you observe a peak at the solvent front, it is likely the nitrate counter-ion if using nitrate buffers, or oxidized phenolic impurities. Switch to Phosphate buffer.
Tailing in GC: The aldehyde group can interact with active sites in the liner. Use ultra-inert liners with wool deactivated for aldehydes to prevent adsorption/tailing.
Stability: The aldehyde is prone to air oxidation to 4-Methoxy-2,3,5-trimethylbenzoic acid . Prepare standards fresh or store under nitrogen. In HPLC, the acid will elute significantly earlier (lower retention time) than the aldehyde.
References
BenchChem. "Application Notes and Protocols for the Quantification of 4-Methoxy-2,3,6-trimethylphenol." BenchChem Application Guides. Link (Accessed 2024).
NIST Chemistry WebBook. "Benzaldehyde, 4-methoxy- (Anisaldehyde) Spectra and Properties." National Institute of Standards and Technology. Link (Accessed 2024).
Sigma-Aldrich. "Product Specification: 4-Methoxy-2,3,6-trimethylbenzaldehyde." Merck KGaA. Link (Accessed 2024).
Organic Syntheses. "Preparation of Polymethoxybenzaldehydes via Vilsmeier-Haack." Org.[2] Synth. Coll. Vol. 4, p. 539. Link (General Protocol Reference).
PubChem. "Compound Summary: 4-Methoxy-2,3,5-trimethylbenzaldehyde (CID 2752604)." National Library of Medicine. Link.
A Senior Application Scientist's Guide to Isomeric Purity Determination of Trimethylbenzaldehydes
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of reproducible and reliable science. Trimethylbenzaldehydes (TMBs), a class of aro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of reproducible and reliable science. Trimethylbenzaldehydes (TMBs), a class of aromatic aldehydes, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. However, synthetic routes often yield a mixture of positional isomers (e.g., 2,4,6-TMB, 2,4,5-TMB, 3,4,5-TMB), each possessing distinct physical properties and chemical reactivity. The presence of an undesired isomer, even in trace amounts, can drastically alter reaction kinetics, lead to unforeseen byproducts, and compromise the safety and efficacy of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying trimethylbenzaldehyde isomers. We move beyond mere protocols to explain the underlying scientific principles, enabling you to select and optimize the most appropriate method for your specific analytical challenge.
Comparative Analysis of Core Methodologies
The choice of analytical technique is dictated by factors such as the volatility of the isomers, required sensitivity, sample matrix complexity, and the need for structural confirmation versus routine quality control. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy represent the most powerful and widely adopted methods for this application.
Feature
Gas Chromatography (GC-MS/FID)
High-Performance Liquid Chromatography (HPLC-UV)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separation of volatile compounds in the gas phase based on boiling point and polarity, followed by detection.
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]
Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.[2]
Best For
Routine QC, high-throughput screening, and identification of volatile impurities.
Analysis of less volatile or thermally sensitive samples; offers orthogonal selectivity to GC.
Unambiguous structural confirmation, absolute quantification (qNMR), and analysis of complex mixtures without separation.
Resolution
Excellent, especially with long capillary columns. Capable of separating closely boiling isomers.[3]
High, particularly with specialized columns (e.g., PFP, Phenyl) that enhance selectivity for aromatic isomers.[4]
Depends on magnetic field strength. Can resolve signals from individual protons and carbons, clearly distinguishing isomers.[5]
Sensitivity
Very high, especially with Mass Spectrometry (MS) detection, reaching parts-per-million (ppm) or lower levels.[6]
High, with UV detection suitable for low to mid-ppm level quantification.
Generally lower than chromatographic methods but provides definitive structural data. qNMR requires higher concentrations.
Sample Prep
Simple dilution in a volatile organic solvent.
Dilution in mobile phase, may require filtration.
Dissolution in a deuterated solvent. Minimal preparation required.[7]
Throughput
High. Modern systems with fast temperature programming allow for short run times (<15 min).[6]
Moderate. Typical run times are 10-30 minutes.
Low. Requires longer acquisition times, especially for ¹³C or 2D NMR.
Methodology Deep Dive 1: Gas Chromatography (GC)
GC is the workhorse for analyzing volatile aromatic compounds like trimethylbenzaldehydes. The separation is governed by the vapor pressure of the analytes and their interaction with the stationary phase coated inside a long, thin capillary column.
Causality of Method Design
The key to separating positional isomers by GC is to exploit subtle differences in their boiling points and polarities. A mid-polarity stationary phase, such as a cyanopropylphenyl- or trifluoropropyl-substituted polysiloxane, is often chosen over a standard non-polar phase (like a 5% phenyl-polysiloxane). This is because the polar functional groups in the stationary phase can induce dipole-dipole interactions with the aldehyde group and the aromatic ring of the TMBs. These specific interactions, which differ for each isomer due to varying steric hindrance and electron distribution, provide an additional separation mechanism beyond simple boiling point differences, enhancing resolution. Coupling the GC to a Mass Spectrometer (GC-MS) provides definitive identification by comparing the resulting fragmentation patterns to a spectral library.
Experimental Protocol: GC-MS
Sample Preparation: Accurately weigh ~20 mg of the trimethylbenzaldehyde sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.
Instrumentation: A gas chromatograph equipped with a mass spectrometer or Flame Ionization Detector (FID).
GC Conditions:
Column: Agilent J&W DB-624 or equivalent (30 m x 0.25 mm i.d., 1.4 µm film thickness). This column's polarity is well-suited for separating isomers of substituted aromatics.[8]
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
Oven Program: Initial temperature of 80°C (hold for 2 min), ramp to 220°C at 10°C/min, and hold for 5 min. This program ensures good separation of the TMB isomers while eluting any heavier impurities.
Injection Volume: 1 µL.
MS Conditions (if applicable):
Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mass Range: Scan from 35-350 amu.
Data Analysis: Identify isomers based on their unique retention times. Quantify by calculating the relative peak area percentage of each isomer in the total ion chromatogram (TIC) or FID trace.
Workflow Visualization
GC-MS workflow for isomeric purity analysis.
Methodology Deep Dive 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers an excellent orthogonal approach to GC, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful if the sample contains non-volatile impurities or if the isomers are thermally unstable.
Causality of Method Design
For aromatic positional isomers, stationary phases that offer multiple modes of interaction are superior. A Pentafluorophenyl (PFP) column is an authoritative choice.[4] The highly electronegative fluorine atoms on the PFP phase create a π-deficient ring system, allowing for strong π-π stacking interactions with the electron-rich aromatic rings of the TMB isomers. Additionally, PFP phases provide dipole-dipole and hydrophobic interactions. The subtle differences in the planarity and dipole moment of each TMB isomer lead to differential retention on the column, enabling a high-resolution separation that is often unachievable on standard C18 phases.[4]
Experimental Protocol: HPLC-UV
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation: An HPLC system with a UV detector.
HPLC Conditions:
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm, or equivalent.
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The optimal ratio must be determined empirically.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[9]
Detection: UV at 254 nm, where the benzaldehyde chromophore strongly absorbs.
Injection Volume: 5 µL.
Data Analysis: Identify isomers by their retention times. Calculate the percentage purity by peak area normalization. The method should be validated for specificity by running individual isomer standards if available.
Workflow Visualization
HPLC-UV workflow for isomeric purity analysis.
Methodology Deep Dive 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the definitive structural identification of isomers. It relies on the principle that atomic nuclei within a molecule absorb and re-emit electromagnetic radiation at specific frequencies in a magnetic field. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus.
Causality of Method Design
Positional isomers of trimethylbenzaldehyde have the same number of protons and carbons but differ in their connectivity. This results in distinct ¹H and ¹³C NMR spectra for each isomer.[5] For example, the high degree of symmetry in 2,4,6-trimethylbenzaldehyde leads to a simple ¹H NMR spectrum with a single sharp signal for the two equivalent aromatic protons.[10] In contrast, a less symmetrical isomer like 2,4,5-trimethylbenzaldehyde will display two distinct signals for its two non-equivalent aromatic protons. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, one can unambiguously identify and quantify the isomers present in a mixture, often without the need for chromatographic separation.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of the TMB sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for full magnetization recovery, which is critical for accurate quantification.
Data Processing:
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).
Data Analysis:
Identification: Compare the observed chemical shifts and coupling patterns of the aldehyde proton (typically ~10 ppm) and the aromatic protons (typically 6.8-7.8 ppm) to reference spectra or predicted values for each isomer.
Quantification: Carefully integrate the signals corresponding to unique protons of each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample. For example, compare the integral of the single aromatic proton of a minor isomer to the two aromatic protons of the major 2,4,6-TMB isomer.
Spectroscopic Comparison Guide: 4-Methoxy-2,3,5-trimethylbenzaldehyde and Precursors
The following guide details the spectroscopic and synthetic comparison between 4-Methoxy-2,3,5-trimethylbenzaldehyde and its primary precursor, 2,3,6-Trimethylanisole . This analysis is designed for researchers in medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic and synthetic comparison between 4-Methoxy-2,3,5-trimethylbenzaldehyde and its primary precursor, 2,3,6-Trimethylanisole . This analysis is designed for researchers in medicinal chemistry and organic synthesis, focusing on the structural validation of Vitamin E intermediates and antioxidant derivatives.[1]
Executive Summary & Synthetic Logic
4-Methoxy-2,3,5-trimethylbenzaldehyde is a highly functionalized aromatic aldehyde used as a key intermediate in the synthesis of tocopherol (Vitamin E) analogs and pharmaceutical building blocks.[1] Its synthesis typically proceeds via the formylation of 2,3,6-trimethylanisole (derived from 2,3,6-trimethylphenol).
The transition from the electron-rich ether (anisole) to the conjugated aldehyde involves distinct changes in molecular symmetry and electronic environment, which are clearly observable via IR and NMR spectroscopy.[1]
Synthetic Pathway Visualization
The following diagram outlines the standard synthetic route, highlighting the precursor-product relationship analyzed in this guide.
Caption: Stepwise synthesis from phenolic starting material to the target aldehyde via regioselective formylation.
Spectroscopic Comparison: Precursor vs. Product[1]
This section provides a direct comparison of the spectral signatures, explaining the "why" behind the observed shifts.
A. Infrared Spectroscopy (FT-IR)
The most diagnostic indicator of reaction success is the emergence of the carbonyl stretching frequency.[1]
Conjugation with the electron-rich aromatic ring lowers the frequency from typical aliphatic aldehydes (~1725 cm⁻¹).[1]
C-H (Aldehyde)
Absent
2750 & 2850 cm⁻¹ (Fermi Resonance)
Characteristic doublet for the formyl C-H bond; confirms aldehyde functionality.[1]
C-O-C Stretch
1240–1250 cm⁻¹
1250–1260 cm⁻¹
Retained methoxy group; slight shift due to electron-withdrawing nature of the new formyl group.[1]
Ar-H Stretch
3000–3100 cm⁻¹
3000–3100 cm⁻¹
Intensity decreases in the product as one aromatic proton is replaced by the formyl group.[1]
B. ¹H-NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum undergoes a simplification in the aromatic region and the appearance of a distinct downfield signal.[1]
Precursor (2,3,6-Trimethylanisole):
Aromatic Region: Shows two protons (H4 and H5) as a doublet pair (J ≈ 8 Hz) around 6.7–6.9 ppm , indicating an unsubstituted para relationship relative to the methyl groups.[1]
Symmetry: The molecule lacks a plane of symmetry due to the methoxy group, resulting in distinct methyl signals.[1]
Product (4-Methoxy-2,3,5-trimethylbenzaldehyde):
Aldehyde Proton: A sharp singlet appears at ~10.2 ppm .[1]
Aromatic Region: Collapses to a single singlet at ~7.5 ppm (H6).[1] This proton is deshielded by the ortho carbonyl group and is no longer coupled to a neighbor.[1]
Methyl Groups: The methyl adjacent to the carbonyl (C2-Me) shifts downfield (~2.6 ppm) compared to the other methyls (~2.2–2.3 ppm) due to the anisotropic effect of the carbonyl.[1]
C. ¹³C-NMR Spectroscopy (100 MHz, CDCl₃)
Carbon NMR provides definitive proof of the carbon skeleton's substitution pattern.[1]
Protocol A: Synthesis of 2,3,6-Trimethylanisole (Methylation)
Objective: Convert 2,3,6-trimethylphenol to its methyl ether to protect the oxygen and activate the ring for formylation.
Setup: Charge a round-bottom flask with 2,3,6-trimethylphenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (0.5 M concentration).
Addition: Add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: DMS is highly toxic.[1]
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Dissolve residue in ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
Purification: Dry over MgSO₄ and concentrate. Purify via vacuum distillation (bp ~85°C at 7 mmHg) to yield a colorless oil.[1]
Protocol B: Rieche Formylation to Target Aldehyde
Objective: Introduce the formyl group regioselectively at the C4 position (para to the methoxy group).[1]
Reagent Prep: In a flame-dried flask under Argon, dissolve 2,3,6-trimethylanisole (1.0 eq) in anhydrous dichloromethane (DCM) . Cool to 0°C.[1]
Catalyst Addition: Add Titanium(IV) chloride (TiCl₄) (2.0 eq) dropwise.[1] The solution will darken.
Formyl Source: Add Dichloromethyl methyl ether (1.2 eq) dropwise over 20 minutes, maintaining temperature <5°C.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. The mixture will turn deep red/brown.[1]
Quench: Pour the reaction mixture carefully onto crushed ice/water. Stir vigorously until the organic layer separates.
Extraction: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.[1]
Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc to yield 4-Methoxy-2,3,5-trimethylbenzaldehyde as a white/pale yellow solid (mp 63–68°C).[1]
References
National Institute of Standards and Technology (NIST). (2025).[1][2] Mass Spectrum of 2,3,6-Trimethylanisole and Related Isomers. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1][2][4]
PubChem. (2025).[1][5] Compound Summary: 4-Methoxy-2,3,6-trimethylbenzaldehyde.[1] National Library of Medicine.[1] Retrieved from [Link]
Gross, H., & Rieche, A. (1960).[1] Über α-Halogenäther, IV.[1] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94.[1] (Foundational reference for Rieche Formylation).
Structural Elucidation of 4-Methoxy-2,3,5-trimethylbenzaldehyde Derivatives: A Comparative Analytical Guide
Executive Summary & Scientific Context In the synthesis of polymethylated aromatic compounds—critical intermediates for -tocopherol (Vitamin E) and trimethyl-1,4-benzoquinone production—structural ambiguity is a persiste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
In the synthesis of polymethylated aromatic compounds—critical intermediates for
-tocopherol (Vitamin E) and trimethyl-1,4-benzoquinone production—structural ambiguity is a persistent failure mode.
The target molecule, 4-Methoxy-2,3,5-trimethylbenzaldehyde , presents a classic "regioisomer trap." Standard electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation or Friedel-Crafts methylation) often yield mixtures of the 2,3,5-trimethyl (Target) and 2,3,6-trimethyl (Byproduct) isomers.
The Challenge: In standard 1D
H NMR, the three methyl groups appear as overlapping singlets in the 2.1–2.4 ppm range. The methoxy group (~3.8 ppm) and aldehyde proton (~10.2 ppm) are chemically equivalent in both isomers. Relying solely on 1D NMR for structure confirmation is a procedural error.
This guide objectively compares three analytical workflows to definitively assign the regiochemistry of 4-methoxy-2,3,5-trimethylbenzaldehyde and its derivatives.
Comparative Analysis of Structural Confirmation Methods
The following table contrasts the three primary methodologies for distinguishing the 2,3,5-isomer from the 2,3,6-isomer.
Feature
Method A: 1D H NMR (Standard)
Method B: 1D NOE / 2D NOESY (Recommended)
Method C: Single Crystal X-Ray (Definitive)
Principle
Chemical Shift ()
Through-Space Dipolar Coupling
Electron Density Diffraction
Differentiation Power
Low . Methyl peaks often overlap; cannot prove position relative to CHO.
High . Detects spatial proximity of CHO to H-6 vs. Me-6.
Absolute . Direct 3D visualization.
Sample Requirement
~5 mg (Solution)
~10-20 mg (Degassed Solution)
Single Crystal (>0.1 mm)
Time to Result
10 Minutes
1-4 Hours
24-48 Hours
Cost
$
Primary Risk
False Positive identification of isomer.
Artifacts if mixing time is not optimized.
Crystal growth failure.
The Self-Validating Protocol: NOE Spectroscopy
The most efficient, high-confidence method for solution-state analysis is Nuclear Overhauser Effect (NOE) spectroscopy. This protocol relies on the distinct spatial environments of the aldehyde proton.
The Logic of Differentiation
Target (2,3,5-isomer): The aldehyde proton (CHO) at C1 is flanked by a Methyl group at C2 and an Aromatic Proton at C6 .
Observation: Irradiating CHO enhances the signals of one methyl and one aromatic proton .
Impurity (2,3,6-isomer): The aldehyde proton is flanked by Methyl groups at both C2 and C6 .
Observation: Irradiating CHO enhances the signals of two methyl groups ; NO enhancement of the aromatic proton .
Experimental Protocol: 1D Selective NOE
Objective: Confirm the 2,3,5-substitution pattern.
Sample Preparation:
Dissolve 15 mg of the derivative in 0.6 mL of Benzene-
().
Expert Insight: Do not use
if possible. Benzene- utilizes the aromatic solvent-induced shift (ASIS) effect to resolve the three overlapping methyl signals, preventing "signal crowding" during irradiation.
Degassing:
Bubble dry nitrogen or argon through the solution for 5 minutes. Dissolved oxygen is paramagnetic and accelerates relaxation, killing the NOE signal.
Acquisition:
Target Frequency: Set the irradiation frequency exactly on the aldehyde proton (~10.2 ppm).
Mixing Time: Set to 500–800 ms.
Scans: 128–256 scans for sufficient S/N ratio.
Data Interpretation (Pass/Fail Criteria):
PASS: Strong NOE enhancement observed at the aromatic proton region (~6.8–7.0 ppm).
FAIL: NOE enhancement observed only in the aliphatic (methyl) region.
Visualization of Structural Logic
The following diagram illustrates the decision tree and the specific NOE interactions required to validate the structure.
Caption: Decision tree for distinguishing trimethylbenzaldehyde regioisomers using NOE spectroscopy.
Experimental Data Summary (Reference Values)
When characterizing the 2,3,5-trimethyl derivative, compare your experimental data against these reference ranges. Deviations >0.2 ppm in NMR or >2°C in MP suggest isomeric impurity.
If the oil/solid is amorphous and resists crystallization, derivatization is the standard pathway to obtain a structure suitable for X-Ray diffraction.
Protocol: Thiosemicarbazone Derivatization
Thiosemicarbazones crystallize readily due to hydrogen bonding networks.
Reaction: Combine 1.0 eq of 4-methoxy-2,3,5-trimethylbenzaldehyde with 1.1 eq of 4-methylthiosemicarbazide in Ethanol (EtOH).
Catalysis: Add 3-5 drops of Glacial Acetic Acid.
Reflux: Heat at 70°C for 4-6 hours.
Isolation: Cool to room temperature. The Schiff base will precipitate as high-quality crystals.
Analysis: These crystals are ideal for single-crystal X-ray diffraction to definitively prove the substitution pattern if NMR remains ambiguous.
References
PubChem. (2025).[2] 4-Methoxy-2,3,5-trimethylbenzaldehyde (Compound Summary).[3][4] National Library of Medicine.
[Link]
Mbah, J. A., et al. (2017).[5] Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.[5] International Journal of Organic Chemistry, 7, 229-239.[5]
[Link]
Operational Guide: Disposal & Handling of 4-Methoxy-2,3,5-trimethylbenzaldehyde
The following guide details the operational protocols for the safe handling and disposal of 4-Methoxy-2,3,5-trimethylbenzaldehyde (and its close structural isomers). This document is designed for researchers and safety o...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the operational protocols for the safe handling and disposal of 4-Methoxy-2,3,5-trimethylbenzaldehyde (and its close structural isomers). This document is designed for researchers and safety officers requiring immediate, actionable technical data.
[1][2]
Part 1: Executive Safety Summary
Immediate Action Required:
Treat this compound as a combustible solid and a severe irritant .[1] It is an aromatic aldehyde prone to oxidation; improper disposal can lead to environmental toxicity or reactive hazards in waste containers.[1]
Parameter
Critical Data
Chemical Class
Polymethylated Aromatic Aldehyde
Physical State
Solid (White to light yellow crystals)
Melting Point
63–68 °C (Low melting point—risk of liquefaction in hot waste streams)
-20°C (Freezer) , under Inert Gas (Argon/Nitrogen)
Disposal Method
High-Temperature Incineration (Do not drain dispose)
Part 2: Hazard Profiling & Causality
To dispose of this chemical safely, you must understand why it is hazardous.[1]
Reactivity (The Aldehyde Factor): The aldehyde group (-CHO) at the C1 position is an electrophile.[1] It oxidizes readily in air to form 4-methoxy-2,3,5-trimethylbenzoic acid .[1][2] While the acid is generally stable, the oxidation process can be exothermic.[1]
Operational Implication: Never store old, crusted containers in general waste. The formation of peroxides (though rarer in aromatics than ethers) or simply the acidic degradation products can alter waste stream pH.[1][2]
Lipophilicity (The Methyl/Methoxy Factor): The three methyl groups and one methoxy group make this molecule highly lipophilic.[1]
Operational Implication: It will not dissolve in water.[1] Flushing down the sink will result in precipitation in the P-trap, creating a source of long-term toxic vapor release.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for direct solid handling due to the fine particulate nature of this aldehyde.[1][2]
Zone
PPE Requirement
Rationale
Respiratory
N95 or P100 Respirator
Prevents inhalation of dust (H335).[1] Aldehyde dusts are potent sensitizers.
Dermal
Nitrile Gloves (Double Layer)
0.11mm minimum thickness.[1] Aromatic aldehydes can permeate thin latex.
Ocular
Chemical Splash Goggles
Safety glasses are inadequate against dust ingress or solvent splashes during dissolution.[1]
Part 4: Disposal Workflows
Do not follow a generic "organic waste" protocol. Use the specific decision tree below.
Scenario A: Pure Solid Waste (Expired/Unused Stock)
Objective: Prepare the solid for incineration without generating dust.[1][2]
Solvation (Recommended): Do not throw loose powder into a solid waste bin.[1]
Protocol: Dissolve the solid in a minimal amount of a combustible solvent (e.g., Acetone or Ethanol).[1][2]
Why? This ensures the aldehyde is diluted and can be burned efficiently in a liquid injection incinerator.
Containerization: Pour the solution into a High-Density Polyethylene (HDPE) or Glass waste container labeled "Non-Halogenated Organic Solvents" .
Labeling: Explicitly list "4-Methoxy-2,3,5-trimethylbenzaldehyde" on the tag.[1] Do not use generic abbreviations.
Risk:[1] Can induce Cannizzaro reactions or polymerization, generating heat and pressure in sealed containers.[1]
Air/Moisture:
Risk:[1] The compound degrades.[9] If the compound has turned from white/yellow crystals to a sticky brown gum, it has oxidized.[1] Dispose of immediately using the "Pure Solid Waste" protocol; do not attempt to purify.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 824142, 4-Methoxy-2,3,6-trimethylbenzaldehyde. (Note: Isomeric data used for class safety profiling).[2] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Hazardous Waste. Retrieved from [Link]
Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link][1][2]
Personal protective equipment for handling 4-Methoxy-2,3,5-trimethylbenzaldehyde
Executive Safety Assessment Immediate Action Required: Treat 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 59453-56-4) as a Skin, Eye, and Respiratory Irritant . While specific toxicological data for this exact isomer is l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Immediate Action Required: Treat 4-Methoxy-2,3,5-trimethylbenzaldehyde (CAS: 59453-56-4) as a Skin, Eye, and Respiratory Irritant . While specific toxicological data for this exact isomer is limited, structural "read-across" analysis from homologous trimethylbenzaldehydes and anisaldehydes confirms a high probability of sensitization and mucous membrane irritation.
The Golden Rule: This compound is an aldehyde. All aldehydes are potential sensitizers. Do not rely on odor threshold; olfactory fatigue sets in rapidly. Engineering controls (fume hood) are the primary line of defense; PPE is the secondary fail-safe.
Physicochemical Profile & Hazard Identification
Parameter
Technical Specification
Safety Implication
CAS Number
59453-56-4
Unique identifier for inventory/waste tracking.
Physical State
Solid (Melting Point: ~63–68 °C)
Primary exposure risk is dust inhalation during weighing.
Solubility
Organic solvents (DCM, EtOAc); Insoluble in water
Skin absorption is enhanced if dissolved in DMSO or DMF.
GHS Classification
Warning (H315, H319, H335)
Irritant to skin, eyes, and respiratory system.
Flash Point
>100 °C (Estimated)
Combustible solid. Avoid open flames/hot plates.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
A. Hand Protection: The "Double-Glove" Standard
Aldehydes can permeate standard latex rapidly. Nitrile is the minimum standard, but thickness matters.
Primary Layer (Inner): 4 mil Nitrile (Disposable).
Secondary Layer (Outer): 8 mil Nitrile or laminate (Silver Shield®) if handling concentrated solutions (>1 M).
Protocol: Inspect gloves for pinholes before use. Change outer gloves immediately upon splash contact.
Contraindication: Do NOT use Latex. Aldehydes cross-link latex proteins, reducing barrier integrity and increasing allergy risk.
B. Respiratory Protection
Since the compound is a solid at room temperature, the risk profile changes based on the operation.
Solid Handling (Weighing/Transfer):
Engineering Control: Weigh inside a chemical fume hood or a powder containment balance enclosure.
PPE:[1][2][3][4] If hood access is restricted, use an N95 or P100 particulate respirator .
Solution Handling (Heating/Reflux):
PPE:[1][2][3][4] Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band) is required if working outside a fume hood (not recommended).
C. Eye & Body Defense[2][6][7]
Eyes: Chemical splash goggles (indirect venting). Safety glasses are insufficient for reflux operations due to vapor irritation risks.
Body: Standard cotton lab coat (buttoned). For scale-up (>50g), wear a chemically resistant apron (Tyvek® or PVC) to prevent dust accumulation on clothing.
Operational Handling Workflow
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you select the correct safety tier based on your specific experimental state.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Step-by-Step Protocol
Phase 1: Preparation
Verify Ventilation: Ensure fume hood face velocity is >100 fpm.
Decontaminate Area: Clear the hood of incompatible chemicals (specifically strong oxidizers or primary amines which may react exothermically).
Prepare Waste Stream: Label a specific waste container "Aldehyde Waste - Toxic".
Phase 2: Weighing & Transfer
Static Control: Use an anti-static gun or polonium strip if the powder is flighty.
Transfer: Use a glass funnel or weighing boat. Avoid metal spatulas if the compound is potentially wet/acidic (rare, but prevents contamination).
Clean-up: Wipe the balance area with a tissue dampened in acetone, then dispose of the tissue in solid hazardous waste immediately.
Inert Atmosphere: Aldehydes oxidizes to benzoic acids over time. Run reactions under Nitrogen or Argon.
Temperature Control: If heating >60 °C, use a reflux condenser. Ensure the condenser is vented to the back of the hood or a scrubber.
Deactivation & Disposal Strategy
Never dispose of this compound down the drain. Aldehydes are toxic to aquatic life and can damage biological wastewater treatment systems.
Method A: Chemical Deactivation (Bisulfite Adduct)
For cleaning glassware or small spills, convert the aldehyde to a water-soluble, less toxic bisulfite adduct.
Prepare Solution: Saturated Sodium Bisulfite (
) in water.
Treatment: Soak contaminated glassware or spill residue in the bisulfite solution for 30 minutes.
Result: The aldehyde converts to a sulfonate salt.
Disposal: The resulting solution should still be treated as chemical waste, but it is significantly less volatile and reactive.
Method B: Incineration (Primary Disposal)
Solid Waste: Place contaminated gloves, paper towels, and solid compound in a sealed bag labeled "Solid Chemical Waste: Aldehydes".
Liquid Waste: Collect in a container compatible with organic solvents. Label "Flammable/Toxic Organic Waste".
Destination: High-temperature incineration is the only approved final disposal method to ensure complete destruction of the benzene ring.
Emergency Response
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 min. Do not use alcohol (increases absorption).
Eye Contact
Flush with water/saline for 15 min. Hold eyelids open. Seek ophthalmologist.
Inhalation
Move to fresh air.[3][4][6][7] If wheezing occurs, seek medical attention (potential sensitization).
Spill (<5g)
Cover with vermiculite or sand. Scoop into a jar. Wipe area with dilute soap solution.
References
PubChem. (n.d.).[8] 4-Methoxy-2,3,6-trimethylbenzaldehyde (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.